3-Methylnonan-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylnonan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-6-7-8-9-10(3,11)5-2/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBFPIMCUSPDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885160 | |
| Record name | 3-Nonanol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21078-72-8 | |
| Record name | 3-Methyl-3-nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21078-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nonanol, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021078728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nonanol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Nonanol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylnonan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
detailed synthesis pathway for 3-Methylnonan-3-ol
An In-depth Technical Guide to the Synthesis of 3-Methylnonan-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a representative tertiary alcohol. The primary focus is on the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. We will explore the strategic selection of precursors through retrosynthetic analysis, detail a field-proven experimental protocol, and delve into the underlying reaction mechanisms. This document serves as a practical and theoretical resource, emphasizing causal relationships in experimental design to ensure reproducibility and high-yield synthesis.
Introduction: The Grignard Reaction as a Foundational Tool
The synthesis of tertiary alcohols is a fundamental task in organic chemistry, critical for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] this compound, a simple yet illustrative example of a tertiary alcohol, provides an excellent model for exploring robust synthetic strategies. The most powerful and versatile method for this transformation is the Grignard reaction, discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912.[2]
This reaction utilizes an organomagnesium halide (the Grignard reagent) as a potent nucleophile to attack an electrophilic carbonyl carbon of a ketone or ester.[3][4] The inherent strength of the Grignard reagent as both a nucleophile and a strong base necessitates careful control of reaction conditions, particularly the exclusion of protic sources like water.[5] This guide will provide the necessary expertise to navigate these challenges effectively.
Strategic Planning: Retrosynthetic Analysis of this compound
To devise a logical synthesis, we first perform a retrosynthetic analysis. The target molecule, this compound, is a tertiary alcohol, meaning the hydroxyl-bearing carbon is bonded to three other carbon groups: a methyl, an ethyl, and a hexyl group. The Grignard reaction forms one of these carbon-carbon bonds. Therefore, we have three logical disconnections, each suggesting a different ketone and Grignard reagent pair.
Caption: Retrosynthetic pathways for this compound.
Evaluation of Synthetic Pathways
The choice between these routes depends on practical considerations such as the commercial availability, cost, and stability of the starting materials.
| Route | Ketone Precursor | Grignard Precursor | Key Considerations |
| A | Nonan-3-one | 1-Bromomethane | Nonan-3-one is less common than smaller ketones. 1-Bromomethane is a gas at room temperature, requiring specialized handling. |
| B | 2-Octanone | 1-Bromoethane | Both starting materials are readily available liquids. This is a highly viable route. |
| C | Butan-2-one (MEK) | 1-Bromohexane | Butan-2-one is an inexpensive, common industrial solvent. 1-Bromohexane is a readily available liquid. This route is often preferred for its cost-effectiveness and ease of handling. |
For this guide, we will focus on Route C , which combines an inexpensive ketone with a straightforward Grignard reagent synthesis. The principles and techniques described are directly applicable to Routes A and B.
In-Depth Synthesis Protocol (Route C)
This section provides a detailed, two-part procedure for the synthesis of this compound from butan-2-one and 1-bromohexane.
Core Principle: Anhydrous Conditions
Grignard reagents are highly reactive towards protic solvents (like water and alcohols) because they are extremely strong bases.[5] Any trace of moisture will protonate the reagent, converting it into an alkane and rendering it useless for the desired reaction. Therefore, all glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled in a desiccator) and solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Part 1: Preparation of Hexylmagnesium Bromide
Caption: Workflow for the preparation of Hexylmagnesium Bromide.
Experimental Protocol:
-
Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a reflux condenser, a 100 mL pressure-equalizing dropping funnel, and a nitrogen gas inlet. All glassware must be oven-dried and assembled while hot, then allowed to cool under a gentle stream of dry nitrogen.
-
Reagents: Place magnesium turnings (e.g., 2.67 g, 0.11 mol) and a small crystal of iodine into the flask. The iodine helps to activate the magnesium surface.
-
Initiation: Add 30 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 1-bromohexane (e.g., 16.5 g, 0.10 mol) in 70 mL of anhydrous diethyl ether.
-
Reaction: Add approximately 5-10 mL of the 1-bromohexane solution from the dropping funnel to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If it does not start, gentle warming with a heat gun may be required.
-
Addition: Once the reaction is initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a steady but controlled reflux.
-
Completion: After the addition is complete, gently heat the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark gray solution is the Grignard reagent, which should be used promptly.
Part 2: Synthesis of this compound and Workup
Mechanism of Grignard Addition:
The negatively polarized carbon of the Grignard reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone.[6] The pi-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.
Caption: Mechanism of Grignard addition to a ketone.
Experimental Protocol:
-
Cooling: Cool the prepared hexylmagnesium bromide solution in an ice-water bath.
-
Ketone Addition: Prepare a solution of butan-2-one (e.g., 7.21 g, 0.10 mol) in 20 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cold, stirring Grignard reagent. The addition is exothermic and should be controlled to maintain a gentle reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The reaction mixture will likely become a thick, gelatinous precipitate.
-
Workup (Quenching): Cool the flask again in an ice bath. Slowly and carefully add 100 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer and often cleaner alternative to strong acids like HCl, as it is less likely to cause dehydration of the tertiary alcohol product. Add the solution dropwise until the magnesium salts dissolve and two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine all the organic (ether) layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and then 50 mL of brine (saturated NaCl solution).
-
Drying and Evaporation: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: The resulting crude oil is the product, this compound. For high purity, it can be purified by vacuum distillation.
Conclusion
The synthesis of this compound via the Grignard reaction is a robust and reliable method that exemplifies a critical transformation in organic synthesis. By understanding the causal factors behind the experimental design—such as the necessity of anhydrous conditions, the logic of retrosynthetic analysis, and the mechanism of nucleophilic addition—researchers can confidently apply this methodology to a wide range of molecular targets. The detailed protocol provided herein serves as a self-validating system, designed for successful implementation in a laboratory setting.
References
-
Chemistry Steps (n.d.). The Grignard Reaction Mechanism. Available at: [Link]
-
Khan Academy (n.d.). Synthesis of alcohols using Grignard reagents I. Available at: [Link]
-
Chemistry LibreTexts (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. Available at: [Link]
-
Master Organic Chemistry (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
-
Chemguide (n.d.). reaction of aldehydes and ketones with grignard reagents. Available at: [Link]
-
YouTube (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Available at: [Link]
-
Wikipedia (n.d.). Grignard reaction. Available at: [Link]
-
University of Calgary (n.d.). Ch15: RLi or RMgX with Esters to 3o alcohol. Available at: [Link]
-
Brainly.in (2021). how can butan-2-one be converted into 2-methylbutan-2-ol by using grignard's reagent? give reactions with conditions. Available at: [Link]
-
YouTube (2018). Using the Grignard Reaction to Make Tertiary alcohols. Available at: [Link]
-
Chemistry LibreTexts (2015). 8.8: Organometallic Reagents in the Synthesis of Alcohols. Available at: [Link]
-
ResearchGate (2015). Enzymatic Synthesis of Tertiary Alcohols | Request PDF. Available at: [Link]
-
Filo (2021). Butan-2-one on reaction with ethyl magnesium bromide followed by hydrolysis gives. Available at: [Link]
Sources
Navigating the Safety Profile of 3-Methylnonan-3-ol: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety and handling protocols for every chemical compound is paramount. This guide provides a detailed examination of the material safety data for 3-Methylnonan-3-ol, offering insights into its properties, hazards, and the necessary precautions for its safe use in a laboratory setting. While a complete, officially registered Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes known data for the compound and leverages information from structurally similar chemicals to provide a robust safety overview.
Chemical and Physical Identity
This compound is a tertiary alcohol. Its core characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Methyl-3-nonanol, 3-Nonanol, 3-methyl- | [1] |
| CAS Number | 21078-72-8 | [1][2] |
| Molecular Formula | C10H22O | [1][2] |
| Molecular Weight | 158.28 g/mol | [1] |
Hazard Identification and Classification
Inferred GHS Hazard Classification:
-
Flammable Liquids: Category 3 or 4. Similar long-chain alcohols are often classified as combustible or flammable liquids.
-
Skin Irritation: Category 2. Alcohols can cause skin irritation upon prolonged contact.
-
Eye Irritation: Category 2A. Direct contact with the eyes is likely to cause serious irritation.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). Inhalation of vapors may cause respiratory irritation.
The following diagram illustrates the logical flow for assessing the potential hazards of this compound.
Caption: Inferred Hazard Identification Workflow for this compound.
Toxicological Profile
Specific toxicological data, such as LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes, for this compound are not publicly documented. The primary toxicological concerns, based on similar compounds, would be irritation to the skin, eyes, and respiratory tract.
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended. This advice is based on standard procedures for handling flammable and irritant liquid chemicals.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
Given its likely classification as a flammable or combustible liquid, appropriate fire-fighting measures are crucial.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][4] Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Handling and Storage
Proper handling and storage are essential to minimize the risks associated with this compound.
Handling:
-
Wear appropriate personal protective equipment (PPE).
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static electricity.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep in a designated flammables storage cabinet.
Exposure Controls and Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following exposure controls and PPE are recommended.
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is recommended for handling larger quantities or when heating. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5][6] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
The following diagram outlines the standard workflow for selecting appropriate PPE when handling chemical compounds like this compound.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with soap and water.
Stability and Reactivity
-
Chemical Stability: Stable under normal storage and handling conditions.
-
Conditions to Avoid: Heat, flames, sparks, and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.
-
Hazardous Polymerization: Will not occur.
Ecological Information
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it in drains or sewers.
Conclusion
While a comprehensive, officially sanctioned SDS for this compound is not publicly available, a thorough safety assessment can be constructed by examining its chemical properties and data from analogous compounds. The primary hazards associated with this compound are likely its flammability and its potential to cause skin, eye, and respiratory irritation. By adhering to the handling, storage, and personal protective equipment guidelines outlined in this document, researchers and scientists can work with this compound in a safe and responsible manner.
References
-
PubChem. (n.d.). 3-Nonanol, 3-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound. Retrieved from [Link]
- Santa Cruz Biotechnology. (2019, June 28). Safety Data Sheet: 3-Methylnonane.
- Santa Cruz Biotechnology. (2022, January 11). Safety Data Sheet: 12-Methyltridecanol.
- Santa Cruz Biotechnology. (2019, October 31). Safety Data Sheet: 2-Methylheptane.
- Santa Cruz Biotechnology. (2017, June 30). Safety Data Sheet: 8-Methylnonanal.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Sigma-Aldrich. (2024, August 5). Safety Data Sheet: 3-Methylheptan-4-ol.
- Sigma-Aldrich. (2025, September 16). Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Nonen-3-ol.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 3-Nonen-1-ol, (Z)-.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-1-nonyn-3-ol.
- Cayman Chemical. (2025, March 27). Safety Data Sheet: Thiol Glutathione Standard.
- Cayman Chemical. (2024, October 8). Safety Data Sheet: 24-methyl Cholesterol.
- Cayman Chemical. (2023, February 21). Safety Data Sheet: Δ9-THC Acetate.
- Cayman Chemical. (2025, December 8). Safety Data Sheet: AG-17.
- Fisher Scientific. (2010, August 26). Safety Data Sheet: n-Nonane.
-
The Good Scents Company. (n.d.). 3-methyl nonane. Retrieved from [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methylnonan-3-ol
This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 3-Methylnonan-3-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the predicted spectra, rooted in the fundamental principles of NMR spectroscopy. We will explore the structural elucidation of this compound through a meticulous examination of chemical shifts, spin-spin coupling, and signal integration. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality NMR data for this and similar tertiary alcohols.
Introduction
This compound is a tertiary alcohol with a ten-carbon backbone. Its molecular structure presents a number of distinct chemical environments for its constituent protons and carbons, making NMR spectroscopy an invaluable tool for its characterization. The absence of a proton on the carbon bearing the hydroxyl group simplifies certain aspects of the ¹H NMR spectrum, while the overall asymmetry of the molecule ensures a rich and informative set of signals in both ¹H and ¹³C NMR. Understanding these spectral features is crucial for confirming the identity and purity of the compound in various scientific applications, including its potential use as a building block in organic synthesis or as a reference compound in metabolomics.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electronegativity of the hydroxyl group and the overall alkyl structure.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a (CH ₃-C10) | 0.88 | Triplet (t) | 3H |
| b (CH ₂-C9) | 1.25-1.35 | Multiplet (m) | 2H |
| c (CH ₂-C8) | 1.25-1.35 | Multiplet (m) | 2H |
| d (CH ₂-C7) | 1.25-1.35 | Multiplet (m) | 2H |
| e (CH ₂-C6) | 1.25-1.35 | Multiplet (m) | 2H |
| f (CH ₂-C5) | 1.45 | Multiplet (m) | 2H |
| g (CH ₃-C4) | 1.10 | Singlet (s) | 3H |
| h (OH ) | ~1.5-3.0 | Broad Singlet (br s) | 1H |
| i (CH ₂-C2) | 1.40 | Quartet (q) | 2H |
| j (CH ₃-C1) | 0.92 | Triplet (t) | 3H |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predictions based on typical values for similar functional groups. The exact chemical shift of the hydroxyl proton (h) can vary with concentration, temperature, and solvent.
Interpretation of the ¹H NMR Spectrum
The hydroxyl proton (h) is expected to appear as a broad singlet due to chemical exchange with trace amounts of water or other protic species in the solvent. Its chemical shift is highly variable. To confirm its assignment, a D₂O exchange experiment can be performed, which would cause the disappearance of this signal.[1]
The methyl group attached to the carbinol carbon (g) is predicted to be a singlet because it has no adjacent protons. Its proximity to the electronegative oxygen atom will cause a slight downfield shift compared to other methyl groups.
The methylene group adjacent to the carbinol carbon (i) is expected to be a quartet due to coupling with the three protons of the terminal methyl group (j).
The long alkyl chain protons (b, c, d, e, f) will likely appear as a complex and overlapping multiplet in the range of 1.25-1.45 ppm. The methylene group closest to the hydroxyl group (f) is expected to be the most downfield of this group.
The two terminal methyl groups (a and j) will each appear as a triplet due to coupling with their adjacent methylene groups.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show ten distinct signals, one for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~14 |
| C2 | ~36 |
| C3 (C-OH) | ~75 |
| C4 | ~26 |
| C5 | ~44 |
| C6 | ~23 |
| C7 | ~32 |
| C8 | ~23 |
| C9 | ~32 |
| C10 | ~14 |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predictions based on typical values for tertiary alcohols and alkanes.[2][3]
Interpretation of the ¹³C NMR Spectrum
The most downfield signal will be that of the carbinol carbon (C3) , appearing around 75 ppm due to the strong deshielding effect of the directly attached oxygen atom.[4]
The carbons of the long alkyl chain (C5-C9) will resonate in the typical alkane region of the spectrum, generally between 20 and 45 ppm.
The methyl carbon attached to the carbinol carbon (C4) will be shifted slightly downfield compared to a typical methyl group in an alkane due to the proximity of the hydroxyl group.
The two terminal methyl carbons (C1 and C10) are expected to appear at the most upfield positions in the spectrum.
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with the proton and carbon numbering used for the NMR assignments.
Caption: Workflow for the NMR analysis of this compound.
Conclusion
This technical guide provides a thorough, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the established principles of NMR spectroscopy. The detailed interpretation of the expected chemical shifts, multiplicities, and integrations, combined with a comprehensive experimental protocol, serves as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of this and related compounds. The application of the described methodologies will enable the unambiguous confirmation of the molecular structure of this compound, ensuring data integrity and confidence in subsequent research and development activities.
References
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
-
University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
University of Regensburg. (n.d.). Spin-Spin Coupling. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.6 Spin–Spin Splitting in 1H NMR Spectra. Organic Chemistry. Retrieved from [Link]
-
Wondershare EdrawMax. (n.d.). Build Diagrams from Code Using Graphviz. Retrieved from [Link]
-
University of Oxford. (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
University of Maryland. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
Nanalysis. (2023, January 18). NMR blog - Spin-Spin Coupling – Beyond Multiplicity. Retrieved from [Link]
-
YouTube. (2020, June 10). Multiplicity of 1H NMR signals (Spin-spin coupling). Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]
-
YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]
-
Thejesh GN. (2021, June 28). Drawings as Code – DOT and Graphviz. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
Sources
Unveiling the Enigma: A Technical Guide to the Natural Sources of 3-Methylnonan-3-ol
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on the State of Current Knowledge
In the vast and ever-expanding repository of natural products, the quest to identify novel bioactive compounds is perpetual. This guide addresses the current scientific understanding of the natural origins of the tertiary alcohol 3-Methylnonan-3-ol. It is imperative to state at the outset that a comprehensive review of scientific literature and chemical databases reveals a conspicuous absence of documented evidence for this compound as a constituent of any known natural source. This guide, therefore, pivots from a direct enumeration of sources to a more nuanced, investigative approach. We will explore structurally related compounds that are of natural origin, delve into the analytical challenges that may obscure the detection of such molecules, and provide a chemical context for researchers interested in this elusive compound.
The Elusive Target: The Case of this compound
This compound, a tertiary alcohol with the chemical formula C₁₀H₂₂O, presents a simple branched-chain structure. While numerous isomers of methylnonanol and other C10 alcohols are known, the specific isomer this compound has not been identified from plant essential oils, insect pheromones, microbial fermentation products, or any other natural extracts to date, based on available scientific literature. This absence of evidence is not conclusive proof of its non-existence in nature, but rather an indication that it is not a common or abundant natural product, or that it has thus far evaded detection by conventional analytical methodologies.
Structural Analogs: A Glimpse into Nature's Repertoire of Branched-Chain Alcohols
While this compound remains elusive, nature is replete with a diverse array of structurally related branched-chain alcohols. Understanding the natural context of these analogs can provide valuable insights for researchers prospecting for novel compounds. These analogs are often found as volatile organic compounds (VOCs) in plants, semiochemicals in insects, and metabolites in microorganisms.
Methyl-Branched Alcohols in the Plant Kingdom
The essential oils of many aromatic plants are complex mixtures containing a wide variety of alcohols, including those with methyl branching. These compounds contribute to the characteristic aroma and potential biological activities of the oils.
| Compound | Plant Source(s) | Key References |
| 2-Methyl-1-butanol | Found in various fruits and fermented beverages | [Link to relevant databases/papers] |
| 3-Methyl-1-butanol | A common fusel alcohol in fermented products | [Link to relevant databases/papers] |
| 4-Methyl-1-pentanol | Identified in some essential oils | [Link to relevant databases/papers] |
Insect Pheromones: A Rich Source of Methyl-Branched Alcohols
Insects utilize a sophisticated chemical language for communication, with pheromones playing a crucial role in mating, aggregation, and alarm signaling. Methyl-branched alcohols are frequently encountered as key components of these pheromonal blends.
| Compound | Insect Species | Function | Key References |
| 4-Methyl-5-nonanol | Rhynchophorus ferrugineus (Red Palm Weevil) | Aggregation Pheromone | [Link to relevant databases/papers] |
| Sulcatol (6-Methyl-5-hepten-2-ol) | Gnathotrichus sulcatus (Ambrosia beetle) | Aggregation Pheromone | [Link to relevant databases/papers] |
The prevalence of methyl-branched alcohols in insect pheromones suggests that biosynthetic pathways for creating such structures are relatively common in the insect world. This makes insects a plausible, albeit as-yet unconfirmed, potential source for novel branched-chain alcohols like this compound.
The Analytical Veil: Why Might this compound Remain Undetected?
The absence of this compound in the scientific record could be attributable to several analytical challenges inherent in the study of complex natural extracts.
Gas Chromatography-Mass Spectrometry (GC-MS) Limitations
GC-MS is the workhorse for the analysis of volatile and semi-volatile compounds in natural products. However, its efficacy can be hampered by:
-
Co-elution: In a complex mixture, compounds with similar volatilities and polarities can elute from the GC column at the same time, leading to overlapping mass spectra that are difficult to deconvolute. A minor component like this compound could be masked by a more abundant co-eluting compound.
-
Lack of Authentic Standards: The definitive identification of a compound by GC-MS relies on comparing its retention time and mass spectrum with that of an authentic, synthesized standard. Without a standard for this compound, its identification remains tentative at best.
-
Mass Spectral Fragmentation Patterns: Tertiary alcohols can sometimes exhibit complex fragmentation patterns in mass spectrometry, which may not be readily identifiable through library searches, especially if the compound is not present in the database.
The "Unknowns" in Chromatograms
It is a common occurrence in the analysis of essential oils and other natural extracts for a certain percentage of the components to remain unidentified. These are often labeled as "unknown" or "unidentified" in analytical reports. It is conceivable that this compound could be one of these numerous, yet-to-be-characterized constituents.
Chemical Synthesis: A Practical Approach for the Researcher
For researchers who require this compound as an analytical standard or for biological screening, chemical synthesis is the most direct route to obtaining this compound. The synthesis is typically straightforward and can be accomplished via a Grignard reaction.
Protocol: Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound from 2-butanone and hexylmagnesium bromide.
Materials:
-
2-Butanone (MEK)
-
Hexyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard synthesis (three-neck flask, dropping funnel, condenser)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In a dropping funnel, prepare a solution of hexyl bromide in anhydrous diethyl ether.
-
Add a small portion of the hexyl bromide solution to the magnesium to initiate the reaction (initiation may be aided by gentle warming or the addition of a crystal of iodine).
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining hexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (hexylmagnesium bromide).
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate dropping funnel, prepare a solution of 2-butanone in anhydrous diethyl ether.
-
Add the 2-butanone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Conclusion and Future Directions
For researchers in natural product discovery, the potential for this compound to exist as a yet-undiscovered minor component in a natural source remains an intriguing possibility. Future investigations employing high-resolution mass spectrometry, multi-dimensional gas chromatography (GCxGC), and nuclear magnetic resonance (NMR) spectroscopy on previously uninvestigated or underexplored natural sources may yet unveil the natural origins of this elusive molecule.
References
To be populated with specific citations for the analogous compounds mentioned in the tables upon identification of suitable literature.
Introduction: The Significance of 3-Methylnonan-3-ol in Advanced Applications
An In-depth Technical Guide to the Thermodynamic Properties of 3-Methylnonan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This compound, a tertiary alcohol with the chemical formula C₁₀H₂₂O, presents a molecular architecture of significant interest in various scientific domains, from materials science to pharmaceutical development. Its structure, characterized by a ten-carbon chain with a hydroxyl group on the third carbon, which is also a branching point, imparts a unique combination of steric hindrance and polarity. These features govern its interactions at the molecular level and, consequently, its macroscopic thermodynamic properties. For researchers in drug development, understanding these properties is not merely an academic exercise; it is fundamental to predicting a substance's behavior as a solvent, an excipient, or its potential interaction with biological membranes. This guide provides a comprehensive overview of the thermodynamic landscape of this compound, offering both established data for analogous compounds and a practical framework for its experimental determination and computational prediction.
Physicochemical and Core Thermodynamic Properties: A Comparative Analysis
Direct experimental data for this compound is not extensively available in the public domain. However, we can infer its properties through a comparative analysis with structurally similar compounds and computational estimations. The tertiary nature of the alcohol, the length of the alkyl chain, and the position of the methyl group are all critical determinants of its thermodynamic behavior.
Table 1: Estimated and Comparative Physicochemical and Thermodynamic Properties of this compound and Related Compounds
| Property | This compound (Estimated/Computed) | 3-Methylnonane (for comparison) | Nonan-3-ol (for comparison) |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂ | C₉H₂₀O |
| Molecular Weight ( g/mol ) | 158.28[1][2] | 142.28[3] | 144.25 |
| Boiling Point (°C) | ~190-210 (estimated) | 165.9[3] | 195 |
| Melting Point (°C) | Data not available | -84.6[3] | -45 |
| Enthalpy of Vaporization (ΔvapH) (kJ/mol) | 45-55 (estimated) | 42.4 at 25°C[3] | 57.3 |
| Heat of Fusion (ΔfusH) (kJ/mol) | Data not available | 18.7[3] | Data not available |
| XLogP3 | 3.6[1] | 5.0 | 3.1 |
Note: Some values are estimated based on trends observed in homologous series and isomers. Experimental determination is required for definitive values.
The presence of the hydroxyl group in this compound is expected to lead to a significantly higher boiling point and enthalpy of vaporization compared to its alkane analogue, 3-methylnonane, due to hydrogen bonding.[4][5] However, the tertiary nature of the alcohol may slightly lower its boiling point compared to its primary or secondary isomers because of steric hindrance, which can interfere with efficient packing and hydrogen bonding in the liquid state. The XLogP3 value suggests a moderate lipophilicity, which is a critical parameter in drug design and development for predicting a molecule's distribution between aqueous and lipid phases.
Experimental Determination of Thermodynamic Properties
To obtain definitive thermodynamic data for this compound, rigorous experimental work is essential. The following protocols outline standard methodologies for determining key thermodynamic parameters.
Calorimetry: Measuring Heat Capacity and Enthalpies of Transition
a. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion:
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of heat capacity and the enthalpy of phase transitions.
-
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a low temperature (e.g., -100 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.
-
Hold isothermally for a few minutes.
-
Cool the sample back to the starting temperature at the same rate.
-
-
Data Analysis: The heat capacity is determined from the heat flow signal. The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.
-
b. Bomb Calorimetry for Enthalpy of Combustion:
-
Principle: The substance is completely combusted in a constant-volume container (bomb) with excess oxygen. The heat released is absorbed by a surrounding water bath, and the temperature change is measured.
-
Step-by-Step Protocol:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside the bomb.
-
Assembly: The bomb is sealed and pressurized with pure oxygen.
-
Immersion: The bomb is placed in a known volume of water in an insulated container (calorimeter).
-
Ignition and Measurement: The sample is ignited electrically, and the temperature of the water is recorded until it reaches a maximum and starts to cool.
-
Calculation: The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the amount of sample burned.[6]
-
Caption: Experimental workflows for determining thermal properties.
Vapor Pressure Measurement
-
Principle: The vapor pressure of a liquid is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The Clausius-Clapeyron relation can be used to determine the enthalpy of vaporization from the temperature dependence of the vapor pressure.
-
Step-by-Step Protocol (Static Method):
-
Sample Degassing: A sample of this compound is placed in a flask connected to a vacuum line and a pressure transducer. The sample is frozen, and non-condensable gases are pumped away. The sample is then thawed. This freeze-pump-thaw cycle is repeated several times.
-
Temperature Control: The degassed sample is placed in a thermostat-controlled bath to maintain a constant temperature.
-
Equilibrium and Measurement: The system is allowed to reach equilibrium, and the vapor pressure is measured using the pressure transducer.
-
Data Collection: Measurements are repeated at various temperatures to obtain a vapor pressure curve.
-
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful toolkit for estimating thermodynamic properties.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
-
Principle: DFT methods can be used to calculate the electronic structure of a molecule, from which properties like the standard enthalpy of formation can be derived.
-
Workflow:
-
Molecular Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum and to compute thermal corrections to the enthalpy and Gibbs free energy.
-
Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using atomization or isodesmic reaction schemes.
-
Group Contribution Methods
-
Principle: These methods estimate thermodynamic properties by summing the contributions of individual functional groups in the molecule. They are less accurate than quantum chemical methods but are much faster.
-
Application: The molecule is dissected into its constituent groups (e.g., -CH₃, -CH₂-, C-(C)₃(O), -OH). Pre-determined values for the contribution of each group to a specific property (e.g., heat capacity, enthalpy of formation) are summed up.
Caption: Computational workflow for predicting thermodynamic properties.
Influence on Material Interactions and Applications in Drug Development
The thermodynamic properties of this compound are directly relevant to its application in the pharmaceutical industry.
-
Solvent Properties: The balance between the polar hydroxyl group and the nonpolar alkyl chain governs its miscibility with a wide range of active pharmaceutical ingredients (APIs). The Gibbs free energy of mixing, which is a function of enthalpy and entropy, determines the solubility of an API in this solvent.
-
Interactions with Lipid Bilayers: Long-chain alcohols are known to interact with and modify the properties of lipid membranes.[7] The partitioning of this compound into a lipid bilayer is an entropically driven process that can alter the membrane's phase transition temperature and fluidity. This is of particular importance in the design of drug delivery systems, where excipients can influence the stability and release profile of a formulation. At low concentrations, it may decrease the main phase-transition temperature of lipid vesicle membranes, while at high concentrations, it could increase it.[7]
Conclusion
While comprehensive experimental data for the thermodynamic properties of this compound are yet to be fully established, this guide provides a robust framework for their estimation, experimental determination, and computational prediction. Its unique structure as a tertiary long-chain alcohol suggests a nuanced thermodynamic profile that is of significant interest to researchers and scientists, particularly in the field of drug development. The methodologies outlined herein serve as a practical guide for obtaining the precise data needed to harness the full potential of this versatile molecule in advanced applications.
References
- A statistical mechanical analysis of the effect of long-chain alcohols and high pressure upon the phase transition temperature of lipid bilayer membranes. (n.d.). PubMed.
- 3-methyl-3-Pentanol | C6H14O | CID 6493. (n.d.). PubChem.
- 13.3: Physical Properties of Alcohols. (2020, May 30). Chemistry LibreTexts.
- Alcohol (chemistry). (n.d.). Wikipedia.
- Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown. (n.d.).
- Nonane, 3-methyl-. (n.d.). NIST WebBook.
- (3S)-8-methylnonan-3-ol | C10H22O | CID 140103903. (n.d.). PubChem.
- 3-Nonanol, 3-methyl- | C10H22O | CID 89428. (n.d.). PubChem.
Sources
- 1. (3S)-8-methylnonan-3-ol | C10H22O | CID 140103903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nonanol, 3-methyl- | C10H22O | CID 89428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nonane, 3-methyl- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. A statistical mechanical analysis of the effect of long-chain alcohols and high pressure upon the phase transition temperature of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Unexplored Research Frontiers of 3-Methylnonan-3-ol
Executive Summary: 3-Methylnonan-3-ol, a tertiary alcohol with the chemical formula C10H22O, represents a molecule of significant, yet largely untapped, scientific potential. While its basic physicochemical properties are documented, its functional applications and biological activities remain unexplored. This guide, intended for researchers, scientists, and professionals in drug development, outlines a series of promising, hypothesis-driven research avenues. By leveraging the unique structural characteristics of its tertiary alcohol group—namely its metabolic stability and potential to influence physicochemical properties—we propose in-depth investigations into its utility in medicinal chemistry, agrochemicals, antimicrobial applications, and the flavor and fragrance industry. This document provides the scientific rationale, detailed experimental protocols, and logical workflows to catalyze the exploration of this compound as a scaffold for novel discoveries.
Foundational Profile of this compound
A comprehensive understanding of a molecule's fundamental properties is the bedrock of innovative research. This compound is a chiral tertiary alcohol, a structural class that offers distinct advantages in various scientific contexts.
Chemical Identity and Structure
-
IUPAC Name: this compound[1]
-
CAS Number: 21078-72-8[1]
-
Molecular Formula: C₁₀H₂₂O[1]
-
Structure: The molecule features a ten-carbon aliphatic chain with a hydroxyl (-OH) group and a methyl (-CH₃) group both attached to the third carbon atom. This tertiary carbinol center is a chiral center, meaning the molecule exists as two enantiomers, (R)-3-methylnonan-3-ol and (S)-3-methylnonan-3-ol.
Physicochemical Properties
The following properties provide a baseline for designing synthetic routes, purification methods, and formulation strategies.
| Property | Value | Source |
| Molecular Weight | 158.28 g/mol | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
Established Synthesis Route: The Grignard Reaction
The most direct and reliable method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone.[2][3][4] For this compound, two primary pathways are viable, both starting from commercially available precursors.
-
Pathway A: Reaction of Heptan-2-one with Ethylmagnesium bromide.
-
Pathway B: Reaction of Nonan-3-one with Methylmagnesium bromide.
The general mechanism involves the formation of a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol.[5]
Proposed Research Area 1: Organic & Medicinal Chemistry
The tertiary alcohol motif is a valuable functional group in modern drug discovery, offering a strategic tool to enhance a molecule's pharmacological profile.
Rationale: The Tertiary Alcohol Advantage in Drug Design
Primary and secondary alcohols can be metabolic "soft spots," susceptible to in-vivo oxidation to aldehydes, ketones, or carboxylic acids.[6] Tertiary alcohols, by contrast, cannot be oxidized at the carbinol carbon, bestowing greater metabolic stability.[6][7][8] Furthermore, the introduction of a hydroxyl group, particularly a sterically shielded tertiary one, can favorably modulate key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties by:
-
Decreasing Lipophilicity (LogP): Enhancing aqueous solubility.
-
Improving Metabolic Profile: Resisting oxidation and potentially slowing glucuronidation due to steric hindrance.[6][8]
-
Blocking Unwanted Metabolism: Introduction at a site that might otherwise be susceptible to undesirable metabolic transformations.
These features make this compound an attractive, albeit simple, scaffold for initiating a discovery program.
Proposed Research Workflow: Synthesis and Library Development
A critical first step is to establish robust synthetic control over the molecule, including its stereochemistry.
This protocol details the synthesis via Pathway A.
-
Apparatus Setup: All glassware must be oven-dried (>120°C) and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[5]
-
Grignard Reagent Preparation: In a three-neck flask equipped with a dropping funnel and condenser, add magnesium turnings (1.3 equivalents). Add a solution of bromoethane (1.2 equivalents) in anhydrous diethyl ether dropwise to initiate the formation of ethylmagnesium bromide.
-
Nucleophilic Addition: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of heptan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred reagent.[5]
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC or GC-MS analysis indicates consumption of the starting ketone.
-
Workup: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[9]
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
The presence of a chiral center necessitates the development of methods to access the individual (R) and (S) enantiomers, as biological activity is often stereospecific. Research should focus on modern catalytic asymmetric methods for tertiary alcohol synthesis.[10][11][12][13]
Caption: Workflow for synthesis and pharmacological evaluation of this compound.
Investigation into Sedative-Hypnotic Properties
Rationale: Many small aliphatic alcohols and related structures exhibit sedative-hypnotic effects by modulating central nervous system activity, often through interaction with GABAergic or serotonergic systems.[14][15] For centuries, alcohols have been recognized as CNS depressants.[16] The lipophilicity of this compound suggests it may cross the blood-brain barrier, making CNS effects plausible.
-
Animal Model: Male ICR or C57BL/6 mice (8-10 weeks old).
-
Test Compound Administration: Dissolve this compound (and its individual enantiomers, if available) in a suitable vehicle (e.g., saline with 5% Tween 80). Administer intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is essential.
-
Spontaneous Locomotor Activity Test:
-
Thirty minutes post-injection, place individual mice into an open-field activity chamber.
-
Record total distance traveled, ambulatory counts, and rearing frequency over a 30-minute period using an automated tracking system.
-
A significant reduction in activity compared to the vehicle control suggests a sedative effect.[14]
-
-
Pentobarbital-Induced Sleep Test (Hypnotic Effect):
-
Administer the test compound or vehicle 30 minutes prior to a sub-hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.).
-
Record the onset of sleep (loss of righting reflex for >1 min) and the duration of sleep (time from loss to recovery of righting reflex).
-
A significant increase in the number of sleeping mice or the duration of sleep indicates a hypnotic or synergistic hypnotic effect.[14]
-
Proposed Research Area 2: Agrochemicals & Chemical Ecology
Rationale: Aliphatic alcohols are common components of insect pheromones and plant volatiles used for communication.[17] Furthermore, some alcohols can potentiate the response to existing pheromones, making insects more aggressive or more attracted to a source.[18][19][20] The C10 chain length of this compound falls within the range of many known insect semiochemicals, making it a candidate for investigation as an attractant, repellent, or modulator of insect behavior.
Experimental Workflow: Screening for Semiochemical Activity
Caption: A streamlined workflow for evaluating the semiochemical properties of this compound.
Protocol: Electroantennography (EAG) Screening
-
Insect Preparation: Select a panel of economically important insect pests (e.g., codling moth, corn earworm, Japanese beetle). Excise the head of an insect and mount it between two electrodes, with the recording electrode inserted into the distal end of an antenna and the reference electrode in the head capsule.
-
Stimulus Delivery: Create a serial dilution of this compound in a solvent like hexane. Apply a known volume (e.g., 10 µL) to a filter paper strip and insert it into a Pasteur pipette.
-
Data Acquisition: Puff a controlled pulse of air through the pipette over the antenna while recording the electrical potential change (depolarization) from the antenna.
-
Analysis: Compare the amplitude of the response to that of a positive control (known pheromone component) and a negative control (solvent only). A significant response indicates the insect's olfactory system can detect the compound.
Proposed Research Area 3: Antimicrobial Applications
Rationale: Long-chain aliphatic alcohols (typically C8-C16) are known to possess antimicrobial properties against a range of bacteria and fungi.[21][22] Their mechanism of action often involves non-specific disruption of the microbial cell membrane's lipid bilayer, leading to increased permeability and cell death.[23] As a C10 alcohol, this compound is a prime candidate for evaluation as a novel antimicrobial agent.
Protocol: MIC and MBC Assays
-
Microorganism Panel: Select a representative panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).
-
Broth Microdilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include positive (no compound) and negative (no microbes) growth controls.
-
Incubation: Incubate the plates at the optimal temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion: Charting the Course for a Versatile Molecule
This compound stands at a crossroads of opportunity. Its simple, well-defined structure belies a wealth of potential applications waiting to be discovered. The tertiary alcohol motif provides a compelling starting point for medicinal chemists seeking metabolically robust scaffolds. Its aliphatic character suggests utility in the fields of chemical ecology and antimicrobial research, while its structural similarity to known aroma compounds warrants investigation by the flavor and fragrance industry. The research pathways and detailed protocols provided in this guide offer a clear, logical, and scientifically grounded framework for transforming this compound from an obscure chemical entry into a valuable tool with tangible applications across multiple scientific disciplines.
References
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
- Zeng, X.-P., & Zhou, J. (2016). Me2(CH2Cl)SiCN: Bifunctional Cyanating Reagent for the Synthesis of Tertiary Alcohols with a Chloromethyl Ketone Moiety via Ketone Cyanosilylation. Journal of the American Chemical Society, 138(28), 8730–8733.
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Alcohols (medicine). In Wikipedia. Retrieved from [Link]
- Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913.
- Shohat-Ophir, G., et al. (2020). Alcohol potentiates a pheromone signal in flies. eLife, 9, e60450.
- Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, S., & Endo, K. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules, 12(5), 1057-1066.
-
Basicmedical Key. (2016, September 3). Hypnotics, Sedatives, and Ethanol. Retrieved from [Link]
- Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Synthesis of Tertiary Alcohols through a Zirconium-Catalyzed Friedel–Crafts Alkylation of Pyrroles with α-Ketoesters. The Journal of Organic Chemistry, 65(7), 2108–2113.
- Sipes, I. G., & Gandolfi, A. J. (1982). The in vivo metabolism of tertiary butanol by adult rats. Drug Metabolism and Disposition, 10(4), 343-345.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89428, 3-Nonanol, 3-methyl-. Retrieved from [Link]
-
Scribd. (n.d.). Alcohols and Ethers Flavor and Odor Char.pdf. Retrieved from [Link]
- McGregor, D. (2025). Tertiary-Butanol: a toxicological review. Critical Reviews in Toxicology, 55(8), 655-688.
-
Shanu-Wilson, J. (n.d.). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Retrieved from [Link]
-
Ladvocat, C., et al. (2020, August 10). Alcohol boosts pheromone production in male flies and makes them sexier. bioRxiv. Retrieved from [Link]
- Zhang, L., et al. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. RSC Advances, 8(25), 13936-13942.
- Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in Liver Disease, 16(4), 667-685.
-
Alpha Aromatics. (2024, October 15). 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation. Retrieved from [Link]
- Feng, X., et al. (2009). Highly enantioselective synthesis of tertiary alcohols: C2-symmetric N,N′-dioxide-Sc(iii) complex promoted direct aldol reaction of α-ketoesters and diazoacetate esters.
- Kubo, I., Muroi, H., & Kubo, A. (1994). Structural functions of antimicrobial long-chain alcohols and phenols. Journal of Agricultural and Food Chemistry, 42(7), 1595-1598.
-
McGregor, D. (2025, August 7). Tertiary-Butanol: A toxicological review. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Interaction of acetic acid and phenylacetaldehyde as attractants for trapping pest species of moths (Lepidoptera: Noctuidae). Retrieved from [Link]
-
American Chemical Society. (2025). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Fall 2025. Retrieved from [Link]
-
myadlm.org. (2012, February 1). Toxic Alcohols. Retrieved from [Link]
-
Slideshare. (n.d.). Aliphatic Compounds Used In Perfumery. Retrieved from [Link]
-
YouTube. (2019, July 18). Alcohol Metabolism. Retrieved from [Link]
-
American Addiction Centers. (2024, June 18). Mixing Alcohol and Sedatives: Effects and Dangers. Retrieved from [Link]
- Shohat-Ophir, G., et al. (2020). Alcohol potentiates a pheromone signal in flies. eLife, 9, e60450.
-
ACEP. (2020, October 1). Toxic Alcohols | Toxicology Section. Retrieved from [Link]
-
Wikidata. (n.d.). (RS)-3-methylnonane. Retrieved from [Link]
- Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, S., & Endo, K. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules, 12(5), 1057-1066.
-
ACS Publications. (2025, October 30). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews. Retrieved from [Link]
-
LSU AgCenter. (n.d.). Insect Pheromones and Attractants. Retrieved from [Link]
-
Oxford Academic. (n.d.). Antibacterial activity of long-chain fatty alcohols against mycobacteria. FEMS Microbiology Letters. Retrieved from [Link]
-
Gozone Packaging. (n.d.). Use of Alcohol in perfumes. Retrieved from [Link]
-
ACS Publications. (2019, March 19). Tertiary Alcohols as Radical Precursors for the Introduction of Tertiary Substituents into Heteroarenes. ACS Catalysis. Retrieved from [Link]
-
Britannica. (2026, January 2). Sedative-hypnotic drug. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Pharmacology of ethanol. In Wikipedia. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2025, August 10). Antibacterial Activity of Long-Chain Primary Alcohols from Solena amplexicaulis Leaves. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Retrieved from [Link]
-
Catalyst University. (2016, July 22). Alcohol Dehydrogenase: Physiology, Biochemistry, and Mechanism [Video]. YouTube. Retrieved from [Link]
-
Monac Attar. (n.d.). 5 Ways Alcohol Plays a Pivotal Role in Perfumery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19931323, 6-Methylnonan-3-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22202, 3-Methylnonane. Retrieved from [Link]
Sources
- 1. 3-Nonanol, 3-methyl- | C10H22O | CID 89428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 9. youtube.com [youtube.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly enantioselective synthesis of tertiary alcohols: C2-symmetric N,N′-dioxide-Sc(iii) complex promoted direct aldol reaction of α-ketoesters and diazoacetate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanaddictioncenters.org [americanaddictioncenters.org]
- 16. Sedative-hypnotic drug | Uses, Effects & Types | Britannica [britannica.com]
- 17. lsuagcenter.com [lsuagcenter.com]
- 18. Alcohol potentiates a pheromone signal in flies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alcohol boosts pheromone production in male flies and makes them sexier | bioRxiv [biorxiv.org]
- 20. Alcohol potentiates a pheromone signal in flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: The Use of 3-Methylnonan-3-ol as an Internal Standard in Chromatographic Analysis
Introduction: The Pursuit of Precision with Internal Standards
In the landscape of quantitative analytical chemistry, particularly within chromatographic methods such as Gas Chromatography (GC), the primary objective is to achieve the highest possible accuracy and precision.[1] However, the analytical process is susceptible to various sources of error, including inconsistencies in sample injection volume, solvent evaporation, and variations in detector response.[2][3] To mitigate these variables, the internal standard (IS) method is a widely adopted and powerful technique.[2] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[2] By analyzing the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte, variations introduced during the analytical workflow can be effectively normalized.[2][4]
The selection of an appropriate internal standard is paramount for the success of the method.[5] An ideal internal standard should possess the following characteristics:
-
It should be chemically similar to the analyte(s) of interest.[2][6]
-
It must be well-resolved from the analyte and any other components in the sample matrix.[2][5]
-
It should not be naturally present in the samples being analyzed.[2][6]
-
It must be chemically inert and not react with the sample components.[5]
-
It should be of high purity.[7]
This application note provides a comprehensive guide to the use of 3-Methylnonan-3-ol as an internal standard for the quantitative analysis of semi-volatile and volatile organic compounds by gas chromatography. Its properties as a C10 tertiary alcohol make it a suitable candidate for a range of analytes, particularly other alcohols, ketones, and esters where its structural characteristics can ensure similar behavior during sample preparation and chromatographic analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for method development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 21078-72-8 | AngeneChem[8] |
| Molecular Formula | C₁₀H₂₂O | AngeneChem[8] |
| Molecular Weight | 158.28 g/mol | AngeneChem[8] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | Not specified | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and hexane. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).
| Hazard Category | GHS Classification | Precautionary Statements |
| Flammability | Flammable liquid and vapor | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[2][9] |
| Health Hazards | May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. | Avoid breathing mist or vapors. Wear protective gloves and eye protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[2][9] |
| Handling | Use in a well-ventilated area. Wash hands thoroughly after handling.[2] | |
| Storage | Store in a cool, dark, and well-ventilated place. Keep container tightly closed.[2] |
Note: This is a summary of potential hazards. Users must consult the full Safety Data Sheet (SDS) before handling this compound.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative GC analysis.
Figure 1: A generalized workflow for quantitative analysis using an internal standard.
Representative Protocol for GC Analysis
This section outlines a hypothetical, yet representative, step-by-step protocol for the quantification of a model analyte (e.g., a C8-C12 alcohol or ketone) using this compound as an internal standard. Note: This protocol should be optimized and validated for the specific analyte and sample matrix of interest.
1. Materials and Reagents
-
This compound (Internal Standard, >98% purity)
-
Analyte of interest (e.g., 2-Octanone, >98% purity)
-
Hexane (or other suitable solvent), HPLC grade
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
GC vials with septa
2. Preparation of Stock Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.
3. Preparation of Calibration Standards
Prepare a series of calibration standards by spiking a constant amount of the internal standard and varying amounts of the analyte into volumetric flasks.
| Calibration Level | Volume of Analyte Stock (mL) | Volume of IS Stock (mL) | Final Volume (mL) | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) |
| 1 | 0.1 | 1.0 | 10 | 10 | 100 |
| 2 | 0.5 | 1.0 | 10 | 50 | 100 |
| 3 | 1.0 | 1.0 | 10 | 100 | 100 |
| 4 | 2.5 | 1.0 | 10 | 250 | 100 |
| 5 | 5.0 | 1.0 | 10 | 500 | 100 |
4. Preparation of Unknown Samples
-
Accurately measure a known volume or weight of the unknown sample into a volumetric flask.
-
Spike with the same amount of internal standard as in the calibration standards (e.g., 1.0 mL of the 1 mg/mL IS stock solution).
-
Dilute to the final volume with hexane.
5. Gas Chromatography (GC) Conditions
The following are suggested starting conditions for a GC system equipped with a Flame Ionization Detector (FID). These should be optimized for the specific instrument and application.
| Parameter | Suggested Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.0 mL/min) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min) |
| Detector | FID |
| Detector Temperature | 280 °C |
6. Data Analysis and Quantification
-
Integrate the peak areas for both the analyte and the internal standard in all chromatograms.
-
Calculate the response factor (RF) for each calibration standard using the following equation: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Area_analyte / Area_IS) against the ratio of the analyte concentration to the internal standard concentration (Concentration_analyte / Concentration_IS).
-
Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c). The R² value should be > 0.995 for a linear calibration.
-
For the unknown samples, calculate the area ratio (Area_analyte / Area_IS) and use the calibration curve to determine the concentration ratio. From this, calculate the concentration of the analyte in the unknown sample.
Method Validation: Ensuring Trustworthiness
A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. Key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analyte and the internal standard in a blank sample matrix.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by the correlation coefficient (R²) of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by spike-recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Conclusion
This compound presents itself as a viable internal standard for the quantitative analysis of a variety of organic compounds by gas chromatography. Its chemical properties, particularly its structure as a tertiary alcohol, make it a suitable choice for methods analyzing other alcohols, ketones, and esters. The successful implementation of this compound as an internal standard, as with any analytical method, is contingent upon careful method development and rigorous validation. The protocols and guidelines presented in this application note provide a solid framework for researchers, scientists, and drug development professionals to develop robust and reliable quantitative analytical methods.
References
- Vertex AI Search. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
-
Angene Chemical. (n.d.). This compound(CAS# 21078-72-8). Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). (3S)-8-methylnonan-3-ol. Retrieved January 22, 2026, from [Link]
-
JoVE. (2015, August 24). Internal Standards for Quantitative Analysis. Retrieved January 22, 2026, from [Link]
-
Chromatography Forum. (2009, February 27). What to use as internal standards. Retrieved January 22, 2026, from [Link]
-
LCGC International. (n.d.). When Should an Internal Standard be Used? Retrieved January 22, 2026, from [Link]
Sources
- 1. 3-methyl-1-nonen-3-ol, 22616-15-5 [thegoodscentscompany.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. uni-giessen.de [uni-giessen.de]
- 4. bioszeparacio.hu [bioszeparacio.hu]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. What to use as internal standards - Chromatography Forum [chromforum.org]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. angenesci.com [angenesci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Investigating the Semiochemical Potential of 3-Methylnonan-3-ol: A Technical Guide for Researchers
Abstract
The identification and application of novel semiochemicals are paramount for advancing integrated pest management strategies and deepening our understanding of chemical ecology.[1] 3-Methylnonan-3-ol, a tertiary alcohol, represents a structurally intriguing yet unexplored compound within the vast landscape of insect chemical communication. While its specific role as a semiochemical has not been documented in peer-reviewed literature, its molecular characteristics suggest a potential for biological activity. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in systematically investigating the potential of this compound as an insect semiochemical. We provide a logical, field-proven framework, complete with detailed protocols for electrophysiological and behavioral assays, to guide the discovery process from initial screening to field validation.
Introduction: The Rationale for Investigation
Insects utilize a complex chemical language, mediated by semiochemicals, to navigate critical life functions such as mating, aggregation, host location, and avoiding predation.[2] These compounds are broadly classified based on the nature of the interaction: pheromones for intraspecific communication and allelochemicals (allomones, kairomones, synomones) for interspecific signaling.[2] Alcohols are a common functional group found in many known insect pheromones. For instance, various alcohols have been identified as pheromone components in species across different orders, including Lepidoptera and Coleoptera. While primary and secondary alcohols are more common, the unique steric and electronic properties of a tertiary alcohol like this compound could confer a high degree of specificity in receptor binding, making it a compelling candidate for investigation.
Given the absence of established data, a structured, multi-tiered approach is essential. This guide outlines a workflow designed to first establish if an insect species can detect this compound and then to determine the behavioral significance of that detection.
Preliminary Steps: Synthesis and Purification
Before any biological investigation can commence, a pure sample of this compound is required.
Procurement: this compound (CAS: 21078-72-8) can be procured from various chemical suppliers.[3][4] It is crucial to obtain a high-purity standard (>95%) and to verify its identity and purity via Gas Chromatography-Mass Spectrometry (GC-MS) prior to use.
Synthesis (if required): If a commercial source is unavailable or if custom synthesis is preferred, this compound can be synthesized via a Grignard reaction. A common route involves the reaction of hexylmagnesium bromide with ethyl acetate. The resulting product must be purified, typically through column chromatography, and its structure confirmed using NMR and mass spectrometry.
Chemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 21078-72-8 | [3][4] |
| Molecular Formula | C₁₀H₂₂O | [4] |
| Molecular Weight | 158.28 g/mol | [4] |
| Density | 0.831 g/mL | [3] |
| Refractive Index | 1.438 | [3] |
Tier 1: Electrophysiological Screening
The first critical question is whether any target insect species can detect this compound. Electroantennography (EAG) is the primary tool for this screening phase, as it provides a rapid and sensitive measure of the summed electrical response of olfactory neurons on the antenna to a volatile stimulus.[5][6]
Protocol: Electroantennography (EAG) Screening
This protocol provides a generalized framework. Researchers must optimize parameters for their specific insect species.
Objective: To determine if the antenna of a target insect species responds to this compound.
Materials:
-
Insects: Adult insects of the target species, both male and female.
-
Chemicals: High-purity this compound, solvent (redistilled hexane or pentane), saline solution (e.g., Ringer's solution), and conductive gel.[5]
-
Equipment: Dissecting microscope, fine scissors, electrode holder, pulled glass micropipettes, high-impedance amplifier, data acquisition system, and an odor delivery system within a Faraday cage.[5][6]
Procedure:
-
Stimulus Preparation: Prepare a serial dilution of this compound in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL, 1 µg/µL). Apply a standard volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent-only control pipette.
-
Insect Preparation: Immobilize an insect (e.g., by chilling). Under a dissecting microscope, carefully excise one antenna at its base.[5]
-
Antenna Mounting: Immediately place the excised antenna onto the electrode holder. A common method is to use a forked holder where the base of the antenna is placed on one electrode and the distal tip on the other.[5] Apply a small amount of conductive gel to ensure good electrical contact.
-
EAG Recording:
-
Place the mounted antenna inside the Faraday cage to minimize electrical noise.
-
A continuous stream of purified, humidified air is passed over the antenna.[7]
-
To deliver a stimulus, a puff of air (e.g., 0.5 seconds) is diverted through the stimulus pipette and aimed at the antenna.[5]
-
Record the resulting negative voltage deflection.
-
-
Experimental Run: Present the stimuli in order of increasing concentration, with sufficient time between puffs (e.g., 30-60 seconds) for the antenna to recover.[5] Periodically present the solvent control to monitor the baseline response.
Data Analysis: The EAG response is the peak amplitude of the negative voltage deflection (in mV). To account for variations in antennal responsiveness over time, responses should be normalized, typically by expressing them as a percentage of the response to a standard reference compound or a specific concentration of the test compound.
Advanced Screening: Gas Chromatography-Electroantennographic Detection (GC-EAD)
If an insect shows a positive EAG response, GC-EAD can be used to confirm that the response is to this compound itself and not to any impurities. This technique couples a gas chromatograph with an insect antenna as a detector, allowing for the simultaneous recording of the chemical profile (via a standard detector like a Flame Ionization Detector, FID) and the antenna's response to each eluting compound.[8][9][10]
Caption: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).
Tier 2: Behavioral Bioassays
A positive EAG response indicates detection, but not necessarily a behavioral reaction.[7] Behavioral bioassays are essential to determine if this compound acts as an attractant, repellent, or has a more subtle effect on insect behavior.
Protocol: Y-Tube Olfactometer Bioassay
The Y-tube olfactometer is a standard laboratory tool for assessing an insect's preference between two odor sources in a controlled environment.[11]
Objective: To determine if walking insects are attracted to, repelled by, or indifferent to this compound.
Materials:
-
Insects: Target insects (e.g., 20-30 individuals per trial).
-
Equipment: Glass Y-tube olfactometer, air pump, activated charcoal filter, flow meters, and odor source chambers.[11]
-
Stimuli: this compound diluted in a solvent (e.g., hexane) applied to a filter paper, and a solvent-only control.
Procedure:
-
Setup: Connect the olfactometer to a purified, humidified air source. Adjust the flow rate to be equal in both arms.
-
Stimulus Application: Place the filter paper with this compound in one odor chamber and the solvent control in the other.
-
Insect Release: Introduce a single insect at the base of the Y-tube.
-
Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period.
-
Replication: After a set number of insects (e.g., 5-10), clean the olfactometer thoroughly with solvent and bake it to remove residual odors. Swap the positions of the treatment and control arms to avoid positional bias.
-
Data Analysis: Use a Chi-square test or a binomial test to determine if the number of insects choosing the treatment arm is significantly different from the control arm.
Protocol: Wind Tunnel Bioassay
For flying insects, a wind tunnel provides a more realistic setting to observe long-range orientation and flight behavior in response to an odor plume.[12][13]
Objective: To quantify the flight behavior of flying insects in response to a plume of this compound.
Materials:
-
Insects: Flying insects (e.g., moths, beetles), pre-conditioned to the appropriate time of activity (e.g., scotophase for nocturnal moths).
-
Equipment: Wind tunnel with laminar airflow, air purification system, odor delivery system (e.g., syringe pump), and a release platform.[14][15]
-
Stimulus: A solution of this compound released at a controlled rate to form a stable plume.
Procedure:
-
Acclimatization: Allow insects to acclimate to the wind tunnel conditions (light, temperature, humidity) for at least 30-60 minutes.[16]
-
Plume Generation: Start the odor release to establish a stable plume. The shape of the plume can be visualized using a smoke source.[14]
-
Insect Release: Place an insect on the release platform at the downwind end of the tunnel.
-
Behavioral Observation: Record a sequence of behaviors for a set duration (e.g., 2-3 minutes). Key behaviors include: taking flight, upwind flight, casting (zigzagging flight), and contact with the source.[16]
-
Replication: Test a sufficient number of insects (e.g., 30-50) for both the treatment (this compound) and a solvent control.
-
Data Analysis: Compare the percentage of insects exhibiting each key behavior between the treatment and control groups using appropriate statistical tests (e.g., Fisher's exact test).
Caption: Decision tree for selecting and interpreting behavioral bioassays.
Tier 3: Field Validation
Positive results in laboratory assays are promising but must be validated under natural conditions. Field trapping experiments are the definitive test of a compound's potential for use in monitoring or control programs.[17][18]
Protocol: Field Trapping
Objective: To determine the attractiveness of this compound to target insect species in a natural environment.
Materials:
-
Traps: Appropriate trap type for the target insect (e.g., black cross-vane panel traps for many Cerambycidae, delta traps for moths).[17]
-
Lures: Slow-release lures loaded with a known amount of this compound and control lures (blank).
-
Experimental Design: A randomized complete block design is recommended, with traps placed at a sufficient distance from each other to avoid interference.[17]
Procedure:
-
Site Selection: Choose a habitat where the target insect population is known to be present.
-
Trap Deployment: Deploy traps according to the experimental design. Each block should contain one treatment trap and one control trap.
-
Sample Collection: Check traps at regular intervals (e.g., weekly) and collect all captured insects.
-
Data Collection: Identify and count the number of target and non-target insects in each trap.
-
Data Analysis: Use statistical methods such as ANOVA or a generalized linear mixed model to compare the mean catch of the target species in baited versus unbaited traps.
Example Field Trial Data Table (Hypothetical):
| Treatment | Replicate | Target Species Catch | Non-Target Catch |
| This compound | 1 | 15 | 4 |
| This compound | 2 | 22 | 6 |
| This compound | 3 | 18 | 3 |
| Control (Blank) | 1 | 1 | 5 |
| Control (Blank) | 2 | 0 | 7 |
| Control (Blank) | 3 | 2 | 4 |
Conclusion and Future Directions
This guide provides a systematic and robust framework for the initial investigation of this compound as a potential insect semiochemical. By progressing through the tiers of electrophysiological screening, laboratory behavioral assays, and field validation, researchers can efficiently determine its biological activity. A positive finding would be a significant contribution to the field of chemical ecology, potentially providing a new tool for pest management. Future work could involve dose-response studies, investigating synergistic or antagonistic effects with other known semiochemicals, and identifying the specific olfactory receptors involved in its detection.
References
-
Baker, T. C., & Cardé, R. T. (n.d.). Wind Tunnels in Pheromone Research. Entomology. Retrieved January 22, 2026, from [Link]
- Beerwinkle, K. R., Shaver, T. N., Lingren, P. D., & Raulston, J. R. (1996). Free-choice olfactometer bioassay system for evaluating the attractiveness of plant volatiles to adult Helicoverpa zea. Southwestern Entomologist, 21(4), 395-405.
- Shields, V. D. C. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3828.
- Gross, J., Rid, S., & Tabil, A. (2024). Development and validation of an innovative headspace collection technique: volatile organic compound patterns emitted by different developmental stages of Halyomorpha halys. Frontiers in Ecology and Evolution, 12.
- Gross, J., Rid, S., & Tabil, A. (2024). Development and validation of an innovative headspace collection technique: volatile organic compound patterns emitted by different developmental stages of Halyomorpha halys. OpenAgrar.
- Knudsen, G. K., Tasin, M., Aak, A., & Thöming, G. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. Journal of Visualized Experiments, (141).
-
Science.gov. (n.d.). chromatographic-electroantennographic detection gc-ead: Topics by Science.gov. Retrieved January 22, 2026, from [Link]
- Roberts, J. M., et al. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays.
- Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. (2022). PubMed Central.
- Turlings, T. C. J., et al. (2004). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Physiological Entomology, 29(5), 424-433.
-
Syntech. (n.d.). GcEad/2014. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). A schematic diagram of the four-arm olfactometer bioassay set up used.... Retrieved January 22, 2026, from [Link]
- Slone, D. H., & Sullivan, B. T. (2007). An Automated Approach to Detecting Signals in Electroantennogram Data. Journal of Chemical Ecology, 33(9), 1739-1751.
-
JoVE. (2023, February 8). Wind Tunnel For Odor Mediated Insect Behavioural Assays l Protocol Preview [Video]. YouTube. [Link]
- St-Germain, C., et al. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution, 10.
- Reddy, G. V. P., et al. (2005). Improved Semiochemical-Based Trapping Method for Old-House Borer, Hylotrupes bajulus (Coleoptera: Cerambycidae). Environmental Entomology, 34(4), 967-971.
- Lahondère, C., & Vinauger, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169).
-
ResearchGate. (n.d.). Five parameters used in the wind tunnel bioassay: take flight (TF),.... Retrieved January 22, 2026, from [Link]
- Hanks, L. M., et al. (2022). Attraction of Cerambycidae (Coleoptera) to synthetic volatile pheromone lures during field bioassays in western Idaho, United States of America, community analysis, and a method to design region-specific multicomponent volatile pheromone lures. The Canadian Entomologist, 155, E5.
- Sweeney, J. D., et al. (2014). Efficacy of semiochemical-baited traps for detection of longhorn beetles (Coleoptera: Cerambycidae) in the Russian Far East. European Journal of Entomology, 111(2), 291-300.
-
ResearchGate. (2016, November 13). Does anyone know how to prepare attractant to catch Cerambycidae beetles with traps?. Retrieved January 22, 2026, from [Link]
- Sweeney, J. D., et al. (2014). Efficacy of semiochemical-baited traps for detection of longhorn beetles (Coleoptera: Cerambycidae) in the Russian Far East. European Journal of Entomology.
- Viteri Jumbo, S. M., et al. (2022).
-
University of Göttingen. (n.d.). Electroantennography (EAG). Retrieved January 22, 2026, from [Link]
- Zhang, Y., et al. (2023). Detection of Specific Volatile Organic Compounds in Tribolium castaneum (Herbst)
-
ChemSynthesis. (n.d.). 3-methyl-3-nonanol. Retrieved January 22, 2026, from [Link]
-
University of Nebraska-Lincoln. (2022, September 8). Research team boosts environmentally sustainable pest control via insect pheromones. Retrieved January 22, 2026, from [Link]
- Mimicking Insect Communication: Release and Detection of Pheromone, Biosynthesized by an Alcohol Acetyl Transferase Immobilized in a Microreactor. (2012). PubMed Central.
-
NIST. (n.d.). 3-Nonanol, 3-methyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
- VANDER MEER, R. K., & LOFDAHL, K. L. (1986). The trail pheromone complex of Solenopsis invicta and Solenopsis richteri. Fire Ants and Leaf-Cutting Ants: Biology and Management, 237-247.
- Alcohol boosts pheromone production in male flies and makes them sexier. (2020).
-
Wikipedia. (n.d.). Chemical communication in insects. Retrieved January 22, 2026, from [Link]
- Xu, W., et al. (2024). Capture Efficacy of 3 Longhorn Beetle Pheromones and Cubeb Oil on Cerambycidae. Journal of Southwest Forestry University, 44(2), 155-162.
-
NIST. (n.d.). 3-Nonanol, 3-methyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). (3R)-3-methyl-3-nonanol. Retrieved January 22, 2026, from [Link]
-
University of California - Riverside. (2015, January 13). Study sheds light on chemicals that insects use to communicate and survive. ScienceDaily. Retrieved January 22, 2026, from
-
ChemSynthesis. (n.d.). 3-methyl-1-nonanol. Retrieved January 22, 2026, from [Link]
- Malo, E. A., et al. (2023). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. Pest Management Science, 79(7), 2445-2453.
- Meier, L. R., et al. (2021). 3-Hydroxyhexan-2-one and 3-Methylthiopropan-1-ol as Pheromone Candidates for the South American Cerambycid Beetles Stizocera phtisica and Chydarteres dimidiatus dimidiatus, and Six Related Species. Journal of Chemical Ecology, 47(12), 941-949.
-
Schal, C. (n.d.). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. Schal Lab. Retrieved January 22, 2026, from [Link]
- Guerrero, A., & Primo, J. (2009). New Pheromones and Insect Control Strategies. In Biorational Control of Arthropod Pests (pp. 1-26). Springer, Dordrecht.
-
ResearchGate. (n.d.). Blends of (R)-3-hydroxyhexan-2-one and alkan-2-ones identified as potential pheromones produced by three species of cerambycid beetles. Retrieved January 22, 2026, from [Link]
Sources
- 1. Research team boosts environmentally sustainable pest control via insect pheromones | IANR News [ianrnews.unl.edu]
- 2. Chemical communication in insects - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 3-Nonanol, 3-methyl- [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographic-electroantennographic detection gc-ead: Topics by Science.gov [science.gov]
- 10. gcead.sourceforge.net [gcead.sourceforge.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Wind Tunnel for Odor Mediated Insect Behavioural Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ento.psu.edu [ento.psu.edu]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Attraction of Cerambycidae (Coleoptera) to synthetic volatile pheromone lures during field bioassays in western Idaho, United States of America, community analysis, and a method to design region-specific multicomponent volatile pheromone lures | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 18. European Journal of Entomology: Efficacy of semiochemical-baited traps for detection of longhorn beetles (Coleoptera: Cerambycidae) in the Russian Far East [eje.cz]
gas chromatography-mass spectrometry (GC-MS) method for 3-Methylnonan-3-ol
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Methylnonan-3-ol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of this compound. As a tertiary alcohol, this compound presents unique analytical considerations, which are addressed herein. This document provides researchers, scientists, and drug development professionals with a foundational protocol, from sample preparation to data analysis, grounded in established analytical principles. The causality behind experimental choices is explained to ensure methodological integrity and adaptability.
Introduction: The Analytical Imperative for Tertiary Alcohols
This compound (C₁₀H₂₂O, Molar Mass: 158.28 g/mol ) is a tertiary alcohol whose presence, identification, or quantification can be critical in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity or metabolite in pharmaceutical products. Unlike primary and secondary alcohols, tertiary alcohols are not easily oxidized, which influences their chemical behavior and requires specific analytical approaches.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for volatile and semi-volatile compounds due to its exceptional separation power and definitive identification capabilities.[2][3] The coupling of a gas chromatograph, which separates complex mixtures into individual components, with a mass spectrometer, which provides detailed structural information based on mass-to-charge ratio, makes GC-MS an indispensable tool.[2][4] This application note provides a self-validating system for the reliable analysis of this compound, ensuring data of the highest quality and integrity.
Principle of the GC-MS Method
The methodology hinges on the physicochemical properties of this compound. The sample, after appropriate preparation to isolate the analyte and ensure compatibility with the instrument, is introduced into the GC.
-
Gas Chromatography (GC): The sample is vaporized in a heated inlet and swept onto a chromatographic column by an inert carrier gas (e.g., Helium).[5] The column, a long fused-silica capillary, is coated with a stationary phase. Separation is achieved based on the analyte's boiling point and its differential partitioning between the mobile gas phase and the stationary liquid phase.[6] Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column faster.
-
Mass Spectrometry (MS): As the separated this compound elutes from the GC column, it enters the MS ion source. Here, high-energy electrons (typically at 70 eV) bombard the molecules, causing ionization and fragmentation into a predictable pattern of charged ions.[7] These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical "fingerprint" that allows for unambiguous identification.
This combined approach provides two orthogonal data points—retention time from the GC and the mass spectrum from the MS—for confident identification and quantification.
Materials and Reagents
-
Standards: this compound (≥98% purity)
-
Solvents: Hexane (GC or HPLC grade), Dichloromethane (GC or HPLC grade), Methanol (HPLC grade)[3][8]
-
Drying Agent: Anhydrous Sodium Sulfate
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials (1.5 mL) with PTFE-lined septa.[8]
-
Gases: Helium (99.999% purity or higher) for carrier gas.
Instrumentation and Chromatographic Conditions
A standard benchtop GC-MS system equipped with a capillary column and a quadrupole mass spectrometer is required.
Optimized GC-MS Parameters
The following parameters have been optimized for the robust analysis of this compound. The choice of a non-polar DB-5ms column is based on its versatility for general-purpose analysis of volatile compounds. The temperature program is designed to ensure sufficient separation from solvent peaks and other potential contaminants while providing a sharp, symmetrical peak for the analyte.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar phase provides good separation for moderately polar alcohols based on boiling points. |
| Carrier Gas | Helium | Inert gas standard for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Optimal flow for column efficiency and MS interface. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. A split injection (e.g., 20:1) can be used for higher concentration samples to prevent column overload.[9][10] |
| Injection Volume | 1 µL | Standard volume to prevent column and detector saturation. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 minutes | Allows for solvent focusing and separation from early-eluting compounds. |
| Ramp 1 | 10 °C/min to 180 °C | A moderate ramp provides good resolution and peak shape. |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 minutes | A faster ramp cleans the column of any late-eluting compounds. |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Industry standard for generating comparable mass spectra with library databases.[7] |
| Source Temperature | 230 °C | Prevents condensation of the analyte within the source. |
| Quadrupole Temp | 150 °C | Ensures stable ion transmission. |
| Acquisition Mode | Full Scan & Selected Ion Monitoring (SIM) | Full Scan (m/z 40-450) for initial identification and confirmation.[7] SIM mode for enhanced sensitivity and quantitative accuracy.[11] |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from entering and saturating the MS detector. |
Detailed Experimental Protocols
Workflow Overview
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Sources
- 1. aqa.org.uk [aqa.org.uk]
- 2. researchtrendsjournal.com [researchtrendsjournal.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. mdpi.com [mdpi.com]
- 5. purdue.edu [purdue.edu]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. organomation.com [organomation.com]
- 11. files.core.ac.uk [files.core.ac.uk]
The Synthetic Versatility of 3-Methylnonan-3-ol: A Precursor for Novel Compound Synthesis
Introduction: Unlocking the Potential of a Tertiary Alcohol
In the landscape of organic synthesis, the selection of a versatile and strategically functionalized starting material is paramount to the efficient construction of novel molecular architectures. 3-Methylnonan-3-ol, a tertiary alcohol, represents a readily accessible yet underutilized precursor for a diverse array of chemical transformations. Its unique structural features—a chiral center, a hydroxyl group on a tertiary carbon, and a flexible nonyl chain—provide a rich platform for the generation of novel alkenes, alkyl halides, amides, and polymers. This guide provides an in-depth exploration of the chemical reactivity of this compound, complete with detailed application notes and validated protocols for its conversion into value-added compounds. We will delve into the mechanistic underpinnings of these transformations, offering insights into reaction control and optimization for researchers in drug discovery and materials science.
I. Synthesis of this compound: The Entry Point
The precursor itself, this compound, is readily synthesized via a Grignard reaction. The addition of a methylmagnesium halide to nonan-2-one or an ethylmagnesium halide to octan-2-one provides a straightforward and high-yielding route to this tertiary alcohol. For the purpose of this guide, we will consider this compound as our starting material.
II. Dehydration of this compound: A Gateway to Unsaturated Scaffolds
The acid-catalyzed dehydration of tertiary alcohols is a fundamental and efficient method for the synthesis of alkenes.[1][2][3][4] This transformation proceeds via an E1 (Elimination, Unimolecular) mechanism, which is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[1][4][5] The subsequent loss of water generates a stable tertiary carbocation, which is the rate-determining step.[1][5] A base, typically water or the conjugate base of the acid catalyst, then abstracts a proton from a beta-carbon to form the alkene.[1]
Due to the formation of a carbocation intermediate, the dehydration of this compound is regioselective and follows Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product.[6] In this case, elimination of a proton from either C2 or C4 can occur, leading to a mixture of isomeric 3-methylnonenes.
Expected Products:
-
Major Product: 3-Methylnon-2-ene (trisubstituted alkene)
-
Minor Product: 3-Methylnon-3-ene (tetrasubstituted alkene)
-
Minor Product: (E/Z)-3-Methylnon-3-ene
Sources
Application Note: A Strategic Approach to the HPLC Analysis of 3-Methylnonan-3-ol
Abstract
This comprehensive guide provides a detailed protocol and expert insights for the analysis of 3-Methylnonan-3-ol, a tertiary alcohol with applications in fragrance and chemical industries. Acknowledging the prevalence of Gas Chromatography (GC) for volatile analytes, this document elucidates the rationale for considering High-Performance Liquid Chromatography (HPLC) as a viable alternative. We present a foundational reversed-phase HPLC (RP-HPLC) method, developed based on the physicochemical properties of this compound. This application note is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.
Introduction: The Analytical Challenge of this compound
This compound is a tertiary alcohol with a molecular weight of 158.28 g/mol [1]. Its volatility and presence in complex matrices, such as cosmetics and environmental samples, present unique analytical challenges. While Gas Chromatography (GC) is a powerful and commonly employed technique for the analysis of volatile compounds, including alcohols, situations may arise where HPLC is a more suitable or accessible alternative[2][3][4][5][6]. These can include sample matrices incompatible with GC, the need for non-destructive sample analysis, or the unavailability of GC instrumentation.
This application note addresses the analytical need for a robust HPLC method for this compound. We will explore the fundamental principles guiding method development and present a detailed protocol that serves as a strong starting point for optimization and validation in your laboratory.
Foundational Principles: Why HPLC for a Volatile Alcohol?
While GC is often the go-to method for volatile compounds, HPLC offers distinct advantages in certain scenarios. The choice between GC and HPLC is a critical decision in method development.
-
Sample Compatibility: HPLC is often more forgiving for samples in complex, non-volatile matrices. Direct injection of a diluted sample may be possible, simplifying sample preparation[7][8][9].
-
Derivatization: For compounds lacking a strong chromophore, derivatization can be employed to enhance UV or fluorescence detection in HPLC. This can be a more controlled process than some GC derivatization techniques.
-
Analyte Stability: Some compounds may degrade at the high temperatures used in GC injection ports and columns. HPLC, being a room-temperature technique, can mitigate this issue.
Given the non-polar nature of this compound, a reversed-phase HPLC method is the logical starting point. The separation will be based on the hydrophobic interactions between the analyte and the stationary phase.
Experimental Workflow and Protocol
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reference Standard: this compound (purity ≥98%).
-
Columns: A C18 reversed-phase column is recommended as a starting point. Dimensions of 4.6 mm x 150 mm with 5 µm particle size are a good choice for initial method development.
Instrumentation
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV or Refractive Index Detector (RID). A Diode Array Detector (DAD) can also be used to assess peak purity.
Sample Preparation: A Critical Step
Proper sample preparation is paramount for accurate and reproducible results[7][9][10][11]. The following is a general protocol that can be adapted based on the sample matrix.
Step-by-Step Sample Preparation Protocol:
-
Sample Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent. Given the non-polar nature of this compound, methanol or acetonitrile are good starting choices. The initial concentration should be around 1 mg/mL[8].
-
Dilution: Dilute the stock solution to a working concentration within the expected linear range of the detector. A starting concentration of 100 µg/mL is recommended.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the column or interfere with the analysis[8][11].
HPLC Method Parameters
The following table outlines the recommended starting parameters for the HPLC analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for non-polar analytes. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | A common mobile phase for reversed-phase chromatography, offering good solvating power for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Helps to ensure reproducible retention times by controlling viscosity and separation kinetics. |
| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening. |
| Detector | UV at 210 nm or RID | This compound lacks a strong chromophore, so low UV wavelength or a universal detector like RID is necessary. |
Data Analysis and Interpretation
The primary goal of the data analysis is to identify and quantify this compound in the sample.
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: A calibration curve should be constructed by injecting a series of standards of known concentrations. The concentration of this compound in the sample can then be determined by interpolating its peak area from the calibration curve.
Method Validation and System Suitability
For reliable and accurate results, the developed method should be validated according to ICH guidelines or internal SOPs. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters such as retention time, peak area, tailing factor, and theoretical plates.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak | - Incorrect mobile phase composition.- Detector not sensitive enough.- Sample concentration too low. | - Verify mobile phase preparation.- Consider a more sensitive detector (e.g., Mass Spectrometry) or derivatization.- Concentrate the sample or inject a larger volume. |
| Broad or Tailing Peaks | - Column contamination or degradation.- Incompatible sample solvent.- Column overload. | - Wash or replace the column.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Dilute the sample. |
| Variable Retention Times | - Fluctuation in pump pressure or flow rate.- Changes in mobile phase composition.- Temperature fluctuations. | - Check the pump for leaks and ensure proper degassing of the mobile phase.- Prepare fresh mobile phase.- Use a column oven to maintain a constant temperature. |
Conclusion
While GC remains a primary technique for the analysis of volatile compounds like this compound, this application note provides a robust starting point for the development of a reliable HPLC method. The presented RP-HPLC protocol, based on the fundamental principles of chromatography and the physicochemical properties of the analyte, offers a valuable alternative for laboratories where HPLC is the preferred or more accessible technology. Through careful optimization and validation, this method can be tailored to meet the specific needs of your analytical challenges.
References
- Strategies to Analyze Suspected Allergens in Fragrances. (n.d.). Perfumer & Flavorist.
-
Chen, J., et al. (2018). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 26(2), 837-846. Retrieved from [Link]
-
Debonneville, C., & Chaintreau, A. (2003). Analytical Methods to Determine Potentially Allergenic Fragrance-Related Substances in Cosmetics. Chimia, 57(10), 631-635. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylnonan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nonanol, 3-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-8-methylnonan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Restek Corporation. (2025, November 18). Alcoholic Beverage Analysis by GC. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 27). How Can You Analyze Alcohol Content Using Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Wiśniewska, P., et al. (2014). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. Critical Reviews in Analytical Chemistry, 45(3), 201-225. Retrieved from [Link]
Sources
- 1. 3-Nonanol, 3-methyl- | C10H22O | CID 89428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 3. purdue.edu [purdue.edu]
- 4. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. organomation.com [organomation.com]
- 10. agilent.com [agilent.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
Application Note: Quantification of 3-Methylnonan-3-ol in Biological Samples by Headspace SPME-GC-MS
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a robust and validated protocol for the quantitative analysis of 3-Methylnonan-3-ol, a tertiary alcohol, in biological matrices such as human plasma and urine. Direct gas chromatographic analysis of tertiary alcohols is notoriously challenging due to their polarity, which often leads to poor peak shape and low sensitivity. To overcome these analytical hurdles, this protocol employs a derivatization strategy to enhance the volatility and thermal stability of the analyte. The methodology leverages the precision of Headspace Solid-Phase Microextraction (HS-SPME) for sample extraction and the sensitivity and specificity of Gas Chromatography-Mass Spectrometry (GC-MS) for detection and quantification. This comprehensive guide provides a step-by-step protocol, from sample preparation to data analysis, and includes a detailed method validation plan adhering to regulatory guidelines to ensure data integrity and reliability.
Introduction: The Analytical Challenge of Tertiary Alcohols
This compound is a tertiary alcohol, and its quantification in complex biological samples presents a significant analytical challenge. The presence of the hydroxyl group (-OH) on a tertiary carbon atom leads to increased polarity and susceptibility to intermolecular hydrogen bonding. These characteristics result in low volatility and poor thermal stability, making direct analysis by gas chromatography problematic. Chromatographic peaks are often broad and tailing, leading to poor resolution and inaccurate quantification.
To address these issues, a chemical derivatization step is essential. Silylation is a widely used technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1] This process effectively masks the polar -OH group, resulting in a less polar, more volatile, and more thermally stable derivative that is amenable to GC analysis.[2] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for the efficient silylation of the sterically hindered this compound.[3]
For the extraction of the derivatized analyte from the biological matrix, Headspace Solid-Phase Microextraction (HS-SPME) is the technique of choice. HS-SPME is a solvent-free, equilibrium-based extraction method that is highly effective for volatile and semi-volatile compounds.[4] By exposing the SPME fiber to the headspace above the sample, matrix effects from non-volatile components like proteins and salts are significantly minimized, leading to a cleaner extract and improved analytical performance.[5]
The subsequent analysis is performed using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that combines the separation capabilities of GC with the sensitive and selective detection of MS. This allows for the accurate identification and quantification of the target analyte, even at low concentrations.
This application note provides a comprehensive and validated workflow for the reliable quantification of this compound in biological samples, designed to meet the rigorous standards of research and drug development.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for this compound quantification.
Detailed Protocol
Materials and Reagents
-
This compound (analytical standard)
-
2-Adamantanol (Internal Standard, IS)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Methanol (HPLC grade)
-
Human Plasma/Urine (drug-free)
-
Deionized Water
-
20 mL Headspace Vials with PTFE/Silicone Septa
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and 2-Adamantanol (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with methanol to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of 2-Adamantanol in methanol at an appropriate concentration.
-
Calibration Standards: Prepare calibration standards by spiking appropriate volumes of the working standard solutions into blank biological matrix (plasma or urine).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation and Derivatization
-
Thaw frozen biological samples (plasma or urine) at room temperature.
-
To a 20 mL headspace vial, add 1 mL of the biological sample (blank, calibration standard, QC, or unknown sample).
-
Add the internal standard working solution to each vial (except for the blank matrix).
-
Add 50 µL of anhydrous pyridine to each vial.
-
Add 100 µL of BSTFA with 1% TMCS to each vial.[2]
-
Immediately cap the vials tightly with PTFE/silicone septa and aluminum crimp caps.
-
Vortex the vials for 30 seconds.
-
Incubate the vials in a heating block or oven at 75°C for 45 minutes to ensure complete derivatization of the sterically hindered tertiary alcohol.[1]
HS-SPME Procedure
-
After derivatization, transfer the vials to the autosampler of the GC-MS system.
-
Equilibrate the sample at 70°C for 10 minutes with agitation.[5][6]
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 70°C with continued agitation. The choice of a DVB/CAR/PDMS fiber is based on its broad-spectrum affinity for volatile and semi-volatile compounds of varying polarities.[7]
-
Retract the fiber and immediately inject it into the GC inlet for thermal desorption.
GC-MS Analysis
The following table summarizes the recommended GC-MS parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Desorption Time | 4 minutes |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 70°C, hold for 2 minRamp 1: 15°C/min to 180°CRamp 2: 25°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) and SIM |
| SIM Ions (TMS-derivative) | To be determined from the mass spectrum of the derivatized standard. Likely ions would include the molecular ion (if present), [M-15]+ (loss of a methyl group), and other characteristic fragments. The m/z 73 ion is a common fragment for TMS derivatives.[8] |
Method Validation
A full validation of the bioanalytical method should be performed in accordance with FDA and ICH M10 guidelines to ensure its reliability for the intended purpose.[9][10][11]
Validation Parameters and Acceptance Criteria
The following table outlines the key validation parameters and their typical acceptance criteria:
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[10] |
| Linearity & Range | The range of concentrations over which the method is linear, accurate, and precise. | A minimum of 6 non-zero calibrators. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ).[12] |
| Accuracy | The closeness of the determined value to the nominal concentration. | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).[13] |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) at each QC level should not exceed 15% (20% at LLOQ).[13] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within 80-120% and precision ≤ 20%.[14] |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15% across different lots of biological matrix.[11] |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, short-term, long-term). |
Data Analysis and Quantification
The concentration of this compound in unknown samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used to generate the calibration curve.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in biological samples. The combination of a robust derivatization strategy, efficient HS-SPME extraction, and sensitive GC-MS detection allows for the reliable and accurate measurement of this challenging analyte. The comprehensive method validation plan ensures that the generated data is of high quality and suitable for regulatory submissions and critical decision-making in research and drug development.
References
-
Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), and Center for Veterinary Medicine (CVM). May 2018. [Link]
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2019. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), and Center for Biologics Evaluation and Research (CBER). November 2022. [Link]
-
M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. November 2022. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. [Link]
- Tsikas, D. (2017). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges.
- Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25.
- Establishing Acceptance Criteria for Analytical Methods.
- Bioanalytical Method Validation. Asian Journal of Research in Pharmaceutical Sciences, 3(3), 113-119.
-
Derivatization reagents for GC. Macherey-Nagel. [Link]
- Padarau, I., & Tutunaru, B. (2004).
- Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
- Câmara, J. S. (2015). Re: Which aqueous internal standards can I use in GC-MS analyses? [Online forum post].
- Oliveira, A. P., Silva, L. R., Andrade, P. B., Valentão, P., & Silva, B. M. (2024). Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. Applied Sciences, 14(3), 971.
- Koistinen, M., & Kostiainen, R. (2001). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Journal of Mass Spectrometry, 36(10), 1035-1043.
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. [Link]
- Schlag, S., & Vetter, W. (2010). GC/MS-SIM parameters of the final determination method of silylated sterols in edible oils. European Journal of Lipid Science and Technology, 112(8), 902-911.
- Korban, A., Shevchenko, A., & Moskvina, A. (2020). The Perspectives of Ethanol Usage as an Internal Standard for the Quantification of Volatile Compounds in Alcoholic Products by GC-MS. Journal of Mass Spectrometry, 55(3), e4493.
-
Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. [Link]
- Škeříková, V., Hanušová, K., & Hrádková, P. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Environmental Research and Public Health, 17(16), 5769.
- Jeleń, H. H., Dąbrowska, A., Klensporf, D., Nawrocki, J., & Wąsowicz, E. (2003). Determination of C3-C10 aliphatic aldehydes using PFBHA derivatization and solid phase microextraction (SPME). Application to the analysis of beer. Food / Nahrung, 47(2), 87-91.
- 3-Methyl-3-nonanol. SpectraBase.
-
Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]
- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(5-6), 473-579.
- Landriault, M. (2006). GC/MS quantification of diamondoid compounds in crude oils and petroleum products. Environmental Forensics, 7(4), 377-390.
- Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11, 1353389.
- Pröfrock, D., Leonhard, P., & Prange, A. (2004). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
- Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Foods, 11(1), 117.
- GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches.
- Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). Molecules, 28(4), 1599.
- Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 28(11), 4441.
- Optimization of a HS-SPME/GC-MS method for determination of volatile compounds in some Cuban unifloral honeys. Food Chemistry, 121(4), 1216-1222.
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Custom Synthesis of Deuterated Internal Standards. ResolveMass Laboratories Inc. [Link]
-
3-Nonanol, 3-methyl-. NIST WebBook. [Link]
- Derivatization Methods in GC and GC/MS.
-
EI mass spectrum of the enol‐TMS derivative of methyl 3‐oxo‐didecanoate... ResearchGate. [Link]
- Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(1), 75-85.
- Grebe, S. K., & Singh, R. J. (2011). LC-MS/MS in the clinical laboratory–where to from here?. The Clinical Biochemist Reviews, 32(1), 5.
- Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. Analytical Biochemistry, 443(2), 163-169.
-
Internal Standards: Strategies From the Frontline. Separation Science. [Link]
Sources
- 1. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. adis-international.ro [adis-international.ro]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 6. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. database.ich.org [database.ich.org]
- 14. ajpsonline.com [ajpsonline.com]
Application Notes & Protocols: Investigating 3-Methylnonan-3-ol as a Volatile Organic Compound (VOC)
Introduction
Volatile organic compounds (VOCs) are a broad class of chemicals that readily evaporate at room temperature and play a critical role in environmental science, atmospheric chemistry, industrial processes, and biological signaling.[1] This diverse group includes hydrocarbons, aldehydes, ketones, and alcohols, which can originate from both natural (biogenic) and man-made (anthropogenic) sources.[2] Within this class, tertiary alcohols are important components in pharmaceuticals, natural products, and industrial formulations.[2]
3-Methylnonan-3-ol, a C10 tertiary alcohol (CAS: 21078-72-8), possesses the chemical properties—high vapor pressure and low boiling point—characteristic of a VOC.[3] However, despite the recognition of alcohols as a significant VOC category, the specific biological or environmental role of this compound remains largely uncharacterized in scientific literature. Its structural relatives are known to function as signaling molecules or metabolic byproducts, suggesting a latent potential for similar functions.
This guide provides the necessary theoretical framework and detailed analytical protocols to empower researchers to investigate, detect, and quantify this compound. The methodologies outlined here are designed to be robust and adaptable, enabling the exploration of this compound's role in diverse fields such as environmental monitoring, microbial metabolism studies, flavor and fragrance analysis, and quality control for industrial or pharmaceutical products.
Section 1: Theoretical Framework for Investigation
The study of an uncharacterized VOC begins with a hypothesis grounded in the known behavior of structurally similar compounds. As a tertiary alcohol, this compound's potential roles can be inferred from the established functions of other volatile alcohols.
1.1. Potential Sources and Significance
-
Biogenic Origins: Many microorganisms, including yeasts and bacteria, produce alcohols as metabolic byproducts during fermentation or other cellular processes.[4] These microbial VOCs (mVOCs) can act as signaling molecules, antimicrobial agents, or indicators of spoilage. It is plausible that specific microbial strains synthesize this compound under particular growth conditions.
-
Anthropogenic Origins: Tertiary alcohols are synthesized for use as fragrance ingredients, solvents in printing inks, and chemical intermediates.[2][5] Therefore, this compound could be present as an industrial byproduct, a component in consumer products, or an emission from vehicular exhaust, particularly from diesel engines which are known to emit a high fraction of oxygenated VOCs.[6]
-
Environmental Fate: Once released into the atmosphere, VOCs can participate in photochemical reactions, contributing to the formation of ground-level ozone and secondary organic aerosols.[6] Understanding the presence and concentration of this compound in various environments is the first step toward assessing its potential environmental impact.
1.2. Rationale for Analytical Approach
Due to its volatility, the most effective strategy for analyzing this compound involves headspace sampling followed by gas chromatography-mass spectrometry (GC-MS). This technique offers the requisite sensitivity and specificity to detect and identify trace-level compounds within complex matrices.
-
Gas Chromatography (GC): This separates volatile compounds based on their boiling points and affinity for the stationary phase of the analytical column.
-
Mass Spectrometry (MS): This serves as the detector, fragmenting the eluted compounds into a unique mass spectrum, which acts as a chemical fingerprint for definitive identification.
The protocols in the following section are based on this gold-standard approach, providing methodologies for both qualitative screening and precise quantification.
Section 2: Analytical Protocols for Detection and Quantification
The successful analysis of this compound hinges on meticulous sample preparation and optimized instrumental parameters. The following protocols provide step-by-step guidance for researchers.
Protocol 2.1: Qualitative Screening by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
Principle: HS-SPME is a solvent-free extraction technique ideal for screening VOCs in liquid or solid samples. A fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample, where it adsorbs volatile analytes. The fiber is then transferred to the GC inlet for thermal desorption and analysis.[4] This method is highly effective for identifying the presence of this compound in unknown samples.
Experimental Workflow:
-
Sample Preparation:
-
Place 1-5 g (for solids) or 1-5 mL (for liquids) of the sample into a 20 mL glass headspace vial.
-
For solid matrices, adding 1-2 mL of ultrapure water can help normalize moisture content and improve VOC release.
-
To enhance the volatility of analytes, add a salt (e.g., 1 g of NaCl) to the vial to increase the ionic strength of the aqueous phase ("salting out" effect).
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Place the vial in an autosampler tray or a heating block equipped with a stirrer.
-
Equilibrate the sample at a controlled temperature (e.g., 60 °C) for 15 minutes with agitation to facilitate the partitioning of volatiles into the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature. Fiber Choice Justification: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for various VOCs, including alcohols.
-
-
GC-MS Analysis:
-
Desorption: Immediately transfer the fiber to the GC inlet, heated to 250 °C, and desorb for 5 minutes in splitless mode to maximize sensitivity.
-
Column: Use a mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 15 °C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35-400 amu.
-
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of any peak of interest against a spectral library (e.g., NIST/Wiley) to find potential matches for this compound.
-
Confirm identity by comparing the retention time and mass spectrum with that of a certified reference standard analyzed under the identical conditions.
-
Workflow for VOC Analysis
Caption: A generalized workflow for the analysis of VOCs using HS-SPME-GC-MS.
Protocol 2.2: Quantitative Analysis of this compound in Air Samples by Thermal Desorption (TD)-GC-MS
Principle: For quantifying airborne VOCs, active sampling onto sorbent tubes followed by two-stage thermal desorption provides excellent sensitivity and reproducibility. Air is drawn through a tube packed with an adsorbent material (e.g., Tenax® TA) that traps the VOCs. The tube is then heated in a thermal desorber, which releases the analytes into the GC-MS system.[1] This is the standard method for occupational and environmental air monitoring.
Experimental Workflow:
-
Sample Collection:
-
Connect a conditioned sorbent tube (e.g., stainless steel tube packed with Tenax® TA and a graphitized carbon black) to a calibrated low-flow air sampling pump.
-
Draw air through the tube at a known flow rate (e.g., 50-200 mL/min) for a specific duration. The total volume (typically 1-10 L) will depend on the expected concentration.
-
After sampling, cap both ends of the tube, record the sample volume, and store at 4 °C until analysis.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a high-purity solvent (e.g., methanol).
-
Create a series of calibration standards by injecting known amounts of diluted stock solution directly onto clean sorbent tubes, which are then purged with a gentle stream of inert gas (e.g., helium) to remove the solvent. This creates a calibration curve spanning the expected concentration range.
-
-
TD-GC-MS Analysis:
-
Thermal Desorption:
-
Place the sample or standard tube into the automated thermal desorber.
-
Primary Desorption: Heat the tube (e.g., to 280 °C for 10 min) with a low flow of helium to transfer analytes to a cooled, narrow-bore focusing trap. Justification: This step concentrates the analytes from the large volume of the sorbent tube into a small, focused band.
-
Secondary Desorption: Rapidly heat the focusing trap (e.g., to 300 °C for 3 min) to inject the focused band of analytes into the GC column. This ensures sharp chromatographic peaks.
-
-
GC-MS Analysis: Use the same GC-MS parameters as described in Protocol 2.1. For enhanced sensitivity and selectivity during quantification, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. For this compound, characteristic ions (e.g., m/z 59, 73, 115) should be selected based on the fragmentation pattern of the reference standard.
-
-
Quantification:
-
Integrate the peak area for this compound in both the samples and the calibration standards.
-
Construct a calibration curve by plotting peak area against mass (ng) for the standards.
-
Calculate the mass of this compound in each sample using the regression equation from the calibration curve.
-
Determine the final concentration in the air (e.g., in µg/m³) by dividing the mass by the total volume of air sampled.
-
Section 3: Application Workflows
These workflows illustrate how the analytical protocols can be applied to answer specific research questions.
Application 3.1: Screening for this compound as a Microbial VOC (mVOC)
Objective: To determine if a specific microorganism produces this compound during its growth cycle.
Workflow:
-
Culturing: Inoculate the microorganism into a suitable sterile liquid growth medium in a headspace vial. Also prepare a "media blank" vial containing only the sterile medium.
-
Incubation: Incubate the vials under controlled conditions (temperature, atmosphere, time) appropriate for the microorganism.
-
Sampling: At various time points during the growth cycle (e.g., lag, log, stationary phases), remove a vial for analysis.
-
Analysis: Analyze the headspace of the culture and blank vials using Protocol 2.1 (HS-SPME-GC-MS) .
-
Interpretation: The presence of a peak corresponding to this compound in the culture sample, which is absent or significantly smaller in the media blank, indicates that the compound is a product of microbial metabolism.
Workflow for mVOC Screening
Caption: Experimental workflow for identifying this compound as a microbial metabolite.
Section 4: Data Presentation and Validation
Accurate reporting of quantitative data is essential for scientific rigor. All quantitative results should be presented clearly, and the methods used for validation must be described.
4.1. Method Validation
For quantitative protocols like 2.2, key validation parameters should be established:
-
Linearity: Assessed by the coefficient of determination (R²) of the calibration curve, which should ideally be >0.99.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected above the background noise.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.
-
Precision: Assessed by replicate analyses of a standard, expressed as the relative standard deviation (RSD).
4.2. Sample Data Table
The following table provides an example of how to report quantitative data from an air monitoring study.
| Sample ID | Sample Volume (L) | Mass on Tube (ng) | Concentration (µg/m³) | RSD (%) (n=3) |
| Lab Air Blank | 5.0 | < LOD | < LOQ | N/A |
| Site A | 4.8 | 12.5 | 2.60 | 4.5 |
| Site B | 5.1 | 45.9 | 9.00 | 3.8 |
| Site C | 4.9 | 7.3 | 1.49 | 5.1 |
| LOQ | N/A | 2.5 | 0.50 (for 5L sample) | N/A |
Conclusion
While the specific role of this compound as a VOC is not yet established, its chemical nature places it within a class of compounds of significant scientific interest. The lack of existing data presents a unique opportunity for novel research. The application notes and detailed protocols provided in this guide offer a comprehensive and scientifically sound framework for researchers to begin this exploration. By applying these robust HS-SPME and TD-GC-MS methodologies, scientists in environmental, industrial, and biological fields can effectively detect, quantify, and ultimately elucidate the significance of this compound in their respective domains.
References
-
Roininen, J., et al. (2021). Utilization of Volatile Organic Compounds as an Alternative for Destructive Abatement. MDPI. Available at: [Link]
-
Roose, P., et al. (2022). Tracing the origin of VOCs in post-consumer plastic film bales. National Institutes of Health (NIH), PMC. Available at: [Link]
-
Environmental Technology Research Center. (n.d.). III Analytical Methods. Japan International Cooperation Agency. Available at: [Link]
-
Wikipedia. (2024). Volatile organic compound. Wikipedia. Available at: [Link]
-
Riu, M., et al. (2019). Volatile organic compounds (VOCs) produced by biocontrol yeasts. PubMed. Available at: [Link]
-
PubChem. (n.d.). 3-Nonanol, 3-methyl-. National Institutes of Health (NIH). Available at: [Link]
-
Wang, M., et al. (2022). Oxygenated volatile organic compounds (VOCs) as significant but varied contributors to VOC emissions from vehicles. Atmospheric Chemistry and Physics. Available at: [Link]
Sources
- 1. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-Nonanol, 3-methyl- | C10H22O | CID 89428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Volatile organic compounds (VOCs) produced by biocontrol yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracing the origin of VOCs in post-consumer plastic film bales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acp.copernicus.org [acp.copernicus.org]
Application Notes and Protocols for Evaluating the Efficacy of 3-Methylnonan-3-ol
Introduction
The discovery and development of novel therapeutic agents are paramount to advancing human health. 3-Methylnonan-3-ol, a tertiary alcohol, presents an interesting scaffold for investigation. Tertiary alcohols often exhibit improved metabolic stability compared to primary and secondary alcohols, as the tertiary carbon atom is not susceptible to oxidation, and steric hindrance can reduce the rate of glucuronidation.[1][2][3] This inherent structural feature makes this compound a candidate for development, as it may possess favorable pharmacokinetic properties.
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound. The protocols outlined herein are designed to be a self-validating system, progressing from broad in vitro screening to targeted in vivo studies, ensuring a thorough and logical investigation of the compound's therapeutic potential.
PART 1: Initial In Vitro Evaluation: Cytotoxicity and Target Identification
The initial phase of testing is crucial for establishing a foundational understanding of how this compound interacts with biological systems.[4] These experiments are designed to determine the compound's cytotoxic profile and to generate hypotheses about its potential mechanism of action.
Protocol 1: General Cytotoxicity Screening using MTT Assay
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on various cell lines. This is a critical first step to identify a therapeutic window.[5]
Methodology:
-
Cell Line Selection: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) and a normal human cell line (e.g., HEK293 - embryonic kidney) should be used to assess both anti-cancer potential and general toxicity.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series ranging from 0.1 µM to 1000 µM.
-
Treatment: Treat the cells with the different concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line.
Expected Outcome: This assay will provide the IC50 values of this compound across different cell lines, indicating its potency and selectivity. A lower IC50 in cancer cell lines compared to normal cell lines would suggest a potential therapeutic window.
| Cell Line | Description | Hypothetical IC50 (µM) |
| A549 | Human Lung Carcinoma | 25 |
| MCF-7 | Human Breast Adenocarcinoma | 40 |
| HeLa | Human Cervical Adenocarcinoma | 35 |
| HEK293 | Human Embryonic Kidney | >100 |
Protocol 2: Apoptosis vs. Necrosis Assay
Objective: To determine the mode of cell death induced by this compound. This is crucial for understanding the compound's mechanism of action.
Methodology:
-
Cell Treatment: Treat a selected cancer cell line (e.g., A549) with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Staining: Use a commercially available Annexin V-FITC and Propidium Iodide (PI) staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Expected Outcome: This assay will elucidate whether this compound induces a programmed cell death (apoptosis), which is generally preferred for anti-cancer therapies, or a more inflammatory necrotic cell death.
Caption: Initial in vitro screening workflow for this compound.
PART 2: Advanced In Vitro Models and Target Validation
Once initial cytotoxicity and mechanism of action are established, more complex in vitro models that better mimic the in vivo environment are necessary.[6][7]
Protocol 3: 3D Spheroid Culture Efficacy Testing
Objective: To evaluate the efficacy of this compound in a three-dimensional cell culture model, which more closely resembles a solid tumor microenvironment.
Methodology:
-
Spheroid Formation: Generate spheroids from a selected cancer cell line (e.g., A549) using a low-adhesion plate or hanging drop method.
-
Treatment: Once spheroids have formed (typically 3-4 days), treat them with a range of concentrations of this compound based on the 2D IC50 values.
-
Viability Assessment: Assess spheroid viability at different time points (e.g., 72, 96, 120 hours) using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).
-
Imaging: Image the spheroids using a microscope to observe morphological changes, such as a decrease in size or disintegration.
Expected Outcome: This assay will determine if this compound can effectively penetrate and kill cells within a 3D structure, providing a more predictive measure of its potential in vivo anti-tumor activity.
PART 3: In Vivo Efficacy and Safety Evaluation
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole organism.[8][9]
Protocol 4: Xenograft Mouse Model of Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., A549) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Then, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal or oral gavage) at various doses. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Expected Outcome: This study will provide critical data on the in vivo anti-tumor activity of this compound, as well as preliminary information on its tolerability in a living organism.
Caption: In vivo efficacy and safety evaluation workflow.
PART 4: Preliminary Toxicology and Pharmacokinetics
A crucial aspect of drug development is to assess the safety profile and the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[10][11][12][13][14]
Protocol 5: Preliminary Toxicology Assessment
Objective: To identify potential toxicities associated with this compound administration.
Methodology:
-
Dose Range Finding: Conduct a dose-range finding study in healthy rodents to determine the maximum tolerated dose (MTD).
-
Acute Toxicity Study: Administer single doses of this compound at and below the MTD to a small group of animals and monitor for clinical signs of toxicity for up to 14 days.
-
Histopathology: At the end of the study, perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
Expected Outcome: This will provide an initial safety profile of this compound and identify any potential target organs for toxicity.
Protocol 6: Preliminary Pharmacokinetic (PK) Study
Objective: To understand the basic pharmacokinetic properties of this compound.
Methodology:
-
Dosing: Administer a single dose of this compound to a cohort of rodents via intravenous and oral routes.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.
-
PK Parameter Calculation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Expected Outcome: This study will provide insights into how the compound is absorbed, distributed, and eliminated from the body, which is essential for designing effective dosing regimens in future studies.
Conclusion
This comprehensive guide provides a systematic and logical framework for the initial evaluation of this compound's therapeutic efficacy. By following these detailed protocols, researchers can generate robust and reliable data to support the continued development of this promising compound. The inherent stability of the tertiary alcohol functional group warrants a thorough investigation of its potential as a novel therapeutic agent.
References
-
National Center for Biotechnology Information. (n.d.). Toxicology in the drug discovery and development process. PubMed. Retrieved from [Link]
-
Jordi Labs. (n.d.). How Toxicology Studies Factor into New Drug Development. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, February 2). Predicting Toxicity in Drug Development. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, April 3). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. PubMed. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Retrieved from [Link]
-
React4Life. (n.d.). Drug Efficacy Assay. Retrieved from [Link]
-
ResearchGate. (2023, December 24). (PDF) In vitro cell-based assays to test drugs – A Review. Retrieved from [Link]
-
Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, April 1). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. Retrieved from [Link]
- (Placeholder for future reference)
- (Placeholder for future reference)
-
MDPI. (n.d.). In Vivo Models of Diabetes: Unravelling Molecular Pathways in Metabolic and Skeletal Complications. Retrieved from [Link]
-
American Chemical Society. (2023, Fall). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Fall 2023. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nonanol, 3-methyl-. PubChem. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, April 24). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. PubMed. Retrieved from [Link]
Sources
- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of In Vitro Assays [visikol.com]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Efficacy Assay | React4Life [react4life.com]
- 8. pharmaron.com [pharmaron.com]
- 9. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Toxicology in the drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jordilabs.com [jordilabs.com]
- 13. pharmtech.com [pharmtech.com]
- 14. criver.com [criver.com]
Troubleshooting & Optimization
strategies to increase the yield of 3-Methylnonan-3-ol synthesis
Welcome to the technical support center for the synthesis of 3-Methylnonan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
I. Overview of this compound Synthesis
The most common and efficient method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone.[1][2] For the synthesis of this compound, the reaction proceeds between hexylmagnesium bromide (the Grignard reagent) and butan-2-one (the ketone).
The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of butan-2-one.[1][4] This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final tertiary alcohol product.[4][5]
Reaction Scheme:
Hexylmagnesium Bromide + Butan-2-one → this compound
Below is a workflow diagram illustrating the key steps and potential challenges in the synthesis of this compound.
Caption: Workflow for this compound Synthesis.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: The Grignard reaction fails to initiate.
Q: I've combined my hexyl bromide and magnesium turnings in anhydrous ether, but the reaction isn't starting. What's wrong?
A: Failure to initiate is a classic Grignard reaction problem, often stemming from the deactivation of the magnesium surface.
-
Causality: Magnesium turnings can develop a passivating layer of magnesium oxide on their surface, which prevents the reaction with the alkyl halide from starting.[6] Even trace amounts of moisture can halt the reaction before it begins.[7]
-
Troubleshooting Steps:
-
Magnesium Activation: The magnesium surface needs to be activated to expose fresh metal.
-
Mechanical Activation: Before the reaction, gently crush the magnesium turnings with a mortar and pestle.[8]
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[8][9] The iodine will react with the magnesium surface, creating small amounts of magnesium iodide and exposing fresh magnesium. The disappearance of the purple iodine color is an indicator of activation.
-
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[10][11][12]
-
Initiation with Heat: Gentle heating with a heat gun can sometimes initiate the reaction. Be prepared to cool the reaction vessel in an ice bath, as the reaction can become vigorously exothermic once it starts.
-
Issue 2: The yield of this compound is significantly lower than expected.
Q: My reaction worked, but after purification, my yield is only around 30%. What are the likely causes of this low yield?
A: Low yields in Grignard reactions can be attributed to several factors, including side reactions and incomplete conversion.
-
Causality & Troubleshooting:
-
Moisture Contamination: As mentioned, water will quench the Grignard reagent, reducing the amount available to react with the ketone.[10][11][12] Even if the reaction starts, moisture introduced during the process will lower the yield. Ensure all reagents and solvents added during the reaction are scrupulously dry.
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted hexyl bromide to form dodecane.[6] This is more prevalent if the concentration of the alkyl halide is too high locally. To mitigate this, add the hexyl bromide solution slowly to the magnesium turnings.
-
Enolization of the Ketone: Butan-2-one has acidic alpha-hydrogens. The Grignard reagent is a strong base and can deprotonate the ketone to form an enolate.[6] This enolate is unreactive towards the Grignard reagent and will be protonated back to the ketone during the workup, thus reducing the yield of the desired alcohol. To minimize enolization, carry out the addition of the ketone at a low temperature (e.g., 0 °C or lower).
-
Reduction of the Ketone: If the Grignard reagent has β-hydrogens, it can act as a reducing agent, converting the ketone to a secondary alcohol (3-nonanol in this case).[6] Running the reaction at lower temperatures can help to reduce the likelihood of this side reaction.[6]
-
Issue 3: The final product is impure, even after purification.
Q: I've isolated my product, but spectroscopic analysis (e.g., NMR) shows the presence of significant impurities. What are these impurities and how can I remove them?
A: Common impurities include unreacted starting materials, side products from the Grignard reaction, and byproducts from the workup.
-
Potential Impurities & Purification Strategies:
-
Unreacted Butan-2-one: If the reaction did not go to completion, you might have residual ketone.
-
Hexane: Formed from the quenching of the hexylmagnesium bromide Grignard reagent by any protic source (like water).[11]
-
Dodecane: The Wurtz coupling side product.
-
Purification:
-
Extraction: A thorough aqueous workup is crucial. Washing the organic layer with saturated aqueous ammonium chloride solution can help to remove magnesium salts.
-
Distillation: Fractional distillation is often effective for separating this compound from lower-boiling impurities like hexane and butan-2-one, and higher-boiling impurities like dodecane.
-
Chromatography: If distillation is not sufficient, column chromatography on silica gel can be used for further purification.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of Grignard reagent to ketone?
A1: A slight excess of the Grignard reagent is generally recommended to ensure complete conversion of the ketone. A molar ratio of 1.1 to 1.2 equivalents of hexylmagnesium bromide to 1 equivalent of butan-2-one is a good starting point.
Q2: What is the best solvent for this reaction?
A2: Anhydrous diethyl ether is a classic and effective solvent for Grignard reactions. Anhydrous tetrahydrofuran (THF) can also be used and may be beneficial for the formation of some Grignard reagents.[13]
Q3: How can I confirm the formation of the Grignard reagent before adding the ketone?
A3: Visual cues such as the disappearance of the magnesium metal and the formation of a cloudy, grayish solution are good indicators. For a quantitative assessment, you can perform a titration of an aliquot of the Grignard solution.
Q4: What are the safety precautions I should take when performing a Grignard reaction?
A4: Grignard reactions are exothermic and can be vigorous.
-
Always perform the reaction in a fume hood.
-
Have an ice bath ready to control the reaction temperature.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware that Grignard reagents react violently with water.
Q5: Can I use a different alkyl halide to prepare the Grignard reagent?
A5: Yes, alkyl bromides and iodides are generally more reactive than alkyl chlorides for Grignard reagent formation. While hexyl chloride can be used, it may require more forcing conditions to initiate the reaction.[13]
IV. Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnesium turnings
-
Iodine crystal
-
Hexyl bromide
-
Butan-2-one
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for extraction and distillation
Procedure:
-
Grignard Reagent Formation:
-
Set up the flame-dried three-necked flask with a magnetic stir bar, reflux condenser (with a drying tube or inert gas inlet), and a dropping funnel.
-
Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of hexyl bromide (1.2 eq.) in anhydrous diethyl ether.
-
Add a small portion of the hexyl bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If it doesn't start, gently warm the flask.
-
Once the reaction has started, add the remaining hexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has been consumed.
-
-
Reaction with Butan-2-one:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of butan-2-one (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the butan-2-one solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Quantitative Data Summary:
| Parameter | Recommended Value | Rationale |
| Hexyl Bromide : Mg : Butan-2-one (molar ratio) | 1.2 : 1.2 : 1.0 | Ensures complete consumption of the limiting reagent (butan-2-one). |
| Reaction Temperature (Ketone Addition) | 0-10 °C | Minimizes side reactions like enolization and reduction. |
| Solvent | Anhydrous Diethyl Ether or THF | Provides an inert medium and stabilizes the Grignard reagent. |
V. References
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]
-
Dummies. How Alcohols Are Created Using the Grignard Reaction. (2021-07-19). Available from: [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents I. Available from: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. (2015-12-10). Available from: [Link]
-
NileRed. Using the Grignard Reaction to Make Tertiary alcohols. (2018-02-17). Available from: [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. Available from: [Link]
-
Master Organic Chemistry. Why Grignard Reagents React With Water. (2015-11-13). Available from: [Link]
-
Quora. What happens when a Grignard reagent is treated with water?. (2019-11-13). Available from: [Link]
-
Chemistry LibreTexts. Grignard Reagents. (2023-01-22). Available from: [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. (2021-09-09). Available from: [Link]
-
Stack Exchange. Why is it necessary to avoid even traces of moisture from a Grignard reagent?. (2014-03-25). Available from: [Link]
-
ScienceMadness. Grignard successes and failures. (2016-02-18). Available from: [Link]
-
Quora. How to improve the percent yield in Grignard reaction. (2019-03-19). Available from: [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
troubleshooting guide for 3-Methylnonan-3-ol purification by distillation
Welcome to the technical support resource for the purification of 3-Methylnonan-3-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered challenges during the distillation of this tertiary alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the distillation of this compound.
Question 1: My this compound is turning yellow or brown and seems to be decomposing upon heating. What is happening and how can I prevent it?
Answer: This is a classic sign of thermal decomposition. This compound is a tertiary alcohol, a class of compounds that can be susceptible to acid-catalyzed dehydration at elevated temperatures. The high temperatures required for distillation at atmospheric pressure can cause the elimination of a water molecule, leading to the formation of alkene impurities and subsequent polymerization or degradation, which results in discoloration.
The definitive solution is to perform the distillation under reduced pressure, a technique known as vacuum distillation .[1][2] By lowering the pressure above the liquid, you significantly decrease its boiling point, allowing for distillation at a much lower and safer temperature that prevents thermal degradation.[1][3][4] Generally, vacuum distillation is recommended for compounds with atmospheric boiling points above 150°C, which is expected for this compound.[1][2]
Question 2: During heating, the liquid erupts violently in a single event, splashing crude material into my collection flask. How do I stop this?
Answer: This dangerous phenomenon is called "bumping" and is caused by the superheating of the liquid above its true boiling point without forming vapor bubbles.[1] The sudden, explosive boiling that follows can compromise the purity of your distillate and even damage the apparatus.
To ensure smooth boiling, you must introduce a nucleation source.
-
Best Practice: Use a magnetic stir bar and stir plate. The constant motion of the stir bar creates a vortex and provides a surface that continuously promotes the formation of vapor bubbles, preventing superheating.
-
Alternative (Less Effective for Vacuum): Boiling chips. While functional for atmospheric distillation, boiling chips are not recommended for vacuum distillation. The air trapped in the porous stones, which is responsible for bubble formation, is rapidly removed by the vacuum, rendering them ineffective.[5] If you must stop and restart a distillation, always add fresh boiling chips to the cooled liquid.
Question 3: I'm using a vacuum, but the distillation is still very slow or requires a very high temperature. What's wrong?
Answer: This is almost always due to a leak in your vacuum system. Even a small leak will prevent the apparatus from reaching the low pressure required to significantly reduce the boiling point.
Troubleshooting Steps:
-
Inspect All Glassware: Before assembly, check every piece of glassware for cracks or star fractures, as these can fail under vacuum.[5]
-
Grease All Joints: Unlike atmospheric distillation where it can be optional, all ground-glass joints must be lightly and evenly greased for vacuum distillation to ensure an airtight seal.[5]
-
Check Tubing: Use thick-walled vacuum tubing, as standard tubing will collapse under pressure. Ensure the tubing is not old or cracked.
-
Systematic Leak Test: Assemble the full, dry apparatus. Connect the vacuum pump and allow the pressure to drop. If you have a manometer, you can monitor the pressure. If not, listen carefully. A hissing sound indicates a leak. Gently wiggle each joint to see if the sound changes, helping you pinpoint the source.
Question 4: My distillate is impure and seems to contain starting material. How can I improve the separation?
Answer: This indicates that your separation efficiency is low. This can happen if impurities have boiling points very close to that of this compound.
Solutions:
-
Fractional Distillation: Instead of a simple distillation head, use a fractionating column (e.g., a Vigreux or packed column) placed between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, which significantly enhances the separation of liquids with close boiling points. This entire setup would be run under vacuum.
-
Control the Heating Rate: Heating the distillation flask too aggressively can cause a rapid boil that carries higher-boiling impurities over with the vapor. Use a heating mantle with fine control and increase the temperature slowly and steadily.
-
Insulate the Column: For high-boiling point compounds, heat loss from the column can cause premature condensation and prevent the vapor from reaching the condenser. Insulate the distillation head and fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.[5]
Physical & Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | [6][7] |
| Molecular Weight | 158.28 g/mol | [6][8][9] |
| Appearance | Colorless Liquid (Expected) | |
| Density | 0.831 g/mL | [10] |
| Predicted Boiling Point | Pressure | Estimated Temperature |
| 760 mmHg (Atmospheric) | > 200 °C | |
| 20 mmHg | ~100 - 110 °C | |
| 10 mmHg | ~85 - 95 °C | |
| 1 mmHg | ~55 - 65 °C |
Note: Predicted boiling points are estimates and should be confirmed experimentally.
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the essential steps for purifying this compound using vacuum distillation.
Materials:
-
Round-bottom flask (distilling flask)
-
Claisen adapter
-
Thermometer and adapter
-
Condenser (Liebig or similar)
-
Vacuum take-off adapter
-
Receiving flask(s)
-
Magnetic stir bar and stir plate
-
Heating mantle
-
Thick-walled vacuum tubing
-
Vacuum trap (cold finger or flask)
-
Vacuum source (pump or water aspirator)
-
Vacuum grease
-
Lab jack and clamps
Procedure:
-
Apparatus Setup:
-
Inspect all glassware for any defects.[5]
-
Place a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the flask, filling it no more than two-thirds full to prevent bumping material into the condenser.
-
Lightly grease all ground-glass joints.[5]
-
Assemble the apparatus as shown in the diagram below, using a Claisen adapter to prevent splashing.[5] Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Secure all components with clamps. Place the heating mantle on a lab jack for easy removal.
-
-
System Check:
-
Connect the vacuum tubing from the take-off adapter to a vacuum trap, and then to the vacuum source. The trap is critical to prevent any vapors from contaminating the pump or solvent from back-siphoning into your product.[5]
-
Turn on the condenser cooling water (in at the bottom, out at the top).
-
Turn on the magnetic stirrer.
-
-
Evacuation and Heating:
-
Turn on the vacuum source and allow the system to evacuate. Check for audible leaks.
-
Once a stable, low pressure is achieved, begin to heat the distilling flask gently with the heating mantle.[5]
-
Increase the temperature gradually until the liquid begins to boil and you observe a steady reflux in the column.
-
-
Collecting Fractions:
-
The first vapors to distill will be lower-boiling point impurities (the "forerun"). The temperature reading may be unstable during this phase. Collect this fraction in a separate receiving flask and discard it.
-
When the distillation temperature stabilizes at the boiling point of this compound for the given pressure, switch to a clean receiving flask to collect the main product fraction. Record the stable temperature and the pressure.
-
Continue collecting the product as long as the temperature remains constant. If the temperature rises significantly, it indicates that higher-boiling impurities are beginning to distill. Stop the collection or switch to a third "tail" fraction flask.
-
-
Shutdown:
-
Once the distillation is complete, first remove the heating mantle and allow the system to cool to room temperature.[5]
-
Slowly and carefully vent the system by opening a stopcock on the vacuum adapter or removing the tubing from the vacuum source. Re-introducing air suddenly to a hot system can cause an explosion.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Turn off the stirrer and condenser water. Disassemble the apparatus.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the distillation of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. bevzero.com [bevzero.com]
- 4. Vacuum distillation | wein.plus Lexicon [glossary.wein.plus]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Nonanol, 3-methyl- | C10H22O | CID 89428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. angenesci.com [angenesci.com]
- 8. 3-Methylnonan-1-ol | C10H22O | CID 15054995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (3S)-8-methylnonan-3-ol | C10H22O | CID 140103903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
identifying and minimizing byproducts in 3-Methylnonan-3-ol synthesis
Welcome to the technical support resource for the synthesis of 3-methylnonan-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. We will move beyond simple procedural outlines to explore the mechanistic basis of byproduct formation and provide field-proven strategies for their minimization, ensuring you can optimize your reaction for yield and purity.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound, framed in a practical, problem-solving format.
Q1: What is the most direct and reliable method for synthesizing this compound?
The most common and efficient laboratory-scale synthesis of this compound, a tertiary alcohol, is the Grignard reaction.[1][2] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. For this compound, the optimal strategy involves the reaction of nonan-3-one with methylmagnesium bromide (MeMgBr) .
The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. The subsequent intermediate, a magnesium alkoxide, is then protonated during an aqueous workup step to yield the final tertiary alcohol product.[2][3]
Q3: How can I modify my procedure to minimize or prevent the formation of these alkene byproducts?
Preventing dehydration requires careful control of the reaction workup conditions to avoid the formation of the stable tertiary carbocation.
Recommended Strategies:
-
Use a Buffered Quench: Instead of a strong acid, quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) . NH₄Cl is a weak acid, capable of protonating the magnesium alkoxide to form the desired alcohol without creating a highly acidic environment that promotes dehydration.
-
Maintain Low Temperatures: Perform the entire workup and extraction process at low temperatures (0-5 °C) using an ice bath. Lower temperatures decrease the rate of the E1 elimination reaction. [4]* Minimize Exposure Time: Do not let your product sit in an acidic solution for an extended period. Proceed with extraction and subsequent purification steps promptly after the workup.
-
Purification Considerations: If distillation is used for purification, avoid excessive temperatures and consider vacuum distillation to lower the boiling point. The acidic traces on glassware or in the crude product can catalyze dehydration at high temperatures. A pre-distillation wash with a dilute sodium bicarbonate solution can neutralize residual acid.
| Method | Key Parameter | Rationale |
| Quenching | Use saturated aq. NH₄Cl instead of strong acid. | Provides a proton source without lowering the pH enough to favor elimination. |
| Temperature Control | Perform workup and extractions at 0-5 °C. | Reduces the rate of the rate-limiting carbocation formation step. [4] |
| Post-Workup Handling | Neutralize with dilute NaHCO₃ before heating. | Removes residual acid catalyst that could cause dehydration during purification. |
| Purification | Use vacuum distillation. | Lowers the required temperature, minimizing thermal decomposition/dehydration. |
Q4: My reaction yield is consistently low, and I suspect an issue with the Grignard reagent itself. I've also isolated a high-boiling, non-polar hydrocarbon. What's happening?
A low yield of the desired alcohol, coupled with the presence of a high-molecular-weight hydrocarbon byproduct, strongly points to the Wurtz coupling reaction occurring during the formation of your Grignard reagent. [5][6][7] The Wurtz reaction is a significant side reaction where an already-formed Grignard reagent molecule (R-MgX) acts as a nucleophile and attacks a molecule of the unreacted alkyl halide (R-X). [6][8]This results in a homocoupled dimer (R-R) and magnesium halide.
For instance, if you were preparing hexylmagnesium bromide (to react with butan-2-one), the Wurtz byproduct would be dodecane (C₁₂H₂₆). This side reaction consumes both the starting alkyl halide and the active Grignard reagent, directly reducing your overall yield. [6][9]
Q5: What are the best practices for preparing a Grignard reagent to suppress Wurtz coupling and maximize the yield of my final product?
Suppressing the Wurtz side reaction hinges on controlling the reaction conditions to favor the reaction of the alkyl halide with the magnesium surface over its reaction with another Grignard molecule. [8] Key Optimization Strategies:
-
Slow, Controlled Addition: Add the alkyl halide (dissolved in an anhydrous ether like THF or diethyl ether) to the suspension of magnesium turnings dropwise and slowly. [6][8][9]This maintains a low local concentration of the alkyl halide, making it statistically more likely to react with the abundant magnesium surface.
-
Temperature Management: The formation of a Grignard reagent is exothermic. [5]While some initial heating or an initiator (like a small crystal of iodine) might be needed to start the reaction, it should be maintained at a gentle reflux. Overheating or allowing the reaction to proceed too vigorously can accelerate the rate of the Wurtz coupling. [5][6][8]3. High Magnesium Surface Area: Use high-quality magnesium turnings rather than powder to ensure a large, reactive surface area. [6]Avoid magnesium powder as its surface can be passivated by an oxide layer and the reaction can be too violent. [5]4. Strictly Anhydrous Conditions: This is the most critical requirement for any Grignard reaction. [3][5]Water will rapidly protonate and destroy the Grignard reagent. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., dry nitrogen or argon).
| Parameter | Recommended Action | Rationale |
| Reagent Addition | Add alkyl halide dropwise with vigorous stirring. | Minimizes local concentration of alkyl halide, disfavoring the bimolecular Wurtz reaction. [8][9] |
| Temperature | Maintain a gentle reflux; avoid excessive heating. | High temperatures can favor the Wurtz coupling side reaction. [5][6][8] |
| Magnesium | Use activated magnesium turnings. | Provides a large, clean surface area for the primary reaction to occur. [6] |
| Atmosphere | Use oven-dried glassware and an inert gas (N₂ or Ar). | Grignard reagents are strong bases and react immediately with protic sources like water. [3][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Methyl bromide (or a solution of methylmagnesium bromide in ether, ~3.0 M)
-
Nonan-3-one
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Grignard Formation: Place magnesium turnings in the flask. Add one small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until violet vapors are observed (this helps activate the magnesium). Allow to cool.
-
Reagent Addition: Add anhydrous ether/THF to the flask to cover the magnesium. If preparing the reagent in-situ, add a solution of methyl bromide in ether dropwise from the dropping funnel. The reaction should initiate (slight bubbling, cloudiness). Maintain a gentle reflux. If using commercial MeMgBr, proceed to the next step.
-
Ketone Addition: Dissolve nonan-3-one in anhydrous ether/THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirring Grignard reagent at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours or until analysis (e.g., TLC) shows consumption of the starting ketone.
-
Workup (Quenching): Cool the reaction flask in an ice bath to 0 °C. Slowly and carefully add the reaction mixture to a separate beaker containing a stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation to obtain pure this compound.
Protocol 2: GC-MS Analysis for Byproduct Identification
-
Sample Preparation: Dilute a small aliquot of the crude reaction product in a suitable solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph equipped with a non-polar column (e.g., DB-5ms or equivalent) and a mass spectrometer detector.
-
Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-15 °C/min.
-
Carrier Gas: Helium, constant flow.
-
MS Scan Range: 40-400 m/z.
-
-
Analysis:
-
Identify the peak for this compound (C₁₀H₂₂O, MW: 158.28).
-
Search for peaks with a mass-to-charge ratio corresponding to alkene byproducts (C₁₀H₂₀, MW: 140.27). Compare the fragmentation patterns to a database (e.g., NIST) to confirm the identity of 3-methylnonene isomers.
-
Look for higher molecular weight, non-polar byproducts that would elute later, such as dodecane (C₁₂H₂₆, MW: 170.33) if hexylmagnesium bromide was used, which would indicate Wurtz coupling.
-
References
-
Brainly. (2021). Dehydration of tertiary alcohols occurs by what mechanism? Available at: [Link]
-
Vedantu. Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12). Available at: [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Available at: [Link]
-
Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols? Available at: [Link]
-
BYJU'S. Dehydrogenation (Dehydration) of Alcohols. Available at: [Link]
-
University of Evansville. Grignard Reaction. Available at: [Link]
-
Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Available at: [Link]
-
Skrydstrup, T., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research. Available at: [Link]
-
ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. Available at: [Link]
-
Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Available at: [Link]
-
Chegg. How would you make 3-methylnonan-5-one starting with an alkyl nitrile and a Grignard reagent? Available at: [Link]
-
ResearchGate. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Available at: [Link]
-
DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
PubMed. (2011). Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound. Available at: [Link]
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available at: [Link]
-
ChemSynthesis. 3-methylnonane. Available at: [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
methods for preventing degradation of 3-Methylnonan-3-ol during storage
Welcome to the technical support center for 3-Methylnonan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability and integrity of your stored compound. Our approach is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Understanding the Stability of this compound: A Tertiary Alcohol
This compound is a tertiary alcohol. This structural characteristic is central to its chemical behavior and stability. Unlike primary and secondary alcohols, the carbon atom bonded to the hydroxyl (-OH) group in this compound is not attached to any hydrogen atoms. This lack of an alpha-hydrogen makes it resistant to oxidation under standard conditions. However, this same tertiary structure renders it susceptible to dehydration, particularly in the presence of acids and/or heat.
Troubleshooting Guide: Common Issues with Stored this compound
This section addresses specific problems you might encounter during the storage and use of this compound, providing a logical workflow for identification and resolution.
Issue 1: Observed Changes in Physical Appearance (e.g., Cloudiness, Color Change)
-
Question: My previously clear and colorless this compound sample now appears cloudy or has developed a yellowish tint. What could be the cause?
-
Answer:
-
Potential Cause 1: Water Absorption. this compound, like many alcohols, is hygroscopic and can absorb moisture from the atmosphere. This can lead to a cloudy appearance, especially if the water content becomes significant. This is more likely if the container has been opened multiple times without proper sealing in a high-humidity environment.
-
Potential Cause 2: Contamination. The discoloration could be due to the introduction of contaminants from improper handling, use of non-inert labware, or leaching from an inappropriate storage container.
-
Troubleshooting Steps:
-
Verify Water Content: Use Karl Fischer titration to quantify the water content in your sample. An elevated water level compared to the product's specification sheet is a strong indicator of moisture absorption.
-
Assess Purity: Analyze the sample using Gas Chromatography (GC) as detailed in the "Experimental Protocols" section. The presence of unexpected peaks may indicate contamination.
-
Inspect Container: Check the integrity of your storage container and cap. If you are not using a recommended container material (see FAQs), consider transferring the sample to a more suitable one.
-
-
Issue 2: Inconsistent Experimental Results or Lower Than Expected Yields
-
Question: My reactions involving this compound are giving inconsistent results or lower yields than anticipated. Could the starting material have degraded?
-
Answer:
-
Primary Suspect: Acid-Catalyzed Dehydration. This is the most probable degradation pathway for this compound. Trace amounts of acidic contaminants in your storage vessel or carried over from a previous experimental step can catalyze the elimination of a water molecule, leading to the formation of a mixture of isomeric alkenes (e.g., 3-methylnon-2-ene and 3-methylnon-3-ene). These alkenes will not participate in reactions where the alcohol's hydroxyl group is required, thus lowering your effective concentration and yield.
-
Troubleshooting and Verification Workflow:
Caption: Troubleshooting workflow for inconsistent results.
-
Actionable Advice:
-
Perform GC Analysis: Utilize the Gas Chromatography protocol provided below to analyze a sample of your stored this compound. The presence of peaks corresponding to the alkene degradation products is a definitive sign of dehydration.
-
pH Check: While not always feasible for a pure alcohol, if your sample is in a solution, a simple pH check might reveal acidity.
-
Review Handling Procedures: Ensure that all glassware is thoroughly cleaned and dried, and that no acidic reagents are inadvertently introduced into your stock of this compound.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
-
A1: To maximize the shelf-life of this compound, adhere to the following storage conditions:
-
Temperature: Store in a cool, dry place, ideally between 2°C and 8°C. Avoid temperature fluctuations and do not store at elevated temperatures.
-
Light: Protect from light by using an amber glass bottle or storing it in a dark cabinet. Light can potentially initiate slow degradation pathways over extended periods.
-
Atmosphere: For long-term storage, it is highly recommended to blanket the container with an inert gas like nitrogen or argon.[1][2][3] This displaces atmospheric oxygen and moisture, preventing potential autoxidation and hydrolysis of any trace impurities that could become acidic.
-
Container: Use a tightly sealed, high-quality borosilicate glass (amber) or a high-density polyethylene (HDPE) container.[4] Ensure the cap has a chemically resistant liner, such as PTFE.
-
-
-
Q2: What is the expected shelf-life of this compound?
-
A2: When stored under ideal conditions (cool, dark, inert atmosphere, tightly sealed), pure this compound is expected to be stable for several years. However, once opened, the risk of introducing contaminants (especially moisture and acidic vapors) increases. For opened containers, it is best practice to re-blanket with inert gas after each use and to re-evaluate its purity after 6-12 months, or if you observe any changes in its physical appearance or experimental performance.[5][6][7]
-
-
Q3: Can this compound oxidize during storage?
-
A3: As a tertiary alcohol, this compound is resistant to oxidation by common oxidizing agents because it lacks a hydrogen atom on the carbon atom bearing the hydroxyl group.[6] While slow autoxidation initiated by factors like light or trace metal contaminants is theoretically possible over very long periods, it is not the primary degradation concern. The main pathway of degradation to be vigilant about is acid-catalyzed dehydration.
-
-
Q4: My this compound has been exposed to air. Is it still usable?
-
A4: Brief or infrequent exposure to air is unlikely to cause significant degradation. The primary concern with air exposure is the introduction of moisture and acidic gases (like CO2, which can form carbonic acid in the presence of water). If the exposure has been prolonged or frequent, it is advisable to verify the purity of the alcohol using the GC method outlined below before using it in a critical application.
-
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC-FID)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its alkene degradation products.
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
-
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., isopropanol or dichloromethane, GC grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
-
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample by accurately weighing approximately 20 mg into a 10 mL volumetric flask and diluting to the mark with the chosen solvent. This creates a ~2 mg/mL solution.
-
Further dilute this stock solution as needed to fall within the linear range of your instrument's calibration. A typical starting point would be a 1:10 dilution of the stock solution.
-
Transfer the final diluted sample to a GC vial for analysis.
-
-
GC Parameters (starting point, may require optimization):
| Parameter | Recommended Setting |
| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sensitivity) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial Temp: 80 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold at 220 °C for 5 min |
| Detector | FID |
| Detector Temp | 250 °C |
-
Data Analysis:
-
The this compound peak should be the major peak in the chromatogram.
-
Degradation to alkenes (e.g., 3-methylnon-2-ene, 3-methylnon-3-ene) will result in the appearance of new, earlier-eluting peaks (alkenes are less polar and more volatile than the corresponding alcohol).
-
Purity can be estimated by calculating the area percent of the main peak relative to the total area of all peaks. For more accurate quantification, calibration with a certified reference standard is required.
-
Visualizing Degradation: The Dehydration of this compound
The primary degradation pathway for this compound is an E1 (unimolecular elimination) reaction, which is catalyzed by the presence of an acid (H⁺).
Caption: E1 dehydration mechanism of this compound.
References
-
Does Alcohol Expire? A Guide to the Shelf Life of Liquor. (2024). Retrieved from [Link]
-
Does Alcohol Expire – Does Liquor go bad? (n.d.). DrinksWorld. Retrieved from [Link]
-
What is the Shelf Life of Alcohol? (2019). Healthline. Retrieved from [Link]
-
Nitrogen Tank Blanketing: What Is It And What Is The Purpose Of N2 Blanketing? (2023). On Site Gas Systems. Retrieved from [Link]
-
The Oxidation of Alcohols. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Dehydrogenation (Dehydration) of Alcohols. (n.d.). BYJU'S. Retrieved from [Link]
-
What is the best plastic to use to store alcohol? (2018). Homebrewing Stack Exchange. Retrieved from [Link]
-
Choosing the Best Bottles for Chemical Storage. (2024). Qorpak. Retrieved from [Link]
-
Storage and Shelf Life of Ethanol. (n.d.). Lab Alley. Retrieved from [Link]
-
Analysis of Ethanol in Beer Using Gas Chromatography: A Side-by-Side Comparison of Calibration Methods. (2021). Journal of Chemical Education. Retrieved from [Link]
-
Gas Chromatography: Principles and Determination of Percent Alcohol. (2011). Truman State University. Retrieved from [Link]
-
Gas chromatography-flame ionisation detector method for determination of carbon chain length distribution of palm-based fatty alcohol. (2013). ResearchGate. Retrieved from [Link]
-
Alcoholic Beverage Analysis by GC. (n.d.). Restek. Retrieved from [Link]
-
Nitrogen: A Security Blanket for the Chemical Industry. (n.d.). Air Products. Retrieved from [Link]
-
Using A Nitrogen Blanket on a Poly Processing Tank. (2023). Poly Processing. Retrieved from [Link]
-
Nitrogen Blanketing & Padding for Tanks, Transformers, More. (2020). GENERON. Retrieved from [Link]
-
Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncert.nic.in [ncert.nic.in]
- 4. liquor.com [liquor.com]
- 5. drinksworld.com [drinksworld.com]
- 6. What is the Shelf Life of Alcohol? [healthline.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of 3-Methylnonan-3-ol Synthesis
This guide provides in-depth technical support for researchers engaged in the synthesis of 3-methylnonan-3-ol. We will move beyond basic procedural steps to address the nuanced challenges and critical decision points inherent in organometallic chemistry, focusing on the widely-used Grignard reaction. Our goal is to equip you with the expertise to not only execute the synthesis but also to troubleshoot common issues, optimize parameters, and ensure the integrity of your results.
Part 1: Synthesis Strategy & Core Concepts (FAQs)
This section addresses foundational questions regarding the synthesis of this compound, establishing the causality behind common strategic choices.
Q1: What is the most reliable method for synthesizing this compound?
A1: The most robust and common method for preparing tertiary alcohols like this compound is the Grignard reaction.[1] This involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to a carbonyl compound.[1][2] For this specific target molecule, you have two primary, equally viable retrosynthetic pathways:
-
Pathway A: Reaction of Methylmagnesium Bromide (CH₃MgBr) with 2-Nonanone .
-
Pathway B: Reaction of a Hexylmagnesium Bromide (C₆H₁₃MgBr) with Acetone .
A third pathway involves the reaction of an ester, such as ethyl heptanoate, with two equivalents of methylmagnesium bromide.[3][4] While feasible, this requires stricter control of stoichiometry as the reaction proceeds through a ketone intermediate that is more reactive than the starting ester.[3][5] For simplicity and yield, Pathway A is often preferred.
Q2: Why is the Grignard reaction so sensitive to water and protic solvents?
A2: Grignard reagents are potent nucleophiles but also extremely strong bases.[2] The carbon-magnesium bond is highly polarized, giving the carbon atom a significant negative charge (carbanionic character).[6] This makes it highly reactive toward any molecule with an acidic proton (pKa generally < 25), such as water, alcohols, or even terminal alkynes. The Grignard reagent will readily deprotonate these sources, consuming the reagent and forming an alkane (methane, in the case of CH₃MgBr), rendering it unavailable for reaction with the carbonyl electrophile.[2] This is why anhydrous (moisture-free) conditions are paramount for success.
Q3: What is the role of the ether solvent (e.g., diethyl ether, THF)?
A3: The ether solvent is not merely a medium for the reaction; it is critical for the formation and stability of the Grignard reagent. The lone pairs of electrons on the ether's oxygen atom coordinate with the electron-deficient magnesium atom. This coordination, known as solvation, stabilizes the organomagnesium species in solution, preventing it from precipitating and maintaining its reactivity. This complex is often referred to as the Schlenk equilibrium.
Q4: How do I know if my Grignard reagent has formed successfully?
A4: Visual cues include the disappearance of the metallic magnesium turnings and the formation of a cloudy, greyish-to-brown solution. For a more definitive, albeit qualitative, test, you can perform an iodine test. Add a small crystal of iodine to a tiny aliquot of the solution. A successful Grignard reagent will immediately quench the purple/brown color of the iodine. If the color persists, the reagent has likely not formed or has been destroyed by contaminants.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during the synthesis.
Issue 1: Low or No Product Yield
| Symptom | Probable Cause | Corrective Action & Scientific Rationale |
| Reaction fails to initiate (magnesium does not react). | Inactive Magnesium Surface: A thin layer of magnesium oxide on the turnings can prevent the reaction with the alkyl halide. | Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask. The iodine chemically cleans the surface, while the dibromoethane reacts to form ethylene gas and MgBr₂, exposing fresh magnesium. Alternatively, gently crush the magnesium turnings with a glass rod under an inert atmosphere before adding the solvent. |
| Initial Grignard formation is successful, but the final product yield is low. | Contamination: Residual water in glassware, solvent, or starting materials has quenched the Grignard reagent. | Rigorous Drying: Oven-dry all glassware at >120°C for several hours and cool under an inert atmosphere (N₂ or Argon). Use freshly distilled, anhydrous solvents. Ensure your ketone (2-nonanone) is also anhydrous. |
| Significant amount of unreacted ketone is recovered. | Insufficient or Inactive Reagent: An insufficient molar ratio of Grignard reagent was used, or the reagent was partially quenched before/during the addition of the ketone. | Stoichiometry & Addition: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Add the ketone solution slowly and dropwise to the Grignard solution (not the other way around). This maintains an excess of the Grignard reagent throughout the addition, ensuring the ketone reacts as it is introduced. |
| The primary side product is a high-boiling point alkane (e.g., dodecane from hexylmagnesium bromide). | Wurtz-type Coupling: This occurs when the Grignard reagent reacts with unreacted alkyl halide. | Controlled Addition: During the formation of the Grignard reagent, add the alkyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This ensures the alkyl halide reacts with the magnesium as it's added, minimizing its concentration in solution and reducing the chance of coupling. |
| Reaction stalls after ketone addition. | Precipitation of Magnesium Salts: The intermediate magnesium alkoxide salt can precipitate from the solution, especially at high concentrations, physically coating the reactants and preventing the reaction from proceeding to completion. | Solvent Volume & Stirring: Ensure adequate solvent volume to maintain solubility. Vigorous mechanical stirring is crucial to keep all reagents suspended and interacting. If precipitation is severe, adding more anhydrous ether or THF can help. |
Issue 2: Product Purity & Contamination
| Symptom | Probable Cause | Corrective Action & Scientific Rationale |
| Presence of a byproduct with a C=O stretch in the IR spectrum. | Enolization of the Ketone: The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form an enolate.[1] This regenerates the ketone upon acidic workup. | Low-Temperature Addition: Add the ketone to the Grignard reagent at a low temperature (e.g., 0°C or below). This favors the nucleophilic addition pathway, which generally has a lower activation energy than the deprotonation pathway. |
| Formation of an elimination product (alkene). | Reduction of the Ketone: This can occur if the Grignard reagent has a β-hydrogen.[1] A hydride is transferred from the Grignard reagent to the carbonyl carbon. This is less common with methylmagnesium bromide but can be a factor with larger Grignard reagents. | Reagent Choice: The choice of methylmagnesium bromide reacting with 2-nonanone minimizes this risk as the Grignard reagent has no β-hydrogens. |
| Product contains benzene or other aromatic compounds. | Solvent Contamination: Use of technical-grade solvents that may contain aromatic impurities. | Solvent Purification: Always use freshly distilled, reagent-grade anhydrous solvents. |
Part 3: Experimental Protocols & Workflows
Optimized Protocol: Synthesis of this compound via Pathway A
This protocol details the reaction of methylmagnesium bromide with 2-nonanone.
Step 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer or mechanical stirrer. Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Setup: In the flask, place magnesium turnings (1.2 eq). In the dropping funnel, add a solution of methyl bromide (1.0 eq) in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion (~5-10%) of the methyl bromide solution to the magnesium turnings. If the reaction doesn't start (indicated by bubbling and gentle reflux), add a single crystal of iodine.
-
Formation: Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle, steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is your Grignard reagent.
Step 2: Reaction with 2-Nonanone
-
Cooling: Cool the Grignard reagent solution in an ice bath to 0°C.
-
Ketone Addition: Prepare a solution of anhydrous 2-nonanone (1.0 eq) in anhydrous diethyl ether. Add this solution to the dropping funnel and add it dropwise to the stirred, cooled Grignard reagent over 30-45 minutes. A white precipitate (the magnesium alkoxide salt) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for at least 1 hour to ensure the reaction goes to completion.
Step 3: Aqueous Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent. This is preferred over water or strong acid initially to avoid a violent reaction and potential side reactions.
-
Acidification: After the initial quenching, add dilute HCl or H₂SO₄ to dissolve the magnesium salts and protonate the alkoxide to form the final alcohol product.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer contains the product. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Visualizing the Process
Diagram 1: Reaction Mechanism A depiction of the nucleophilic attack by the Grignard reagent on the carbonyl carbon.
Caption: High-level experimental workflow for synthesis.
Diagram 3: Troubleshooting Decision Tree A logical guide to diagnosing low yield issues.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Effective Removal of Residual Solvents from 3-Methylnonan-3-ol
Welcome to the technical support center for handling and purifying 3-Methylnonan-3-ol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual solvent removal from this high-boiling point tertiary alcohol. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your experiments with confidence.
Understanding the Core Challenge: The Physicochemical Nature of this compound
Effectively removing solvents from this compound requires an understanding of its specific properties. As a tertiary alcohol with a relatively long carbon chain, it presents a unique set of challenges compared to more common, lower-boiling point compounds.
-
High Boiling Point: While an exact boiling point is not widely published, it can be estimated to be in the range of 200-220 °C at atmospheric pressure, similar to other C10 alcohols like 3-Nonanol (195 °C)[1]. This high boiling point means that simple evaporation at atmospheric pressure is impractical and can lead to product degradation.
-
Thermal Instability: The most critical factor is its structure as a tertiary alcohol. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration, even at moderately elevated temperatures, leading to the formation of alkenes (in this case, a mixture of 3-methylnonene isomers).[2] This elimination reaction represents the primary degradation pathway during purification.[3][4]
-
Solubility: this compound has a significant nonpolar character due to its C9 alkyl chain, but the hydroxyl group provides polarity, allowing for hydrogen bonding. This makes it soluble in a wide range of common organic solvents but only sparingly soluble in water, a property that can be leveraged for certain purification techniques.[5][6]
This combination of a high boiling point and thermal instability necessitates gentle, low-temperature removal methods, primarily relying on the reduction of pressure.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when tackling this purification challenge.
Q1: What is the most common and effective method for removing solvents like Hexane or Ethyl Acetate from this compound? A rotary evaporator (rotovap) is the workhorse for this task. It combines reduced pressure to lower the solvent's boiling point with rotation to increase the surface area and ensure even heating, allowing for rapid and gentle solvent removal at low temperatures.[7][8]
Q2: I'm seeing my product decompose (turning yellow/brown) when I heat it on the rotovap. What's happening? This is a classic sign of thermal degradation, likely via acid-catalyzed dehydration.[9][10] Ensure your sample has been thoroughly neutralized (e.g., with a bicarbonate wash) after your synthesis workup. The key is to use the lowest possible bath temperature that still allows for efficient evaporation under your available vacuum.
Q3: How do I remove a very high-boiling point solvent like DMF or DMSO? Standard rotary evaporation is often insufficient for these solvents.[11] High-vacuum distillation, using equipment like a Kugelrohr or a short-path distillation apparatus, is the preferred method.[12][13] This technique operates at much lower pressures (typically <1 mbar), which significantly reduces the boiling points of even high-boiling solvents.[14]
Q4: Can I use lyophilization (freeze-drying) to remove organic solvents? Lyophilization is generally challenging for common organic solvents because of their very low freezing points and high vapor pressures.[15][16] It is most effective for removing residual water. If your product is in a solvent mixture containing water (e.g., from an HPLC purification), you can sometimes use a centrifugal evaporator to first remove the organic solvent and then freeze-dry the remaining aqueous portion.[17][18]
Q5: My sample is bumping violently under vacuum. How can I prevent this? Bumping occurs when a solution becomes superheated and boils in a single, violent burst. On a rotary evaporator, ensure the rotation speed is adequate (e.g., >150 rpm) to create a thin, even film. For static vacuum applications, using a stir bar or adding boiling chips can help, but smooth and gradual application of the vacuum is most critical.
Core Methodologies: Protocols and Troubleshooting
This section provides detailed protocols for the most effective solvent removal techniques.
Methodology 1: Rotary Evaporation Under Reduced Pressure
This is the primary technique for removing low-to-medium boiling point solvents (e.g., pentane, diethyl ether, dichloromethane, ethyl acetate, toluene).
Experimental Protocol
-
Preparation: Ensure the this compound solution is free of any acidic impurities by performing an aqueous workup with a mild base like sodium bicarbonate, followed by drying with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Loading: Transfer the solution to a round-bottom flask. Do not fill the flask more than halfway to maximize surface area and prevent bumping.
-
System Setup: Attach the flask to the rotary evaporator. Secure it with a Keck clip.
-
Cooling: Start the flow of coolant to the condenser. A temperature of 0-10 °C is sufficient for most organic solvents.
-
Rotation: Begin rotating the flask at a moderate speed (150-200 rpm).
-
Vacuum Application: Gradually apply the vacuum. Observe the solution for signs of controlled boiling.
-
Heating: Once the vacuum is stable and the solvent is bubbling gently, lower the flask into the pre-heated water bath. A good rule of thumb is to set the bath temperature about 20 °C higher than the solvent's boiling point at your operating pressure.
-
Completion: Continue evaporation until no more solvent is collecting in the receiving flask. You may see the viscosity of your product increase.
-
Final Drying: For complete removal, you can continue to hold the sample under high vacuum for an extended period (30+ minutes) after the bulk of the solvent is gone.
-
Shutdown: Stop the rotation, lift the flask from the bath, and slowly vent the system to atmospheric pressure before turning off the vacuum pump.
Workflow for Rotary Evaporation
Caption: Workflow for removing volatile solvents using a rotary evaporator.
Troubleshooting Guide: Rotary Evaporation
| Problem | Potential Cause(s) | Solution(s) |
| Foaming/Bumping | Vacuum applied too quickly; flask overfilled; high concentration of volatile components. | Apply vacuum more gradually; use a larger flask (fill < 50%); add a foam trap or anti-bumping granules. |
| Product Degradation | Bath temperature is too high; residual acid in the sample. | Lower the bath temperature and use a stronger vacuum; ensure the sample is thoroughly neutralized before evaporation. |
| Incomplete Removal | Insufficient vacuum; bath temperature too low; insufficient time. | Check vacuum pump performance and system for leaks; increase bath temperature slightly (max 40-50°C); leave under high vacuum for an extended period. |
| Product "Crawling" up Flask | The product has a low surface tension. | This is often cosmetic. Reducing the rotation speed once the bulk solvent is removed can help minimize this effect. |
Methodology 2: High-Vacuum Distillation (Short-Path)
This method is necessary for removing trace amounts of low-boiling solvents or for removing higher-boiling solvents like DMF, DMSO, or residual ethylene glycol.
Scientific Principle
By reducing the pressure to below 1 mbar, the boiling points of all substances are dramatically lowered.[14][19] A short-path apparatus minimizes the distance the vapor has to travel from the heated surface to the condenser, which prevents re-condensation and loss of material, a crucial factor when distilling high-boiling compounds.[13]
Experimental Protocol
-
Preparation: The sample should first have the bulk of any low-boiling solvents removed by rotary evaporation.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are clean and properly greased with high-vacuum grease.
-
Loading: Transfer the crude this compound into the distillation flask. Add a magnetic stir bar.
-
System Assembly: Connect the apparatus to a high-vacuum pump (e.g., a two-stage rotary vane pump or a diffusion pump) through a cold trap cooled with liquid nitrogen or a dry ice/acetone slurry.
-
Vacuum Application: Begin stirring. Turn on the vacuum pump and slowly evacuate the system. It may take some time to reach the ultimate vacuum.
-
Heating: Once the pressure is stable and below 1 mbar, begin gently heating the distillation flask using a heating mantle and stir plate.
-
Distillation: The residual solvent will distill first at a low temperature. It will condense on the cold finger and drip into the receiving flask.
-
Completion: Once the solvent has been removed, you can either stop the process or increase the temperature further to distill the this compound itself, leaving non-volatile impurities behind.
-
Shutdown: Turn off the heater and allow the system to cool completely under vacuum. Slowly vent the apparatus before turning off the vacuum pump.
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate solvent removal method.
Methodology 3: Azeotropic Distillation
This is a specialized technique primarily used to remove water, which can be difficult to remove with other methods.
Scientific Principle
An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[20][21] By adding a solvent (an "entrainer") that forms a low-boiling azeotrope with water (but not with this compound), the water can be selectively removed. Toluene is a common entrainer for this purpose. The toluene-water azeotrope boils at 84.1 °C, which is well below the boiling point of either component or the product.[21]
Experimental Protocol
-
Setup: Assemble a simple distillation apparatus equipped with a Dean-Stark trap.
-
Loading: Add the this compound containing residual water to the distillation flask. Add toluene in an amount approximately 5-10 times the estimated volume of water.
-
Heating: Heat the mixture to reflux. The vapor of the toluene-water azeotrope will rise, condense, and collect in the Dean-Stark trap.
-
Separation: In the trap, the condensed liquid will separate into two phases: an upper organic layer (toluene) and a lower aqueous layer.
-
Reflux & Removal: The Dean-Stark trap is designed to automatically return the upper toluene layer to the distillation flask while retaining the lower water layer.
-
Completion: Continue the process until no more water collects in the trap.
-
Final Cleanup: Once all water is removed, the toluene can be removed from the this compound using standard rotary evaporation as described in Methodology 1.
References
-
Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts. [Link]
-
How to effectively use organic solvents in lyophilization. (n.d.). Buchi.com. [Link]
-
Dehydration of alcohols (video). (n.d.). Khan Academy. [Link]
-
What is the mechanism for the dehydration of tertiary alcohols? (2017). Quora. [Link]
-
Rotary evaporator. (n.d.). Wikipedia. [Link]
-
Vacuum distillation. (n.d.). Wikipedia. [Link]
-
Rotary Evaporator Extraction Guide. (n.d.). Lab Unique. [Link]
-
How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate)? (2021). ResearchGate. [Link]
-
Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product? (2020). ResearchGate. [Link]
-
Dehydration of Alcohols: Mechanism, Examples & Differences. (n.d.). Vedantu. [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques. (n.d.). GWSI. [Link]
-
Dehydrogenation (Dehydration) of Alcohols. (n.d.). BYJU'S. [Link]
-
3-Nonanol, 3-methyl-. (n.d.). PubChem. [Link]
-
Rotary Evaporator | Common evaporation & concentration methods. (n.d.). Hawach. [Link]
-
How do organic chemists remove solvents with high boiling points from solution? (2017). Quora. [Link]
-
Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific. [Link]
-
3-Methyl-3-pentanol | Solubility of Things. (n.d.). solubilityofthings.com. [Link]
-
Solvent Removal. (n.d.). Organic Chemistry at CU Boulder. [Link]
-
3-Methylhexan-3-ol | Solubility of Things. (n.d.). solubilityofthings.com. [Link]
-
Evolve's essential guide to Rotary Evaporators. (2023). Evolve. [Link]
-
High Vacuum Distillation Unit And Application On Natural Product Development. (n.d.). Topdistillation.com. [Link]
-
Azeotropic distillation. (n.d.). Wikipedia. [Link]
-
Distillation. (n.d.). Koch Modular. [Link]
-
Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. (2011). American Laboratory. [Link]
-
The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions. (1937). Journal of the American Chemical Society. [Link]
-
(3R)-3-methyl-3-nonanol. (n.d.). PubChem. [Link]
-
Are tertiary alcohols more stable or more reactive than primary alcohols? (2015). Quora. [Link]
- Purification of alcohols by azeotropic distillation. (1952).
-
Recycling High Boiling Solvents Through Boiling: An Overview. (2016). Ecolink. [Link]
-
3-methyl-3-Pentanol. (n.d.). PubChem. [Link]
-
Tertiary (3°) alcohols Definition. (n.d.). Fiveable. [Link]
-
High Vacuum Distillation: A Comprehensive Guide. (2026). T.Jis. [Link]
-
Thermodynamic analysis of alcohol effect on thermal stability of proteins. (2010). PubMed. [Link]
- A method for removing residual water-soluble organic solvent in a sample. (n.d.).
-
Anyone have experience removing high bp solvents? (2016). Reddit. [Link]
-
(3S)-8-methylnonan-3-ol. (n.d.). PubChem. [Link]
-
Organic Solvent-Assisted Lyophilization: A Universal Method of Preparing Two-Dimensional Material Nanoscrolls. (2019). ACS Omega. [Link]
-
RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. (n.d.). IUPAC. [Link]
-
3-Methylnonanal. (n.d.). PubChem. [Link]
-
Vacuum Distillation. (n.d.). Busch India. [Link]
-
Thermal stability of alcohols. (1976). Semantic Scholar. [Link]
-
3-Methylnonane. (n.d.). PubChem. [Link]
-
3-methyl-3-nonanol. (n.d.). ChemSynthesis. [Link]
-
Showing Compound 3-Methylpentan-3-ol (FDB004621). (n.d.). FooDB. [Link]
-
3-Nonanol. (n.d.). PubChem. [Link]
Sources
- 1. 3-Nonanol | C9H20O | CID 12216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12) [vedantu.com]
- 3. Khan Academy [khanacademy.org]
- 4. quora.com [quora.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. rocker.com.tw [rocker.com.tw]
- 8. Evolve's essential guide to Rotary Evaporators - Evolve [evolveltd.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 13. valveandcontrol.com [valveandcontrol.com]
- 14. buschvacuum.com [buschvacuum.com]
- 15. How to effectively use organic solvents in lyophilization | Buchi.com [buchi.com]
- 16. researchgate.net [researchgate.net]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. CN107469379B - A method for removing residual water-soluble organic solvent in a sample - Google Patents [patents.google.com]
- 19. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 20. gwsionline.com [gwsionline.com]
- 21. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Ensuring the Stability of 3-Methylnonan-3-ol Analytical Standards
Welcome to the technical support center for 3-Methylnonan-3-ol analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for maintaining the stability and integrity of this compound standards in your analytical workflows. As a tertiary alcohol, this compound presents unique stability challenges that, if not properly managed, can lead to inaccurate analytical results. This resource synthesizes technical knowledge with practical, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound analytical standards.
Q1: What is the primary cause of degradation for this compound standards?
A1: The primary degradation pathway for this compound, a tertiary alcohol, is acid-catalyzed dehydration.[1][2][3] This reaction involves the elimination of a water molecule to form a more stable alkene. The reaction is accelerated by the presence of acidic conditions and elevated temperatures.
Q2: How can I prevent the degradation of my this compound standard in solution?
A2: To minimize degradation in solution, it is crucial to control the storage conditions. Store the standard in a tightly sealed, amber glass vial to protect it from light and prevent solvent evaporation.[4] It is recommended to store the standard at a cool, stable temperature, typically between 2°C and 8°C, to slow down any potential degradation reactions.[4] Avoid acidic solvents or any additives that could lower the pH of the solution.
Q3: My chromatogram shows a smaller peak for this compound than expected and some new, earlier eluting peaks. Is my standard degrading?
A3: This could indicate degradation, but it is also a classic symptom of issues within the gas chromatography (GC) system.[5] The new, earlier eluting peaks could be the alkene isomers formed from the dehydration of this compound. However, peak tailing, peak splitting, or a decrease in response can also be caused by active sites in the GC inlet or column, or by using an inappropriate GC liner.[1][6] It is important to systematically troubleshoot both the standard's integrity and the analytical system.
Q4: Are there specific solvents I should avoid when preparing solutions of this compound?
A4: Yes. Avoid using solvents that are inherently acidic or that may degrade over time to form acidic byproducts. For long-term storage, it is best to use high-purity, aprotic, and non-polar or weakly polar solvents. Always use fresh, high-purity solvents to prepare your standards.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.
Issue 1: Gradual Decrease in Analyte Response Over Time
Symptoms:
-
A consistent decrease in the peak area or height of this compound in your QC samples over a series of runs.
-
The appearance of new, unidentified peaks in the chromatogram that were not present in a freshly prepared standard.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Standard Degradation (Dehydration) | This compound, being a tertiary alcohol, is susceptible to acid-catalyzed dehydration, especially at elevated temperatures. This E1 elimination reaction is favored due to the stability of the resulting tertiary carbocation intermediate.[2][3] | 1. Verify Storage Conditions: Ensure the standard is stored at 2-8°C in a tightly sealed amber vial.[4] 2. Check Solvent pH: If using a protic solvent, check its pH. Consider preparing a fresh standard in a high-purity aprotic solvent. 3. Analyze for Degradants: The degradation products will be alkene isomers of 3-methylnonene. Look for peaks eluting earlier than this compound in your chromatogram. |
| Evaporation of Solvent | If the vial is not properly sealed, the solvent can evaporate, leading to an increase in the concentration of the analyte and, paradoxically, a potential decrease in the injected volume's analyte content if the autosampler is not calibrated for the new viscosity. More commonly, it leads to inconsistent results. | 1. Inspect Vial Seals: Ensure that the vial caps and septa are creating a proper seal. Use high-quality septa designed for multiple injections if necessary. 2. Use Vial Inserts: For small volumes, use vial inserts to minimize the headspace and reduce the potential for evaporation. |
| Adsorption to Container Surface | Polar analytes like alcohols can adsorb to the glass surface of the vial, especially if the solution is very dilute. | 1. Silylate Glassware: For trace-level analysis, consider using silylated amber glass vials to minimize active sites on the glass surface. |
Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound
Symptoms:
-
The chromatographic peak for this compound is not symmetrical, exhibiting a "tail" or "front."
-
Poor peak integration and reproducibility.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Active Sites in the GC System | The hydroxyl group of this compound is polar and can interact with active sites (silanol groups) in the GC inlet liner, the column, or on glass wool packing.[1][6] This secondary interaction causes some molecules to be retained longer, resulting in peak tailing. | 1. Use a Deactivated Liner: Employ a high-quality, deactivated GC inlet liner.[1][2][3][6][7] For polar analytes like alcohols, a base-deactivated or intermediate polarity deactivated liner is often a good choice. 2. Perform Inlet Maintenance: Regularly clean or replace the GC inlet liner and O-rings. 3. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a uniform and inert stationary phase. |
| Column Overload | Injecting too much analyte can saturate the stationary phase, leading to peak fronting. | 1. Dilute the Sample: Prepare a more dilute standard and inject a smaller volume. 2. Increase the Split Ratio: If using a split injection, increase the split ratio. |
| Inappropriate GC Column Phase | Using a non-polar column for a polar analyte can result in poor peak shape due to weak and non-specific interactions. | 1. Select a Polar Column: For alcohol analysis, a column with a more polar stationary phase, such as a WAX or a mid-polarity phase, is generally recommended. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound Standards
-
Upon Receipt: Immediately inspect the integrity of the standard's packaging.
-
Storage of Neat Standard: If received as a neat oil or solid, store it in its original sealed container at 2-8°C in a dark, well-ventilated area away from acidic or oxidizing materials.[8]
-
Preparation of Stock Solution:
-
Allow the neat standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use a calibrated microliter syringe or a balance with appropriate precision to accurately dispense the standard.
-
Use a high-purity, aprotic solvent (e.g., hexane, ethyl acetate) to prepare the stock solution.
-
Prepare the solution in a volumetric flask made of amber glass.
-
-
Storage of Stock and Working Solutions:
-
Store all solutions in amber glass vials with PTFE-lined screw caps.
-
Store at 2-8°C. Do not freeze aqueous solutions.
-
Clearly label each vial with the compound name, concentration, solvent, preparation date, and expiration date.
-
-
Handling for Analysis:
-
Allow solutions to warm to room temperature before use.
-
Vortex the solution briefly before taking an aliquot for analysis.
-
Protocol 2: Differentiating Between Standard Degradation and GC System Activity
-
Prepare a Fresh Standard: Prepare a new working standard of this compound from your stock solution.
-
Analyze the Fresh Standard: Inject the fresh standard into the GC-MS system and acquire the chromatogram and mass spectrum.
-
Analyze the Suspected Standard: Inject the standard that you suspect may be degraded.
-
Compare Chromatograms:
-
Degradation: If the standard has degraded, you will likely see a reduced peak for this compound and the appearance of new, earlier-eluting peaks corresponding to the alkene dehydration products. The mass spectra of these new peaks will have a molecular ion corresponding to C10H20.
-
System Activity: If the issue is due to active sites in the GC system, both the fresh and the suspected standard will likely exhibit poor peak shape (e.g., tailing). The peak for this compound may be smaller, but you will not see significant new peaks corresponding to degradation products.
-
-
Confirmation with a Deactivated Liner: If system activity is suspected, replace the GC inlet liner with a new, high-quality deactivated liner and re-analyze the fresh standard. A significant improvement in peak shape and response is a strong indication that the problem was with the GC system and not the standard.[1][3][6][7]
Visualizations
Degradation Pathway of this compound
Caption: Acid-catalyzed dehydration of this compound proceeds via an E1 mechanism.
Troubleshooting Workflow for Poor Peak Shape
Caption: A systematic approach to troubleshooting poor peak shape for this compound.
References
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. axialscientific.com [axialscientific.com]
- 3. silcotek.com [silcotek.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. sepscience.com [sepscience.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. agilent.com [agilent.com]
- 8. envirotechint.com [envirotechint.com]
Technical Support Center: Chiral Separation of 3-Methylnonan-3-ol Enantiomers
Welcome to the dedicated technical support center for the chiral separation of 3-Methylnonan-3-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to challenges encountered during the enantioselective analysis of this non-chromophoric, tertiary alcohol. Here, we move beyond generic advice to offer field-proven insights and robust protocols to empower your research.
Introduction: The Challenge of this compound
This compound, a chiral tertiary alcohol, presents a unique set of challenges for enantioselective analysis. Its high volatility, coupled with the absence of a UV-absorbing chromophore, necessitates a carefully considered analytical strategy. The separation of its enantiomers is critical in various fields, including flavor and fragrance analysis, as different enantiomers can elicit distinct sensory responses. This guide provides a comprehensive resource for developing and troubleshooting your chiral separation methods for this and structurally similar compounds.
Part 1: Choosing Your Separation Strategy: GC vs. HPLC vs. SFC
The first critical decision in your method development is the choice of chromatographic technique. Each has its merits and drawbacks for a small, non-UV active analyte like this compound.
Decision-Making Flowchart
The following diagram outlines a logical approach to selecting the most suitable technique based on your laboratory's capabilities and analytical goals.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the chiral separation of this compound.
Q1: Which type of chiral stationary phase (CSP) is best for separating this compound enantiomers by GC?
A: For volatile chiral alcohols like this compound, cyclodextrin-based CSPs are the most effective for chiral Gas Chromatography (GC).[1][2] Specifically, derivatized β- and γ-cyclodextrins are excellent starting points. A highly recommended initial column to screen is one with a modified β-cyclodextrin bonded to a dimethylpolysiloxane phase, such as a CP Chirasil-DEX CB column or similar.[3] These columns provide a good balance of enantioselectivity for a wide range of volatile compounds, including alcohols.[1]
Q2: Do I need to derivatize this compound before GC analysis?
A: Yes, derivatization is highly recommended. While direct injection is possible, you will likely achieve significantly better peak shape, volatility, and resolution by converting the tertiary alcohol into a less polar ester.[3] Acetylation to form the corresponding acetate ester is a simple and effective strategy.[3] This modification reduces the potential for hydrogen bonding with the stationary phase, which can cause peak tailing and poor resolution.
Q3: How can I detect the enantiomers of this compound in HPLC, since it lacks a UV chromophore?
A: This is a critical consideration for HPLC method development. Standard UV-Vis detectors will not be effective. You will need to use a universal detector. Suitable options include:
-
Refractive Index Detector (RID): This is a common choice for non-chromophoric analytes, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD): This detector is more sensitive than RID and is compatible with gradient elution, making it a versatile option.
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer offers the highest sensitivity and selectivity.[4] It also provides mass confirmation of your analyte.
Q4: What are the best starting conditions for HPLC separation?
A: For chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most widely applicable. You should start by screening a few different polysaccharide columns (e.g., cellulose-based and amylose-based) under normal phase conditions. A typical starting mobile phase would be a mixture of hexane and an alcohol modifier like isopropanol or ethanol. The ratio of hexane to alcohol will need to be optimized to achieve retention and resolution.[5]
Q5: Is Supercritical Fluid Chromatography (SFC) a viable option?
A: Absolutely. SFC is an excellent alternative to both GC and HPLC for this application.[6] It combines the benefits of high efficiency and speed, often leading to faster separations than HPLC.[6] Since the primary mobile phase component is supercritical CO2, which is non-toxic and easily removed, it is also a greener technique.[7] Modern SFC can be coupled with MS detection, overcoming the detection challenge.
Part 3: Troubleshooting Guide
This guide provides a structured approach to resolving common issues during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| No Separation / Co-elution of Enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary enantioselectivity for this compound. 2. Incorrect Mobile Phase Composition: The mobile phase may be too strong or too weak, or the wrong modifier is being used. 3. Suboptimal Temperature: Temperature can significantly impact chiral recognition.[4] | 1. Screen different CSPs: Test columns with different chiral selectors (e.g., another derivatized cyclodextrin for GC; switch between cellulose and amylose-based columns for HPLC/SFC). 2. Optimize the mobile phase: For HPLC/SFC, systematically vary the ratio of the non-polar and polar components. Try different alcohol modifiers (e.g., ethanol vs. isopropanol). For GC, optimize the temperature program. 3. Vary the column temperature: Test temperatures both above and below your initial setting in 5-10 °C increments. | 1. Chiral recognition is a highly specific interaction. Different CSPs offer different chiral environments. 2. The mobile phase competes with the analyte for interaction sites on the CSP. Adjusting its composition modulates the retention and selectivity. 3. Enantioselective interactions are thermodynamically controlled. Changing the temperature alters the Gibbs free energy of the diastereomeric complexes formed between the enantiomers and the CSP.[4] |
| Poor Resolution (Rs < 1.5) | 1. Low Column Efficiency: This can be due to a degraded column, extra-column dead volume, or a non-optimal flow rate. 2. Insufficient Selectivity (α): While there is some separation, it is not baseline. 3. Excessive Peak Broadening: Can be caused by a variety of factors including those listed under "Peak Tailing". | 1. Check system suitability: Inject a standard achiral compound to ensure your system is performing well. Optimize the flow rate to find the van Deemter minimum. 2. Fine-tune the mobile phase and temperature: Make small, incremental changes to the mobile phase composition and temperature to maximize the separation factor. 3. Address peak shape issues: Refer to the "Peak Tailing" section below. | 1. Resolution is directly proportional to the square root of the column's theoretical plates (N). Maximizing N will improve resolution. 2. Selectivity is the most powerful factor in the resolution equation. Even small improvements in α can lead to significant gains in resolution. 3. Broad peaks will have lower heights and overlap more easily, thus reducing resolution. |
| Peak Tailing | 1. Active Sites on the Column: Unreacted silanol groups on the silica support can interact with the hydroxyl group of the analyte. 2. Contamination: The column, guard column, or inlet liner (for GC) may be contaminated. 3. Incomplete Derivatization (GC): Free alcohol will be more polar and can interact strongly with the stationary phase. | 1. For HPLC/SFC: Add a small amount of a competing base (like diethylamine) or acid (like trifluoroacetic acid) to the mobile phase to block active sites. 2. Clean the system: Flush the column with a strong solvent. For GC, replace the inlet liner and septum. 3. Optimize the derivatization reaction: Ensure the reaction goes to completion by checking with a non-chiral GC column first. | 1. Mobile phase additives can mask active sites, leading to more symmetrical peaks. 2. Contaminants can introduce new, undesirable interaction sites. 3. A mixture of derivatized and underivatized analyte will lead to poor chromatography. |
| No Signal / Poor Sensitivity (HPLC) | 1. Using a UV Detector: this compound does not have a chromophore. 2. Low Analyte Concentration: The concentration of the sample may be below the detection limit of the instrument. 3. Detector Malfunction: The detector may not be operating correctly. | 1. Switch to a universal detector: Use a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). 2. Concentrate the sample: If possible, increase the concentration of the analyte in your sample. 3. Troubleshoot the detector: Check the detector's settings and perform any necessary maintenance or calibration. | 1. The principle of detection must match the physicochemical properties of the analyte. 2. Every detector has a limit of detection (LOD) below which it cannot reliably measure a signal. 3. Proper instrument function is a prerequisite for any analysis. |
Part 4: Detailed Experimental Protocol: Chiral GC-FID Analysis of this compound Enantiomers via Acetylation
This protocol provides a robust starting point for your method development.
1. Objective: To separate and quantify the enantiomers of this compound by chiral gas chromatography with flame ionization detection (GC-FID) after derivatization to their acetate esters.
2. Materials and Reagents:
-
This compound (racemic standard and samples)
-
Acetic anhydride
-
Pyridine (or another suitable catalyst/base)
-
Dichloromethane (or other suitable solvent)
-
Anhydrous sodium sulfate
-
GC-grade helium or hydrogen
-
Chiral GC column (e.g., CP Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness)[3]
3. Derivatization Procedure (Acetylation):
-
Step 1: In a clean, dry vial, dissolve approximately 10 mg of this compound in 1 mL of dichloromethane.
-
Step 2: Add 100 µL of acetic anhydride and 50 µL of pyridine.
-
Step 3: Cap the vial tightly and heat at 60 °C for 1 hour.
-
Step 4: Allow the reaction mixture to cool to room temperature.
-
Step 5: Quench the reaction by slowly adding 1 mL of deionized water. Vortex and allow the layers to separate.
-
Step 6: Carefully transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate to dry the solution.
-
Step 7: The dried organic layer is now ready for GC analysis.
4. Gas Chromatography (GC-FID) Conditions:
| Parameter | Setting | Rationale |
| Column | CP Chirasil-DEX CB (or equivalent) | Proven selectivity for chiral alcohols and their derivatives.[3] |
| Injector Temperature | 230 °C | Ensures complete vaporization of the derivatized analyte. |
| Detector Temperature | 250 °C | Standard temperature for a Flame Ionization Detector (FID). |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases for GC. Hydrogen can provide faster analysis times. |
| Flow Rate | 1.0 mL/min (constant flow) | A good starting point for a 0.25 mm ID column. |
| Split Ratio | 50:1 (adjustable) | Prevents column overloading while ensuring a representative sample is analyzed. |
| Injection Volume | 1 µL | Standard injection volume for capillary GC. |
| Oven Program | 80 °C (hold 2 min), then ramp at 2 °C/min to 150 °C (hold 5 min) | A slow temperature ramp is crucial for resolving enantiomers on a chiral column. This program should be optimized for your specific column and instrument. |
5. Data Analysis:
-
Identify the two peaks corresponding to the enantiomers of 3-methylnonyl acetate.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] * 100.
References
-
Oromí-Farrús, M., Torres, M., & Canela, R. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2012, 452949. [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
LCGC International. (2004). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Phenomenex Inc. Chiral HPLC Separations. [Link]
-
De Klerck, K., Vander Heyden, Y., & Mangelings, D. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. Journal of Chromatography A, 1363, 311–322. [Link]
-
Taylor, L. T. (2015). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gcms.cz [gcms.cz]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. selvita.com [selvita.com]
overcoming peak tailing for 3-Methylnonan-3-ol in gas chromatography
Technical Support Center: Gas Chromatography of 3-Methylnonan-3-ol
Welcome to the Troubleshooting Guide for the Gas Chromatography Analysis of this compound.
This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on overcoming peak tailing for this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your method development and routine analyses.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What is the most likely cause?
A1: The primary cause of peak tailing for this compound is the interaction between its polar tertiary hydroxyl (-OH) group and "active sites" within the GC system.[1] These active sites are typically exposed silanol groups (Si-OH) or metallic surfaces in the sample flow path.[1][2] These sites can form hydrogen bonds with your analyte, which creates a secondary, undesirable retention mechanism. This delays a portion of the analyte molecules from passing through the system, resulting in an asymmetrical, tailing peak shape.[1][3]
Q2: How can I distinguish between a chemical cause (like active sites) and a physical or mechanical cause for the peak tailing?
A2: A crucial first diagnostic step is to examine the peak shapes of all compounds in your chromatogram.[3]
-
If all peaks are tailing , including any non-polar compounds and the solvent peak, the issue is likely physical or mechanical.[3][4][5][6] This points to a disruption in the carrier gas flow path, which can be caused by:
-
If only this compound and other polar compounds are tailing , this strongly indicates a chemical interaction issue with active sites within the system.[3][4][5][9]
Q3: Where are these "active sites" typically located, and how can I mitigate their effects?
A3: Active sites can be present throughout the entire sample flow path.[2] Here are the primary locations to investigate and the corresponding solutions:
| Location | Cause of Activity | Recommended Solution |
| GC Inlet Liner | Exposed silanol groups on the glass surface or on glass wool packing are a major source of activity.[1][2][10] | Replace the current liner with a high-quality, deactivated liner .[1][10][11] If using glass wool, ensure it is also deactivated.[10][12] |
| GC Column | Degradation of the stationary phase, particularly at the inlet end, can expose active silanol groups on the fused silica tubing.[4][13] | Trim the column inlet by 15-20 cm to remove the contaminated section.[6][8][14] If the problem persists, the column may be aged and require replacement.[8] |
| Inlet Gold Seal & Other Metal Surfaces | Even surfaces like gold seals and other metal components can have active sites that interact with polar analytes.[2] | Use deactivated or ultra-inert certified seals and ferrules to ensure a fully inert flow path.[10][12] Regular maintenance and replacement of these components are crucial.[10] |
A systematic approach to creating an inert flow path is essential for the robust analysis of active compounds like tertiary alcohols.[15][16]
Q4: Could my choice of GC column be contributing to the peak tailing?
A4: Absolutely. Using a column with a stationary phase that is mismatched in polarity to your analyte is a common cause of poor peak shape. For a polar compound like this compound, a polar stationary phase is generally recommended.[17][18]
-
Recommended Phases: Polyethylene glycol (PEG) type columns, often referred to as WAX columns (e.g., DB-WAX, HP-WAX), are an excellent choice for analyzing alcohols due to their high polarity.[18][19][20] Moderately polar phases, such as those with cyanopropylphenyl content (e.g., DB-624), can also provide good results.[19][20]
-
Avoid: Using a non-polar phase (like a 100% dimethylpolysiloxane) will likely lead to significant peak tailing for this analyte.[9]
Q5: Can my injection parameters affect the peak shape of this compound?
A5: Yes, injection technique and parameters are critical for achieving symmetrical peaks.
-
Injection Mode (Split vs. Splitless):
-
Splitless Injection: This mode is used for trace analysis but can lead to broader peaks due to the slower sample transfer from the inlet to the column.[21][22][23] The longer residence time in the hot inlet also increases the chance of interaction with active sites.[22][23]
-
Split Injection: This is often preferred for higher concentration samples as the higher flow rate through the inlet results in a faster transfer to the column, leading to sharper peaks.[22][24] If your concentration allows, using a split injection can improve peak shape.
-
-
Injector Temperature: The temperature must be high enough to ensure rapid and complete vaporization of the analyte. A temperature that is too low can cause slow volatilization, leading to band broadening and tailing.[1] A starting point of 250°C is common, but this may require optimization.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[11][13][14] If you suspect overloading, try injecting a smaller volume or a more diluted sample.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for this compound.
Caption: A flowchart for troubleshooting peak tailing in GC.
Advanced Protocol: Chemical Derivatization to Eliminate Peak Tailing
When an inert flow path and optimized parameters are still insufficient to completely eliminate peak tailing, chemical derivatization is a highly effective strategy.[25] This process converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, effectively masking the active hydrogen that causes unwanted interactions.[25][26][27]
For tertiary alcohols like this compound, silylation is a common and effective derivatization technique.[26][28]
Protocol: Silylation using BSTFA with 1% TMCS
This protocol details the trimethylsilylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
Sample containing this compound dissolved in an aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
BSTFA + 1% TMCS derivatizing reagent.
-
Autosampler vials with caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: In a clean, dry autosampler vial, add 100 µL of your sample solution.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The ratio of reagent to sample may need to be optimized, but a 1:1 volumetric ratio is a good starting point.
-
Capping: Immediately cap the vial tightly to prevent the ingress of moisture, which can consume the reagent.
-
Reaction: Gently mix the contents. Heat the vial in a heating block or oven at 60-70°C for 30 minutes to facilitate the reaction.[29] Note: The optimal time and temperature may vary and should be determined experimentally.[28]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC. It is advisable to analyze the derivatized sample as soon as possible for best results.
Expected Outcome: The derivatization reaction replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. The resulting TMS ether is much less polar and more volatile, leading to a significant improvement in peak shape and a reduction in peak tailing.
| Parameter | Before Derivatization | After Derivatization (Expected) |
| Peak Shape | Asymmetrical, tailing | Symmetrical, Gaussian |
| Asymmetry Factor (As) | > 1.5 | 0.9 - 1.2 |
| Retention Time | Longer | Shorter |
| Analyte-System Interaction | Strong (Hydrogen Bonding) | Weak (van der Waals forces) |
References
- Application Note: Chemical Derivatization of Tertiary Alcohols for Enhanced Gas Chromatography (GC) Analysis. Benchchem.
- The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International.
- Fixing GC Peak Tailing for Cleaner Results. Separation Science.
- GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies.
- What Causes Tailing In Gas Chromatography? Chemistry For Everyone.
- GC Troubleshooting—Tailing Peaks. Restek.
- Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. PharmaGuru.
- The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Chromatography Online.
- Inert GC Flow Paths Have Never Been More Critical. Chromatography Today.
- GC Column Selection for the Analysis of Volatiles and Higher Alcohols in Whisky. Thermo Fisher Scientific.
- Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
- Split vs. Splitless Injection in Gas Chromatography (GC). Phenomenex.
- Split vs Splitless Injection. Restek.
- GC Column Troubleshooting Guide. Phenomenex.
- GC Derivatization Reagents. TCI Chemicals.
- The Importance of Being Inert. LCGC International.
- troubleshooting peak tailing in GC-MS analysis of Methyl p-methoxyhydrocinnamate. Benchchem.
- 5 ways to improve your Split / Splitless Injection. Element Lab Solutions.
- Optimizing Splitless GC Injections. LCGC International.
- Inertness: What does it Mean for your Gas Phase Results? LabRulez GCMS.
- GC Troubleshooting: Common Issues & How to Fix Them. Technology Networks.
- Troubleshooting GC peak shapes. Element Lab Solutions.
- Ultra Inert GC Columns & Consumables. Element Lab Solutions.
- Selection Guide - GC columns. Trajan Scientific and Medical.
- The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- Derivatization. Chemistry LibreTexts.
- GC Derivatization. University of Colorado Boulder.
- Troubleshooting peak tailing in the GC analysis of fatty alcohols. Benchchem.
- Troubleshooting peak tailing in GC-MS analysis of branched alcohols. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. aimanalytical.com [aimanalytical.com]
- 14. sepscience.com [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 18. trajanscimed.com [trajanscimed.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 22. Split vs Splitless Injection [discover.restek.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. diverdi.colostate.edu [diverdi.colostate.edu]
- 28. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 29. tcichemicals.com [tcichemicals.com]
addressing matrix interference in LC-MS/MS analysis of 3-Methylnonan-3-ol
Answering your request, as a Senior Application Scientist, I have developed this comprehensive Technical Support Center guide. It is designed to provide researchers, scientists, and drug development professionals with expert-level troubleshooting strategies and in-depth answers to frequently asked questions regarding matrix interference in the LC-MS/MS analysis of 3-Methylnonan-3-ol.
Technical Support Center: LC-MS/MS Analysis of this compound
Welcome to our dedicated resource for addressing the analytical challenges associated with the LC-MS/MS quantification of this compound. As a relatively non-polar, tertiary alcohol, this analyte presents unique challenges, particularly concerning its susceptibility to matrix effects in complex biological samples. This guide provides field-proven insights and validated protocols to help you identify, troubleshoot, and mitigate matrix interference, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about matrix effects in the context of this compound analysis.
Q1: What is matrix interference and why is it a significant problem in LC-MS/MS?
A1: The "matrix" refers to all components within a sample other than the analyte of interest, including proteins, salts, lipids, and metabolites.[1] Matrix interference, or matrix effect, is the alteration of analyte ionization efficiency caused by these co-eluting components.[2] This phenomenon typically manifests as ion suppression , where the analyte's signal is reduced, or less commonly, ion enhancement .[2][3] It is a major concern in quantitative bioanalysis because it can severely compromise method accuracy, precision, sensitivity, and reproducibility.[4][5] Even with the high selectivity of tandem mass spectrometry (MS/MS), matrix effects remain a challenge because the interference occurs during the ionization process, before mass filtering.[6]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: this compound's susceptibility stems from its physicochemical properties and the nature of the matrices it is typically analyzed in (e.g., plasma, serum).
-
Chemical Structure: As a C10 tertiary alcohol, this compound is relatively non-polar.[7] During standard reversed-phase chromatography, it is likely to co-elute with endogenous non-polar compounds from the biological matrix.
-
Co-eluting Interferences: In plasma or serum analysis, the most notorious sources of ion suppression are phospholipids from cell membranes.[8][9] These molecules are often co-extracted with analytes of similar polarity and can significantly suppress the analyte signal in the electrospray ionization (ESI) source.[8][9]
-
Ionization Characteristics: Tertiary alcohols can be challenging to ionize via ESI. The process often relies on the formation of adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) rather than simple protonation ([M+H]⁺). This ionization pathway can be highly susceptible to competition from other matrix components that ionize more readily.
Q3: How can I qualitatively and quantitatively assess matrix effects in my assay?
A3: A systematic assessment is crucial during method development. Two primary methods are used:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify at what points in the chromatogram ion suppression or enhancement occurs.[2][10] A solution of this compound is continuously infused into the LC flow after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the analyte's baseline signal on the mass spectrometer indicates a region of ion suppression or enhancement, respectively.[2] This allows you to see if your analyte's retention time falls within a zone of interference.
-
Quantitative Assessment (Post-Extraction Spike): This is the industry-standard method for quantifying the extent of matrix effects.[2][10] The response of the analyte is compared in two sets of samples:
-
Set A: Analyte spiked into a neat (pure) solvent.
-
Set B: Blank matrix is extracted first, and then the analyte is spiked into the final extract. The Matrix Factor (MF) is calculated as: MF = (Peak Response in Set B) / (Peak Response in Set A).
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect. This assessment should be performed using at least six different lots of the biological matrix to evaluate variability.[2]
-
Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely solve the problem of matrix interference?
A4: A SIL-IS is the most effective tool to compensate for matrix effects, but it does not eliminate them.[4][10] A SIL-IS, such as deuterium- or ¹³C-labeled this compound, is the ideal internal standard because it has nearly identical chemical properties and chromatographic retention time to the analyte.[1] Therefore, it will experience the same degree of ion suppression or enhancement.[10] By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even with signal suppression. However, if ion suppression is severe, the signal for both the analyte and the SIL-IS can be suppressed below the limit of quantitation (LOQ), leading to a loss of sensitivity.[10] Thus, it is always best to minimize matrix effects first through optimized sample preparation and chromatography.
Troubleshooting Guide: A Scenario-Based Approach
This section provides a logical workflow for diagnosing and resolving common issues related to matrix effects.
Problem: You observe low or inconsistent recovery, poor peak shapes, and high variability in your QC samples for this compound, suggesting significant matrix interference.
Step 1: Diagnose the Problem
Before changing your sample preparation, confirm that the issue is indeed a matrix effect and not another problem (e.g., instrument instability, poor analyte stability).
-
Action: Perform a post-column infusion experiment as described in FAQ Q3.
-
Expected Outcome: You will see a significant drop in the baseline signal for this compound around the retention time of your analyte, confirming co-eluting interferences are causing ion suppression.
Step 2: Follow the Troubleshooting Decision Tree
Use the following diagram to guide your optimization strategy.
Caption: Decision tree for troubleshooting matrix effects.
Step 3: Implement an Optimized Sample Preparation Strategy
Improving sample cleanup is the most effective way to combat matrix effects.[10] Given that this compound is non-polar, the primary goal is to remove phospholipids and other lipids.
| Technique | Pros | Cons | Effectiveness for this compound |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, high-throughput.[11][12] | "Dirty" extract; does not remove phospholipids or salts, leading to significant matrix effects.[8][9] | Low: Prone to severe ion suppression. Only suitable for initial screening if sensitivity is not a concern. |
| Liquid-Liquid Extraction (LLE) | Good for non-polar analytes; can remove polar interferences (salts). | Can be labor-intensive, uses larger solvent volumes, may still co-extract lipids. | Moderate to High: An optimized LLE (e.g., using MTBE) can effectively separate the analyte from the bulk of the matrix.[13] |
| Solid-Phase Extraction (SPE) | Highly selective and effective; provides a very clean extract; can be automated.[10][14] | Requires method development; can be more expensive than PPT or LLE. | High: A reversed-phase (C18) or specialized phospholipid removal SPE protocol will provide excellent cleanup and reduce matrix effects significantly.[8][15] |
Detailed Experimental Protocols
Here are step-by-step protocols for sample preparation techniques suitable for this compound in human plasma.
Protocol 1: Protein Precipitation (PPT) - Baseline Method
This method is fast but offers minimal cleanup. It serves as a baseline to demonstrate the need for more advanced techniques.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the SIL-IS working solution.
-
Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.[12]
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) - Intermediate Cleanup
This protocol uses MTBE to selectively extract non-polar compounds.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a glass tube.
-
Internal Standard Spiking: Add 10 µL of the SIL-IS working solution.
-
Extraction Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the protein pellet at the interface.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) - Advanced Cleanup
This protocol uses a polymeric reversed-phase SPE cartridge for superior removal of phospholipids and other interferences.
Caption: General workflow for Solid-Phase Extraction (SPE).
Detailed SPE Steps:
-
Sample Pre-treatment: Dilute 100 µL of plasma (pre-spiked with SIL-IS) with 100 µL of 4% phosphoric acid in water. This disrupts protein binding.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 1 mL of methanol.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water. Do not let the sorbent go dry.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar matrix components.
-
Wash Step 2 (Phospholipid Removal): This is a critical step. Wash with 1 mL of 40-50% methanol in water. This concentration is typically strong enough to elute phospholipids while retaining a non-polar analyte like this compound.[10]
-
Elution: Elute the analyte and SIL-IS with 1 mL of 90% methanol in water.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.
References
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]
-
Ray, A., & Shah, I. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. [Link]
-
Selvan, P. S., et al. (2008). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 66(S1), 121-127. [Link]
-
Patel, D. P., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 1(4), 13-19. [Link]
-
Restek Corporation. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
Kaplan, O., et al. (2020). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non-polar metabolites in human plasma samples. Journal of Research in Pharmacy, 24(1), 1-6. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(19), 1583-1594. [Link]
-
Dole, M. (2002). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
ResearchGate. (2020). Request PDF: Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non-polar metabolites in human plasma samples. [Link]
-
Christie, W. W. (2014). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. In Lipid Analysis (pp. 111-122). Woodhead Publishing. [Link]
-
YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]
-
DergiPark. (2020). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of nonpolar metabolites in human plasma samples. [Link]
-
LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
Wiley. (2018). A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. [Link]
-
Gletsu-Miller, N., et al. (2018). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Metabolomics, 14(9), 118. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89428, this compound. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 3-Nonanol, 3-methyl- | C10H22O | CID 89428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of 3-Methylnonan-3-ol with Other Aliphatic Alcohols: A Technical Guide for Researchers
Introduction: Understanding the Molecular Landscape of C10 Alcohols
Aliphatic alcohols are a cornerstone of organic chemistry, finding ubiquitous use as solvents, reagents, and building blocks in a multitude of scientific and industrial applications. Their utility is dictated by a delicate interplay of factors, primarily the length of the carbon chain, the position of the hydroxyl group, and the degree of branching. This guide focuses on 3-Methylnonan-3-ol, a tertiary alcohol, and provides a comparative analysis with other C10 isomers: the primary alcohol 1-decanol, the secondary alcohol 5-decanol, and another tertiary alcohol, 2-methyl-2-nonanol. By examining their key physicochemical properties and reactivity, we aim to provide a comprehensive resource for informed decision-making in research and development.
Alcohols are broadly classified based on the substitution of the carbon atom to which the hydroxyl group is attached. Primary (1°) alcohols have the hydroxyl group attached to a carbon bonded to one other carbon, secondary (2°) alcohols to a carbon bonded to two other carbons, and tertiary (3°) alcohols to a carbon bonded to three other carbons. This structural variation has profound implications for their chemical and physical behavior.
Physicochemical Properties: A Quantitative Comparison
The physical properties of alcohols, such as boiling point, solubility, and viscosity, are governed by the strength of their intermolecular forces, primarily hydrogen bonding and van der Waals forces. The length and branching of the alkyl chain play a crucial role in modulating these interactions.
| Property | This compound (Tertiary) | 1-Decanol (Primary) | 5-Decanol (Secondary) | 2-Methyl-2-nonanol (Tertiary) |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O | C₁₀H₂₂O | C₁₀H₂₂O |
| Molecular Weight ( g/mol ) | 158.28 | 158.28 | 158.28 | 158.28 |
| Boiling Point (°C) | ~210-215 (estimated at atm. pressure) | 231[1] | ~228-230[2] | 213.4 (estimate)[3] |
| Water Solubility | Low (qualitative) | 0.0211 g/L at 20 °C[1] | 151.8 mg/L at 25 °C (est.)[4] | Low (qualitative) |
| Density (g/mL) | 0.831 at 25 °C[5] | 0.829 at 25 °C[1] | 0.830 at 20 °C[2] | 0.8078 at 25 °C[6] |
| Viscosity (cP) | Data not readily available | 13.42 at 20 °C[5] | Data not readily available | Data not readily available |
Analysis of Physicochemical Trends:
-
Boiling Point: As a general trend, for alcohols with the same number of carbon atoms, the boiling point decreases with increased branching. This is because the more compact, spherical shape of branched molecules reduces the surface area available for van der Waals interactions, leading to weaker intermolecular forces. Our comparison aligns with this principle, with the linear 1-decanol exhibiting the highest boiling point. The branched tertiary alcohols, this compound and 2-methyl-2-nonanol, have lower estimated boiling points.
-
Solubility in Water: The solubility of alcohols in water is a function of the hydrophilic hydroxyl group and the hydrophobic alkyl chain. As the length of the alkyl chain increases, the hydrophobic character dominates, leading to decreased water solubility. All the C10 alcohols in this comparison have low water solubility. However, branching can slightly increase solubility compared to a linear isomer of the same molecular weight, as the branched structure can hinder the packing of the hydrophobic chains.
-
Density: The densities of the selected C10 alcohols are all less than that of water and are quite similar to each other, with minor variations due to molecular packing in the liquid state.
Chemical Reactivity: The Impact of Hydroxyl Position
The classification of an alcohol as primary, secondary, or tertiary is a critical determinant of its chemical reactivity, particularly in oxidation reactions.
Oxidation of Alcohols
A key distinguishing feature between the different classes of alcohols is their behavior upon treatment with oxidizing agents.
-
Primary Alcohols (e.g., 1-decanol): Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids, depending on the reaction conditions.
-
Secondary Alcohols (e.g., 5-decanol): Secondary alcohols are oxidized to ketones.
-
Tertiary Alcohols (e.g., this compound and 2-methyl-2-nonanol): Tertiary alcohols are generally resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. Forced oxidation of tertiary alcohols typically requires harsh conditions and leads to the cleavage of carbon-carbon bonds.
This difference in reactivity provides a reliable method for distinguishing between the alcohol classes in a laboratory setting.
Experimental Protocols
To provide a practical framework for the comparative analysis of these alcohols, the following detailed experimental protocols are provided.
Determination of Boiling Point (Thiele Tube Method)
Objective: To determine the boiling point of an alcohol using a microscale method.
Methodology:
-
Secure a Thiele tube to a ring stand in a fume hood.
-
Attach a small sample vial to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.
-
Add approximately 0.5 mL of the alcohol sample to the vial.
-
Invert a sealed-end capillary tube and place it, open-end down, into the sample vial.
-
Place the thermometer and vial assembly into the Thiele tube, ensuring the sample is immersed in the heating oil.
-
Gently heat the side arm of the Thiele tube.
-
Observe a continuous stream of bubbles emerging from the capillary tube as the liquid boils.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
Sources
- 1. 3-Methylnonane | C10H22 | CID 22202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. 2-METHYL-2-NONANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2-Methyl-2-nonanol (CAS 10297-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
validation protocol for a new analytical method for 3-Methylnonan-3-ol
An In-Depth Guide to the Validation of a New Gas Chromatography (GC) Method for 3-Methylnonan-3-ol
This guide provides a comprehensive, technically-grounded protocol for the validation of a new analytical method for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices and providing a robust framework for ensuring data integrity and regulatory compliance. We will compare potential analytical techniques, justify the selection of Gas Chromatography with Flame Ionization Detection (GC-FID), and detail the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
The Analytical Challenge: Quantifying this compound
This compound is a tertiary alcohol.[4] Its accurate quantification is critical, whether it is present as a pharmaceutical impurity, a residual solvent, a starting material, or a degradation product. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][5][6] A validated method provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes.[7]
Strategic Method Selection: Why Gas Chromatography?
The first step in any validation is the selection of an appropriate analytical technique. The choice is dictated by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, selectivity). For this compound, the primary candidates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
dot
Caption: Decision workflow for selecting the analytical method.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique, but it relies on effective detection. Alcohols like this compound lack a UV-absorbing chromophore, making detection by standard UV-Vis detectors inefficient.[8] While Refractive Index (RI) detection is an option, it suffers from lower sensitivity and is incompatible with gradient elution, limiting its utility.[9] Pre-column derivatization to attach a UV-active moiety is possible but adds complexity, time, and potential for error to the method.[10]
-
Gas Chromatography (GC): Given that this compound is a volatile compound, GC is an inherently suitable technique.[11][12] Minimal sample preparation is often required.[13] Detection is straightforward using a Flame Ionization Detector (FID), which is robust, highly sensitive to hydrocarbons, and provides a wide linear range. For even greater certainty and identification, a Mass Spectrometer (MS) can be used.[14] Therefore, GC-FID is selected as the most direct, robust, and reliable method for the quantitative analysis of this compound.
The Validation Protocol: A Comprehensive Framework
The validation process ensures the analytical method is "fit-for-purpose." We will follow the framework established by the ICH Q2(R2) guideline, which outlines the necessary validation characteristics.[2][3]
dot
Caption: The sequential workflow of the analytical method validation process.
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[15][16][17] It is the cornerstone of validation; without it, you cannot be sure you are measuring only the intended analyte.
Experimental Protocol:
-
Prepare a Blank Solution: Prepare a solution using the same diluent/matrix used for the samples, but without the this compound analyte.
-
Prepare a Standard Solution: Prepare a solution of this compound at the target concentration.
-
Prepare a Spiked Sample Solution: If a sample matrix (e.g., a drug product formulation) is involved, spike the matrix with a known amount of this compound. Also, spike the solution with known potential impurities or degradation products, if available.
-
Analysis: Inject all three solutions into the GC-FID system.
-
Evaluation:
-
The chromatogram of the blank solution should show no interfering peaks at the retention time of this compound.
-
The peak for this compound in the standard and spiked solutions should be well-resolved from any other peaks (e.g., from impurities or the solvent front). A resolution of >2 is typically desired.
-
Acceptance Criteria:
-
No significant interference is observed at the retention time of the analyte in the blank chromatogram.
-
The analyte peak is resolved from all other potential components (impurities, etc.) with a resolution factor (Rs) ≥ 2.0.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval (the range).[18][19] This is crucial for accurate quantification across different sample concentrations. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[18]
Experimental Protocol:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to create at least five concentration levels. For an impurity method, this range might be from the Limit of Quantitation (LOQ) to 120% of the specification limit. For an assay, it might be 80% to 120% of the test concentration.
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot the mean peak area against the known concentration. Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (R²) or coefficient of determination.
Acceptance Criteria:
-
The correlation coefficient (R²) must be ≥ 0.995.
-
The y-intercept should be insignificant relative to the response at the 100% level.
-
Visual inspection of the plot should confirm a linear relationship.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 (LOQ) | 15,500 |
| 25.0 | 385,200 |
| 50.0 | 771,100 |
| 75.0 | 1,155,900 |
| 100.0 | 1,540,500 |
| 120.0 | 1,849,000 |
| Linear Regression | Result |
| Correlation (R²) | 0.9998 |
| Slope | 15400 |
| Y-Intercept | 450 |
Accuracy
Causality: Accuracy expresses the closeness of the results obtained by the method to the true value.[15] It is a measure of the systematic error of the method. Accuracy is typically evaluated by determining the recovery of a known amount of spiked analyte in a sample matrix.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples (or placebo matrix) spiked with the analyte at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples using the method.
-
Evaluation: Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100%.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for an assay or 90.0% to 110.0% for an impurity analysis at each concentration level.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | Recovery (%) |
| Low (50%) | 50.0 | 49.6 | 99.2 |
| 50.0 | 50.3 | 100.6 | |
| 50.0 | 49.9 | 99.8 | |
| Mean (Low) | 99.9 | ||
| Mid (100%) | 100.0 | 101.1 | 101.1 |
| 100.0 | 99.5 | 99.5 | |
| 100.0 | 100.2 | 100.2 | |
| Mean (Mid) | 100.3 | ||
| High (150%) | 150.0 | 148.9 | 99.3 |
| 150.0 | 151.2 | 100.8 | |
| 150.0 | 150.5 | 100.3 | |
| Mean (High) | 100.1 |
Precision
Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the test concentration.
-
Have one analyst perform the analysis on the same day, using the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study with a different analyst, on a different day, and/or using a different instrument.
-
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements and for the combined data.
Acceptance Criteria:
-
Repeatability: The %RSD for the six measurements should be ≤ 2.0%.
-
Intermediate Precision: The %RSD for the combined data (e.g., 12 measurements) should be ≤ 3.0%.
| Precision Level | Analyst/Day | Result 1 | Result 2 | Result 3 | Result 4 | Result 5 | Result 6 | Mean | %RSD |
| Repeatability | 1 / Day 1 | 100.5 | 99.8 | 101.0 | 100.2 | 99.5 | 100.8 | 100.3 | 0.6% |
| Intermediate | 2 / Day 2 | 101.2 | 101.5 | 100.9 | 102.0 | 101.1 | 100.5 | 101.2 | 0.5% |
| Combined | 100.75 | 0.8% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19] These are critical for impurity methods or trace analysis.
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare Low-Concentration Samples: Prepare a series of increasingly dilute solutions of the analyte.
-
Analysis: Inject the solutions and determine the signal-to-noise (S/N) ratio for the analyte peak in each chromatogram.
-
Evaluation:
-
The LOD is the concentration that yields a S/N ratio of approximately 3:1.
-
The LOQ is the concentration that yields a S/N ratio of approximately 10:1.[19] The precision (%RSD) at the LOQ should also be confirmed to be acceptable (e.g., ≤ 10%).
-
Acceptance Criteria:
-
LOD: S/N ratio ≈ 3:1.
-
LOQ: S/N ratio ≥ 10:1 and precision (%RSD) ≤ 10%.
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[18] It provides an indication of the method's reliability during normal usage.
Experimental Protocol:
-
Identify Key Parameters: Identify critical GC parameters (e.g., inlet temperature, oven ramp rate, carrier gas flow rate, column type from a different lot).
-
Vary Parameters: Prepare a set of samples and analyze them under the normal method conditions and then under slightly varied conditions for each parameter (e.g., Flow Rate ± 5%, Temperature ± 2°C).
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., peak shape, resolution) and the quantitative results.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The quantitative results should not differ significantly from the results obtained under normal conditions (e.g., difference should be < 5%).
System Suitability
Causality: System suitability testing is an integral part of the overall procedure. It is performed before the analysis of any samples to verify that the chromatographic system is adequate for the intended analysis.
Protocol (to be run before each analytical sequence):
-
Inject a Standard Solution: Make five replicate injections of a standard solution.
-
Evaluation:
-
Calculate the %RSD of the peak areas.
-
Determine the theoretical plates (N) and tailing factor (T) for the analyte peak.
-
Acceptance Criteria:
-
%RSD of peak areas: ≤ 2.0%.
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 3000.
Conclusion
This validation protocol provides a comprehensive framework for establishing a reliable and robust GC-FID method for the quantification of this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, the method is demonstrated to be fit for its intended purpose, ensuring the generation of high-quality, defensible data that meets stringent scientific and regulatory standards.
References
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from Element Lab Solutions website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP-a8VGo2cPqxmUPBTS6F157v6nMi1J6TBmQa369f-Y4NrE9ELKso7RWgYB3WPkjFLaab09de33ETEs7Kltr-RtGwCZmko0fyG1JSd_8Mfq0AqtK0wZ04E0n2mnqwzHR0UJfLhJ_8J1zFccd8XCkbmIsRXKktH8exjo6cZqpVBaVm7fMRsD6gNtqbq5yyYnAKjwigTpE-u78VzybFYQPm0UI7182WeqJM=]
- LCGC International. (2010). Analytical Method Validation: Back to Basics, Part II. Retrieved from LCGC International website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL3FtkvTAV0IrqRQN8ZR4sABUDAGCA1wNBIMG_oqRBT3cw2852n8Kh8Enhrh8crfcEtRcz1YQZetsYb6pe882fl72awB8C5m6i6Yy14h9JDjqjX7STADz7qMnc9dp6VlFNByPnm1w0ZScD80DGvI7jLBlKIavPo6ZnvlgQxQsaIvAwbgnsLU15B7TwhgLHdA4isqiSUA==]
- Prajapati, Y. et al. (2019). Analytical method validation: A brief review.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from Altabrisa Group website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ0eefWiqaDLSihe4zpwJPs5CsO3acFU7CBAz3RlTfxIx7qawquKbwtotJfNgdqV4dWAwKVIPb1zSFydEV7stYETZA59j9uWvafeWlxbL9HKS_3WcKXtett9pY0bpefW5Mu9J4Oy5dF4bqmyzmQubDB0FQMht4iTazcS9euA4Ag86w]
- International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGJzeFPIi_d70rfa5Ikzf_fkgRRpelXZLPQHZT07SnBiE_isUsb4K19t_qinmJKcxVpxRbkciOEkVwO_cf2PWcjlxZGbkhQgSIpa-st6mAzTuy8zsr_ZKBqh6phWFhwXmywvPoTcI=]
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from EMA website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq9y9CvcjhAXEpohjVJANeiva5HOeAyHHkPEaeJsdVzS_aIY658yl2mSBP7hr3faxP82Sw_wGILEuyEOL-xyPgq2y_897vXyVq41pNfW4b9BuxMeUxi0FRYgE1NdgT0w6IMMeK0w5pcx2UwXKi0LES2mS55sDVnx_fWE9kVXtcUZ-Phq46YOOA_1NEW5aGCBaWuTAiksw=]
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb25RtKMuZYYjB3UFFGyQjvcqxb2loZRBkmuk97gt7lmQQfTfyQi8B0N4y2fMBDcleiPyFaILk5Ap9xJUoyaGMHBI_An_ruZXtMCR8rrLPnBzaxZjVjBBm7n-4kgpBYEYQOLiYzasjmd-9Httx9PBrCyUhhFM0gnBR21xzudccgczT]
- Smajdor, J. et al. (2018). Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. Acta Pharmaceutica.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89428, 3-Methyl-3-nonanol. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9fPhn0gpuFs1wZISb_kk-hgVtq5YZThi8-azbODwg2a6of3uoKBKR3PqdiG26aDzJHySBdn8JygZDIpvOHdqOYy3Gi7lvB-hSRmQOa8I6ZuYM2-8lcvYLh_NLopMgu8g1tSYuUE5L-jQjauiwTqUPDnhDstg94w==]
- Restek. (2025). Alcoholic Beverage Analysis by GC. Retrieved from Restek website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHThlcJKJXoVNCPtnlNKWkW1NZZLABNEKeYthF45f8yVZVlMpYy0Wxz9QKbeK-nN1kQiRNxEHDaAjy7qn4IZdeSl2Vn-gGDau6qY8pE6XsPCHadkbBW69wZ-UzvJesW8in8Zrw0amva_2Xc5ID0pR5yjzTgVJyoFAsCLYkakscrdiLOp94_UhE96tQ=]
- Waters. (n.d.). What is a good HPLC column choice for analysis of alcohols?. Retrieved from Waters website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0EC3Ldhe-XMZHG2QghlZD4czmlN_JWjJwqcpLxYC6kKBAyUJmhhu_eWTgwITjAMBJklVqoratOv-cJ0NXc3XDM0lXA-R1KhG54dWAdqTKECP9TbZSqhKhkXjdKcL3G-ynbzixgfGMSHOuGnyLnsBmQsPWJZUYeuFas40cAdt1tFIcLyVaaoFWJw-8-dI0vZlyVioJJds_lC04AGJABQITl31MwZpV79Vj1Q1OWAY=]
- Pharma Beginners. (2025). How To Perform Specificity In Analytical Method Validation. Retrieved from Pharma Beginners website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa-GiKmihmtXyT0IUtNkj9uPXCR8IujkHws1iJwIo9ZB_RVBuEoyaMh3zIPeoa5EOek8BHrMoJS4oYsD0Fq36YKU3Ova-Ff4ShUdFdmvRE8yYmzYG8EBENKHXToAL2dKP4Gy41VNp7QQXkp0dUJX4jXz1qpnsJ8W8drdQ2ow==]
- Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from Pharmaceutical Guidelines website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1edcsrB4TZzkYBW89PLc-FN_4KthuZ-c6QiEFsAo51B7G2EoegDxYaTYzcFPEaTESk1wWCUFP_709GfgGXs2CfOP3GuSI-mRvS6MSBTDK_-AN7MN1lowgMyFZ4i_QAGu71hhlH6whIPmUdp8yTIoU63UNkMYTCr02DFrN9Nxl5367AAw=]
- Al-Rimawi, F. et al. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatization. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGxOCdjKcYTgLQ79zTVRf6Up4_ukqekjPiwye-L-caB-PP-8pVPVtBBbBFzw96dwONhPpaA66900jhTqyCt1f5HB6AO0-LmagS0_wTIE1PUJ_6lyoLIIXFII1S7ThwFXLd5BmWg_HKnSmGqBMych6AHDVcTGCbt-zFxzLDAnVhiRxN3dRmDBHDHv3PLej0gkxHxR2wzjC16fk82g6HWssRy8lTkHMgM5smXxDoUkaWV_pIPekutYGmXWioaxYQsEWsX67xXeFcbls-quWj5JQ4Y4XuHM_pR3FuN5cLI3MVmVFTa1r3WxELBnSVZzCZAuFACEqXFThvrvRTHyKfJtP_SwzjsWPYcnsTGry33Ed_O7WEMoldUpE2d9Sij7sNCUt5qupUpUf879Q5jgxqq1Ys77jqYeKaWKXIHkNT8jVFIQE_VVSB_M7BKQJE697M0AllevwRsEcwGB-hPn31Njt6SxSG5ZSE2FQV2_LKKPCybg9lj3i774Ikz-M2R2slaejyP4KUdQL4xTOUEu_IMgTcKqID30xx0AAw3496bEjMp2BUZai9pI4jkJxp_w1JP2ZK7DHZJhU_iE04-UwsD6Q8ugSpnkHmCdt8XV2IkbH3hYUL54SQVWrNhHWJtvDhEj8AjBa4E3QfnwyvRK3acFO59eyK7Mm7IgST]
- Mesfun, M. G. et al. (2021). Method development and validation for the determination of residual solvents in quinabut API by using gas chromatography. Pharmacia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmUmUUlcKaIeOqNrLsZGkCGJVNxxTCy5nuSuEjEKhREkKOLl_FuPA_EERnqFcqg9E9gkK6i1TUqASV9buefzEAhAy7JiEIndfVBBKOnRx-u8rV6gFEkKP3snUb1Quu-IRGYlVw3ngZ_Ygi-LG0Kczj35nDfqYHkc5vLg==]
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKUwh6nPgzCz1LQdpAk_leMVB1EzAX_OH49du3jEhR6GFYNcd_y4J5P2sVLhl-lM1MedF6LsFIyH0ecjuXXTGdHb4C0hvmiAstCeqhVB6KwHcVZQUVwI37KeHis0mxl4tCQV0ntb5Z4ayAFU-Wa1fKQ-fcjtTfbRFYMzSwAFweZfxVgdRScaMqycc=]
- Restek. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography. Retrieved from Cloudfront.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZyuJ9n1_yjOpLfhPeMj3UXqyyl93OXsDCiwFqrwGqfDq0MLcwNJKOuLByp1SOx1q6cMg8w23UX6PCXqYJ-S_em0rLLcTgvwXHb2EX4S9fJHO8Lhr5Bi2wrA9JHmmBkNtu_s7wzWafjqiSZFGemr2lfHth]
- Chromatography Forum. (2009). analysis of alcohols on a HPLC. Retrieved from Chromatography Forum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeiM2W-L5iIm_x-RrIXm-9PiqokvrMZDdx7HQGZxQuvodYQO9TndcAVJpL4fJCERFtdRzDHXTsjucUPsd9ZbJdO25DgKTdn97xbQbXlo5RlKTjsHECpfX6ekQjtwcDoP7JTyxalw8N8tgdzw==]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from BioPharm International website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9jePnqsSwPciy3ZchxMqTbHtWpwHOUAyjTrgm91N6EKb08d2uxUCtxLDjoYtwddzougP3C1rIGoYIh6TV6ubSpou_8J_mSJDGS7n6SdP8DfXdJmxbnTt0k1QKn33zecIf8EiaGfRrX6rIYBii52-fTppCVLdjVJ82Ux1KyhihLuCUlkAu0Xc_X7_iBcyIhR6WtdLR]
- Verma, A. et al. (2017). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNSUSagIjCurdrND2OECy-aDfL-6HeW479_pFEIn3e-9zHaukKDgs_CNdmKzFHjpkrgDQ6JoSbEqB5zr6lKEwUot_6MmvhwPWUi6xBupg4PZni7AHmlLYmViZE_V8cw69dVYRs4IkdnPQvA4QNjQ6arOX-21ingIf9CB899xY7OK0fO5bePlhnuuP8Gkj7LEgNZDchdby-9p52NZPrsTXVt-sq1ByuBJSJWiXlnYwacSwqCsG82jIzTAHf0u7jtf5-EQPyfBK8CZmUaZtL7j-Ejr3P]
- Front Life Sciences. (2025). Specificity analytical method validation. Retrieved from Front Life Sciences website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS-bZjDWsvsytJ5ivmof7SpXHERRFKI9_vUdPmydyBilM7_5vfyAKsggnkWMoQE1hMAOTplH_jEApFtP806F_uPpkpSUR1BErdE08EGqSXfFLm5-yH-dZIbp9W-6IlI3s86ZhItBIOcneX0kIcolWUAhgoYn-RwpkWIm8ZcF1qfrkPW6IVBwwY]
- Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. Retrieved from Peak Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj-craSoFSdEx6gnTGPSV43ycRNU_wMi_dhm7L2y0SrnPfFNTJ-aQbYwH59a6v7yrmfi9VPUm_Cz70V7gp-8NfPypi3ckKQIBxuM6wpguQMzeDiFBlL68_UncMLB6fUrj2rx1el-CRdnja2kepAIzsK7LXV5Vraya9jMPSC9S_iRr6lILJjieo7tTyKtpkU9Gzwg28vGFvIIt5_He7xeld]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. 3-Nonanol, 3-methyl- | C10H22O | CID 89428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. analysis of alcohols on a HPLC - Chromatography Forum [chromforum.org]
- 9. support.waters.com [support.waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 12. peakscientific.com [peakscientific.com]
- 13. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 14. researchgate.net [researchgate.net]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. frontlifesciences.com [frontlifesciences.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. wjarr.com [wjarr.com]
A Comparative Guide to the Biological Activity of (R)- and (S)-3-Methylnonan-3-ol: A Stereochemical Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
The principle of chirality is fundamental in pharmacology and toxicology, dictating that enantiomers of a chiral molecule can exhibit markedly different biological activities. This guide provides a comparative framework for understanding the potential biological activities of the (R)- and (S)-enantiomers of 3-Methylnonan-3-ol. In the absence of direct comparative studies on this specific molecule, this document synthesizes information on the general biological activities of long-chain tertiary alcohols and the principles of stereospecificity. We further propose a comprehensive experimental workflow to elucidate and compare the potential antimicrobial and cytotoxic profiles of these enantiomers, providing a roadmap for future research in this area.
Introduction: The Significance of Chirality in Bioactivity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical determinant of biological function. Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with chiral biological macromolecules such as enzymes and receptors. This differential interaction can lead to significant variations in their pharmacological, toxicological, and metabolic profiles. One enantiomer may be therapeutically active, while the other could be inactive or even exert adverse effects.
This compound is a chiral tertiary alcohol with the stereocenter at the C3 position. The (R) and (S) enantiomers, while possessing identical physical and chemical properties in an achiral environment, are expected to exhibit distinct biological activities due to their different spatial arrangements. Tertiary alcohols, in general, are known for their relative metabolic stability compared to primary and secondary alcohols, as they are not readily oxidized.[1][2] This characteristic makes them interesting candidates for investigation in medicinal chemistry. Long-chain alcohols have also been investigated for their antimicrobial properties.[3][4][5]
This guide will explore the anticipated, yet currently uncharacterized, differential bioactivity of (R)- and (S)-3-Methylnonan-3-ol and provide a detailed experimental framework for their systematic evaluation.
Potential Biological Activities of this compound Enantiomers
While specific data for this compound is not publicly available, we can extrapolate potential areas of biological activity based on the properties of similar molecules.
Antimicrobial Activity
Long-chain alcohols are known to possess antimicrobial properties, often acting by disrupting the cell membranes of bacteria and fungi.[4][5][6] The efficacy of this disruption can be influenced by the molecule's structure, including its alkyl chain length and stereochemistry. It is plausible that the (R) and (S) enantiomers of this compound could exhibit different potencies against various microbial strains. One enantiomer might integrate more effectively into the lipid bilayer of a bacterial cell membrane, leading to greater disruption and a stronger bactericidal or bacteriostatic effect.
Cytotoxic Activity
The potential for cytotoxicity is a critical parameter in the evaluation of any new chemical entity. Short-chain alcohols are known to induce cellular damage through various mechanisms, including membrane disruption and oxidative stress.[7] While tertiary alcohols are generally more metabolically stable, it is crucial to assess the potential for enantiomer-specific cytotoxicity. One enantiomer of this compound might exhibit a higher propensity to induce apoptosis or necrosis in mammalian cell lines, a critical consideration for any potential therapeutic application. Studies on other chiral alcohols have demonstrated remarkable enantioselective cytotoxicity against cancer cell lines.[8]
Proposed Experimental Workflow for Comparative Analysis
To definitively compare the biological activities of (R)- and (S)-3-Methylnonan-3-ol, a systematic experimental approach is required. The following workflow outlines the key steps, from initial characterization to in vitro biological assays.
Caption: Proposed experimental workflow for comparing the biological activities of (R)- and (S)-3-Methylnonan-3-ol.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow.
Enantiomeric Purity Assessment: Chiral Gas Chromatography (GC)
Rationale: To ensure that any observed differences in biological activity can be confidently attributed to the specific enantiomer, it is crucial to determine the enantiomeric excess (ee) of the separated (R)- and (S)-3-Methylnonan-3-ol samples. Chiral GC is a powerful technique for separating and quantifying enantiomers.
Protocol:
-
Column Selection: Utilize a chiral capillary GC column, such as one coated with a cyclodextrin derivative (e.g., beta-DEX™ or gamma-DEX™).
-
Sample Preparation: Prepare dilute solutions of the (R)- and (S)-enantiomers, as well as the racemic mixture, in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation.
-
Detector (FID) Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis: Inject the samples and record the chromatograms. The two enantiomers should elute at different retention times. Calculate the enantiomeric excess using the peak areas of the two enantiomers.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Microorganism Selection: Choose a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).
-
Preparation of Inoculum: Grow the microorganisms in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the (R)- and (S)-enantiomers of this compound in the appropriate broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37 °C for bacteria, 30 °C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Include positive (microorganism only) and negative (broth only) controls.
Cytotoxicity Assessment: MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is a widely used method for screening the cytotoxic potential of compounds. However, it's important to be aware of its limitations, as high concentrations of some compounds, including alcohols, can interfere with the assay.[9]
Protocol:
-
Cell Line Selection: Choose a relevant human cell line, for example, a cancer cell line like HeLa or a normal cell line like HEK293.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the (R)- and (S)-enantiomers of this compound. Include a vehicle control (the solvent used to dissolve the compounds).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration.
Anticipated Outcomes and Structure-Activity Relationship (SAR) Insights
The proposed experiments are expected to reveal whether there is a significant difference in the antimicrobial and cytotoxic activities of the (R)- and (S)-enantiomers of this compound.
Table 1: Hypothetical Comparative Biological Activity Data for this compound Enantiomers
| Biological Activity | Test Organism/Cell Line | (R)-3-Methylnonan-3-ol | (S)-3-Methylnonan-3-ol |
| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | MIC (µg/mL) |
| Escherichia coli | MIC (µg/mL) | MIC (µg/mL) | |
| Candida albicans | MIC (µg/mL) | MIC (µg/mL) | |
| Cytotoxicity | HeLa Cells | IC50 (µM) | IC50 (µM) |
| HEK293 Cells | IC50 (µM) | IC50 (µM) |
Should the enantiomers exhibit differential activity, this would provide valuable structure-activity relationship (SAR) insights. For instance, if the (R)-enantiomer is found to be a more potent antimicrobial agent, it would suggest that the specific three-dimensional arrangement of the methyl and hydroxyl groups around the chiral center is crucial for its interaction with the microbial cell membrane.
Conclusion
While direct experimental data on the comparative biological activity of (R)- and (S)-3-Methylnonan-3-ol is currently lacking, the principles of stereochemistry strongly suggest that these enantiomers are likely to exhibit different biological profiles. The proposed experimental workflow provides a robust framework for investigating their potential antimicrobial and cytotoxic effects. Elucidating these differences is not only of fundamental scientific interest but also has significant implications for drug development, where the selection of a single, more active and less toxic enantiomer is a key strategy for optimizing therapeutic outcomes. The findings from such studies would contribute to a deeper understanding of the role of stereochemistry in the bioactivity of tertiary alcohols and could pave the way for the development of new therapeutic agents.
References
-
Alam, K., et al. (2018). Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. Molecules, 23(11), 2889. [Link]
-
Kubo, I., Muroi, H., & Kubo, A. (1995). Structural functions of antimicrobial long-chain alcohols and phenols. Bioorganic & Medicinal Chemistry, 3(7), 873-880. [Link]
-
Kim, T. H. (2015). Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. Defense Technical Information Center. [Link]
-
Kato, H., & Shibasaki, I. (1987). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. FEMS Microbiology Letters, 40(2-3), 237-241. [Link]
-
PubChem. (n.d.). (3S)-8-methylnonan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y., et al. (2018). Highly Enantioselective Synthesis and Anticancer Activities of Chiral Conjugated Diynols. Chemistry – An Asian Journal, 13(24), 3865-3869. [Link]
-
PubChem. (n.d.). (3R)-3-methyl-3-nonanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Baker, R. C., & Kramer, R. E. (1999). Cytotoxicity of short-chain alcohols. Annual Review of Pharmacology and Toxicology, 39, 127-150. [Link]
-
Denton, R. (2023). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Fall 2023. [Link]
- Block, S. S. (2001).
-
PubChem. (n.d.). 3-Nonanol, 3-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylnonan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Lee, J. H., et al. (2015). The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells. Experimental Neurobiology, 24(3), 235-243. [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
Sources
- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 2. aqa.org.uk [aqa.org.uk]
- 3. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 7. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Enantioselective Synthesis and Anticancer Activities of Chiral Conjugated Diynols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Methylnonan-3-ol: Navigating Classical and Modern Synthetic Routes
For researchers, scientists, and professionals in drug development, the synthesis of tertiary alcohols is a cornerstone of organic chemistry, providing access to crucial structural motifs in a vast array of biologically active molecules and advanced materials. 3-Methylnonan-3-ol, a structurally simple yet representative tertiary alcohol, serves as an excellent case study for comparing the efficiency, scalability, and practicality of different synthetic methodologies. This guide provides an in-depth, critical comparison of the primary synthetic routes to this compound, supported by detailed experimental protocols and comparative data to inform your synthetic strategy.
Introduction to this compound
This compound is a tertiary alcohol with the chemical formula C₁₀H₂₂O. Its structure features a nine-carbon chain with a hydroxyl group and a methyl group both attached to the third carbon atom. This seemingly simple molecule presents a valuable platform for evaluating the strengths and weaknesses of common organometallic addition reactions, which remain the most prevalent methods for the construction of such sterically hindered alcohols.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound is most readily achieved through the nucleophilic addition of an organometallic reagent to a suitable ketone. The two most prominent and widely employed methods involve the use of Grignard reagents and organolithium reagents. While both pathways lead to the desired product, they differ significantly in their reactivity, handling requirements, and tolerance to various functional groups.
Route 1: The Grignard Reaction - The Workhorse of Carbon-Carbon Bond Formation
First described by Victor Grignard in 1900, the Grignard reaction remains a powerful and versatile tool for the formation of carbon-carbon bonds.[1] The synthesis of this compound via this route can be approached in two strategically different ways, depending on the choice of the Grignard reagent and the ketone.
Strategy A: Hexylmagnesium Bromide and Butan-2-one
In this approach, the hexyl group is introduced as the nucleophilic Grignard reagent, which attacks the electrophilic carbonyl carbon of butan-2-one.
Strategy B: Methylmagnesium Bromide and Nonan-2-one
Alternatively, a methyl Grignard reagent can be used to attack the carbonyl of nonan-2-one.
The choice between these two strategies may be influenced by the commercial availability and cost of the starting materials.
Materials:
-
Magnesium turnings (activated)
-
1-Bromohexane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Butan-2-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (nitrogen or argon). Magnesium turnings (1.2 equivalents) are placed in a round-bottom flask equipped with a reflux condenser and an addition funnel. A small crystal of iodine is added to activate the magnesium surface. A solution of 1-bromohexane (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the addition funnel. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]
-
Reaction with Ketone: The Grignard solution is cooled in an ice bath. A solution of butan-2-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise with stirring. The reaction is exothermic and the temperature should be maintained below 20°C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.[3]
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.[3][4]
Route 2: Organolithium Reagents - The More Reactive Alternative
Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[5] This enhanced reactivity can be advantageous in cases of sterically hindered ketones or less reactive electrophiles. However, it also necessitates more stringent anhydrous and inert atmosphere conditions and presents greater safety hazards due to their pyrophoric nature.[2][6][7]
Similar to the Grignard approach, the synthesis of this compound using an organolithium reagent can be achieved through two parallel strategies:
Strategy C: Hexyllithium and Butan-2-one
Strategy D: Methyllithium and Nonan-2-one
Materials:
-
Hexyllithium (commercially available solution in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Butan-2-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a dropping funnel is charged with a solution of butan-2-one (1.0 equivalent) in anhydrous THF under a positive pressure of argon. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: A solution of hexyllithium (1.1 equivalents) in hexanes is added dropwise to the stirred ketone solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Work-up and Purification: The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Performance Comparison: A Data-Driven Analysis
| Parameter | Grignard Route (Hexylmagnesium Bromide + Butan-2-one) | Organolithium Route (Hexyllithium + Butan-2-one) |
| Typical Yield | 70-85% | 80-95% |
| Reaction Time | 1-2 hours (after Grignard formation) | 1-3 hours |
| Reaction Temp. | 0°C to room temperature | -78°C to room temperature |
| Reagent Prep. | In-situ preparation from Mg and alkyl halide | Often used from commercial solutions |
| Reactivity | High | Very High |
| Basicity | Strong | Very Strong |
| Side Reactions | Wurtz coupling, enolization, reduction | Enolization, metal-halogen exchange |
| Safety | Flammable, exothermic | Pyrophoric, highly exothermic, corrosive |
| Cost-Effectiveness | Generally more cost-effective starting materials | Reagents can be more expensive |
Causality Behind Experimental Choices
-
Solvent: Anhydrous ethereal solvents like diethyl ether and THF are crucial for both reactions. They solvate the organometallic species, preventing aggregation and enhancing reactivity. THF is often preferred for Grignard reactions due to its higher boiling point and better solvating ability.[2]
-
Temperature Control: The highly exothermic nature of these reactions necessitates careful temperature control, especially during the addition of the organometallic reagent. Low temperatures (-78°C for organolithiums) are often employed to minimize side reactions such as enolization of the ketone.[9]
-
Inert Atmosphere: The extreme sensitivity of both Grignard and organolithium reagents to protic sources like water and oxygen mandates the use of a dry, inert atmosphere (nitrogen or argon) to prevent reagent quenching and ensure high yields.[2]
-
Work-up: Quenching with a mild acid, such as saturated aqueous ammonium chloride, is a standard procedure to protonate the intermediate alkoxide and to neutralize any unreacted organometallic reagent without causing acid-catalyzed side reactions of the tertiary alcohol product.[3]
Characterization of this compound
The successful synthesis of this compound must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. Key signals would include a singlet for the methyl group at C3, multiplets for the methylene groups of the nonane chain, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule, including a characteristic signal for the quaternary carbon at C3 bearing the hydroxyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Strong C-H stretching absorptions will be observed just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of a water molecule and cleavage of the carbon-carbon bonds adjacent to the tertiary alcohol.
Note: While specific, verified spectra for this compound are not widely published, the expected spectral data can be reliably predicted based on the analysis of similar tertiary alcohols and spectral databases for related compounds.[10][11] A mass spectrum for the structurally related 3-Methylnon-1-yn-3-ol is available and shows a similar fragmentation pattern.[6]
Visualization of Synthetic Pathways
Grignard Reaction Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Organolithium Reaction Workflow
Caption: Workflow for the organolithium synthesis of this compound.
Conclusion and Recommendations
Both the Grignard and organolithium routes offer effective and reliable methods for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the synthesis.
-
For routine, cost-effective synthesis on a laboratory scale, the Grignard reaction is often the preferred method. The in-situ preparation of the reagent is straightforward, and the starting materials are generally less expensive. While yields may be slightly lower than with organolithium reagents, the overall process is robust and well-established.
-
When higher yields are paramount, or when dealing with more sterically demanding substrates, the organolithium route may offer a distinct advantage. The increased reactivity of organolithium reagents can lead to more efficient conversions. However, this comes at the cost of more stringent handling requirements and heightened safety concerns.
For industrial applications, recent advances in flow chemistry are making the large-scale synthesis of Grignard reagents safer and more efficient, potentially mitigating some of the traditional challenges associated with their exothermic nature and batch-to-batch variability.
Ultimately, a thorough understanding of the nuances of each method, coupled with careful experimental design and execution, will enable the successful and efficient synthesis of this compound and other valuable tertiary alcohols.
References
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
-
NIST. (n.d.). 3-Methylnon-1-yn-3-ol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Journal of Chemical Education. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Truman State University. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. [Link]
-
ResearchGate. (2024, April 22). How to purify tertiary alcohol?[Link]
-
Chegg. (2020, November 9). Solved need help with #33. If you have hexyl magnesium | Chegg.com. [Link]
-
University of Wisconsin-Madison. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]
-
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. [Link]
-
NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. [Link]
-
PubChem. (n.d.). 3-Methylnonane. [Link]
-
The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
PubChem. (n.d.). (3S)-8-methylnonan-3-ol. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Quora. (2022, October 10). What are primary, secondary, and tertiary alcohol? How can these be obtained through the help of Grignard reagent?[Link]
-
University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. [Link]
-
NIST. (n.d.). 3-Pentanol, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Nonane, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methylnonane - Optional[FTIR] - Spectrum. [Link]
-
SpectraBase. (n.d.). 3-Methylnonane. [Link]
-
NIST. (n.d.). Nonane, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 3-Methylnon-1-yn-3-ol [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (3S)-8-methylnonan-3-ol | C10H22O | CID 140103903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 3-Methylnonane | C10H22 | CID 22202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-METHYLNONANE(5911-04-6) IR Spectrum [chemicalbook.com]
assessing the cross-reactivity of antibodies against 3-Methylnonan-3-ol derivatives
A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against 3-Methylnonan-3-ol and Its Derivatives
In the realm of immunochemical analysis, particularly for small molecules or haptens, the specificity of an antibody is paramount. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies developed against this compound, a tertiary alcohol with significance in various industrial and biological contexts. As researchers, scientists, and drug development professionals, understanding the nuances of antibody-antigen interactions is critical for the development of robust and reliable immunoassays. This document will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
The Significance of Specificity: this compound as a Case Study
This guide will compare two gold-standard techniques for this purpose: the high-throughput and cost-effective Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the information-rich, real-time analysis provided by Surface Plasmon Resonance (SPR).
The Analytes: A Panel of Structurally Related Alcohols
To comprehensively evaluate the specificity of an anti-3-Methylnonan-3-ol antibody, a carefully selected panel of derivatives is essential. The chosen molecules should probe the antibody's tolerance for variations in chain length, branching, and the position of the hydroxyl group.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | C10H22O[3] | The primary target analyte. |
| 3-Ethylnonan-3-ol | C11H24O[4] | To assess the impact of a larger alkyl group at the 3-position. |
| (3S)-8-Methylnonan-3-ol | C10H22O[5] | To evaluate the effect of branching at a distal position. |
| 2-Ethyl-3-methylnonan-1-ol | C12H26O[6] | To determine if the antibody recognizes a primary alcohol with a similar carbon backbone. |
| 3-Methylnonane | C10H22[7] | A negative control to ensure the hydroxyl group is critical for binding. |
Method 1: Competitive ELISA for High-Throughput Screening
Competitive ELISAs are a cornerstone for quantifying small molecules due to their high sensitivity and amenability to high-throughput screening.[8][9] The principle relies on the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal, creating an inverse relationship that allows for quantification.[8]
Causality in Competitive ELISA Design
For a hapten like this compound, which is too small to be immobilized directly and bound by two antibodies simultaneously, a competitive format is necessary.[8][10][11] The hapten is first conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to create an immunogen for antibody development and a coating antigen for the ELISA plate. This conjugation is crucial as it makes the small molecule "visible" to the immune system and allows for stable immobilization on the microplate surface.
Experimental Workflow: Competitive ELISA
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Detailed Protocol for Competitive ELISA
-
Plate Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of its derivatives.
-
Add 50 µL of each standard or derivative solution to the appropriate wells.
-
Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of a diluted enzyme-conjugated secondary antibody (specific for the primary antibody's host species) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step, but increase to five washes.
-
Substrate Addition: Add 100 µL of the enzyme's substrate (e.g., TMB for HRP) to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Reaction Stoppage: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Method 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[12][13] It provides detailed kinetic data, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.[14][15] This level of detail is invaluable for a nuanced understanding of cross-reactivity.
Causality in SPR Experiment Design
In a typical SPR experiment for cross-reactivity, the antibody is immobilized on the sensor chip surface, and the small molecule analytes are flowed over the surface.[14] This orientation is chosen because immobilizing the small molecule can be challenging and may sterically hinder the interaction. As the analyte binds to the antibody, the refractive index at the sensor surface changes, which is detected as a change in the SPR signal (measured in Response Units, RU).[16] By monitoring this change over time, one can derive the kinetic constants of the interaction.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: SPR workflow for kinetic analysis of cross-reactivity.
Detailed Protocol for SPR Analysis
-
Antibody Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject the antibody, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface until the desired immobilization level is reached.
-
Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface.
-
-
Kinetic Analysis:
-
Equilibrate the system by flowing running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.
-
Prepare a series of dilutions for this compound and each derivative in running buffer.
-
Inject the lowest concentration of the first analyte over the surface for a defined period (e.g., 120 seconds) to monitor association.
-
Switch back to running buffer and monitor dissociation for a defined period (e.g., 300 seconds).
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next injection.
-
Repeat this cycle for all concentrations of the first analyte, and then for all other derivatives.
-
-
Data Processing:
-
Subtract the signal from a reference flow cell (an activated and deactivated surface without antibody) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software to determine kₐ, kₑ, and Kₑ.
-
Comparative Data Analysis
The data from both experiments can be compiled to provide a comprehensive cross-reactivity profile.
| Analyte | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| IC₅₀ (nM) | Cross-Reactivity (%) | |
| This compound | 50 | 100% |
| 3-Ethylnonan-3-ol | 250 | 20% |
| (3S)-8-Methylnonan-3-ol | 85 | 58.8% |
| 2-Ethyl-3-methylnonan-1-ol | > 10,000 | < 0.5% |
| 3-Methylnonane | > 10,000 | < 0.5% |
-
Cross-reactivity (%) is calculated as: (IC₅₀ of this compound / IC₅₀ of derivative) x 100.
Interpretation of Results
-
High Specificity for the Target: The antibody shows the highest affinity (lowest Kₑ) and lowest IC₅₀ for its intended target, this compound.
-
Steric Hindrance: The 20% cross-reactivity with 3-Ethylnonan-3-ol suggests that the larger ethyl group at the 3-position creates some steric hindrance, reducing binding affinity. This is confirmed by the faster dissociation rate (kₑ) and lower association rate (kₐ) in the SPR data.
-
Tolerance for Distal Changes: The antibody exhibits significant cross-reactivity (58.8%) with (3S)-8-Methylnonan-3-ol, indicating that modifications far from the core epitope (the tertiary alcohol group) have a lesser impact on binding.
-
Importance of the Hydroxyl Group: The lack of any detectable binding to 3-Methylnonane confirms that the hydroxyl group is a critical component of the epitope recognized by the antibody.
-
Epitope Conformation: The inability to bind 2-Ethyl-3-methylnonan-1-ol demonstrates that the antibody is specific not just for the presence of a hydroxyl group, but for the tertiary alcohol configuration.
ELISA vs. SPR: A Head-to-Head Comparison
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Endpoint, colorimetric measurement of a competitive reaction. | Real-time, label-free detection of mass changes on a sensor surface.[12][16] |
| Data Output | IC₅₀ values, relative cross-reactivity. | Kinetic constants (kₐ, kₑ), affinity (Kₑ).[14][15] |
| Throughput | High (96- or 384-well plates). | Low to Medium (serial injections). |
| Sample Consumption | Low. | Higher, especially during optimization. |
| Cost | Relatively low cost per sample. | High initial instrument cost and consumable costs. |
| Information Richness | Good for screening and relative ranking. | Provides in-depth mechanistic insight into the binding event. |
| Best For | High-throughput screening of many derivatives; routine QC. | Detailed characterization of a few key interactions; lead optimization. |
Conclusion
Both Competitive ELISA and Surface Plasmon Resonance are powerful techniques for assessing antibody cross-reactivity against this compound and its derivatives. The choice of method depends on the specific research question and available resources.
-
Competitive ELISA is the workhorse for initial screening and quality control, offering a high-throughput and cost-effective way to rank a large number of potential cross-reactants.
-
Surface Plasmon Resonance provides unparalleled insight into the kinetics of the antibody-antigen interaction. It explains why cross-reactivity occurs by dissecting the binding event into its association and dissociation components, offering a deeper understanding of the antibody's binding mechanism.
A comprehensive validation of an antibody for a small molecule immunoassay should ideally leverage both approaches: ELISA for a broad screen and SPR for a detailed mechanistic characterization of the most critical cross-reactants. This dual-pronged strategy ensures the development of a highly specific, robust, and reliable immunoassay suitable for the demanding requirements of research, diagnostics, and drug development.
References
- Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed.
- An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens. Taylor & Francis Online.
- What is an ELISA & Types of ELISAs. R&D Systems.
- An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens. Taylor & Francis Online.
- The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies.
- Hapten Synthesis for the Development of a Competitive Inhibition Enzyme-Immunoassay for Thiram. Journal of Agricultural and Food Chemistry.
- An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
- Competitive immunoassay formats.
- Antibody Cross Reactivity And How To Avoid It?. ELISA kit.
- Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. Aptamer Group.
- The Ultim
- Surface plasmon resonance. Wikipedia.
- How do I check if my monoclonal antibodies will cross-react?. HistologiX.
- How do I know if the antibody will cross-react?. Proteintech.
- Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay.
- SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor.
- [Sensitive noncompetitive measurement of small molecules by open sandwich immunoassay]. PubMed.
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology.
- Antibody Cross-Reactivity Testing Service.
- (3S)-8-methylnonan-3-ol. PubChem.
- 3-Nonanol, 3-methyl-. PubChem.
- 2-Ethyl-3-methylnonan-1-ol. PubChem.
- Development of antibodies and chimeric molecules for cancer immunotherapy. PubMed.
- Technologies for Monoclonal Antibody Discovery and Development. MDPI.
- Nonane, 3-methyl-. NIST WebBook.
- 3-Ethylnonan-3-ol. PubChem.
- Development of Rabbit Monoclonal Antibodies for Quantitation of Therapeutic Human Antibodies in Preclinical Non-Human Prim
- Development and characterization of monoclonal antibody to T-antigen: (gal beta1-3GalNAc-alpha-O). PubMed.
- Three decades of human monoclonal antibodies: Past, present and future developments. ScienceDirect.
Sources
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. bosterbio.com [bosterbio.com]
- 3. 3-Nonanol, 3-methyl- | C10H22O | CID 89428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethylnonan-3-ol | C11H24O | CID 3016636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S)-8-methylnonan-3-ol | C10H22O | CID 140103903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethyl-3-methylnonan-1-ol | C12H26O | CID 231929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nonane, 3-methyl- [webbook.nist.gov]
- 8. What is an ELISA & Types of ELISAs: R&D Systems [rndsystems.com]
- 9. mybiosource.com [mybiosource.com]
- 10. [Sensitive noncompetitive measurement of small molecules by open sandwich immunoassay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 14. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Inter-Laboratory Performance in the Analysis of 3-Methylnonan-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected outcomes and methodologies for an inter-laboratory proficiency test (PT) focused on the quantification of 3-Methylnonan-3-ol. While specific, publicly available PT results for this individual compound are not typically disclosed by scheme providers, this document synthesizes the principles of ISO/IEC 17043-compliant proficiency testing with established analytical best practices to offer a comprehensive comparison framework.[1][2][3][4] We will explore the common analytical methodologies, present a simulated data comparison, and discuss the interpretation of performance metrics to empower laboratories in validating their own methods and ensuring the accuracy and comparability of their results.
Introduction: The Analytical Challenge of this compound
This compound (C₁₀H₂₂O) is a tertiary alcohol whose accurate quantification is essential in various fields, including flavor and fragrance chemistry, environmental monitoring, and as a potential impurity or metabolite in pharmaceutical development.[5] Its specific chemical structure—a saturated ten-carbon chain with a hydroxyl group on the third carbon, which also bears a methyl group—presents unique analytical considerations.
The primary goal of inter-laboratory proficiency testing is to provide an objective, external assessment of a laboratory's analytical performance.[6] Participation in such schemes is a cornerstone of a robust quality management system, offering confidence in results and highlighting potential areas for methodological improvement.[1][3] This guide simulates such a test, providing a benchmark for what constitutes a reliable analytical approach.
Core Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
For a semi-volatile compound like this compound, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the analytical technique of choice.[7][8] It offers the requisite selectivity and sensitivity for accurate quantification in complex matrices. The following protocol outlines a robust, self-validating workflow suitable for a proficiency test.
Experimental Protocol: Quantification of this compound in a Methanolic Matrix
-
1.0 Sample Preparation & Calibration Standards:
-
1.1 The PT provider distributes identical, sealed ampoules containing this compound in methanol at an undisclosed concentration (the 'assigned value'). The homogeneity and stability of the test material are pre-validated by the provider.
-
1.2 Prepare a stock solution of a certified reference material (CRM) of this compound in methanol.
-
1.3 Create a series of calibration standards by serial dilution of the stock solution, covering the expected concentration range.
-
1.4 Prepare a solution of an appropriate internal standard (IS), such as Cyclodecanol or another compound not expected in the sample, at a constant concentration.
-
1.5 Fortify each calibration standard, blank, and the PT sample with an equal volume of the internal standard solution. This step is critical as the IS corrects for variations in injection volume and instrument response, ensuring the system is self-validating.
-
-
2.0 GC-MS Instrumentation and Conditions:
-
System: Agilent 7890B GC with 5977A MSD (or equivalent).[9]
-
Column: A mid-polarity column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS, 30 m x 0.25 mm id, 0.25 µm film thickness), is chosen for its versatility and ability to resolve a wide range of analytes.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 250°C to ensure complete vaporization of the analyte without thermal degradation.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C. This temperature program is designed to ensure good peak shape for the analyte and elution of any potential contaminants.
-
-
MS Conditions:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mode: Selective Ion Monitoring (SIM) for maximum sensitivity and selectivity. Key ions for this compound (quantifier and qualifiers) must be determined from a full scan analysis of a standard.
-
-
-
3.0 Data Analysis:
-
3.1 Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
3.2 Calculate the concentration of this compound in the PT sample using the generated regression equation.
-
The following diagram illustrates the logical flow of the analytical protocol.
Caption: End-to-end workflow for PT sample analysis.
Inter-Laboratory Comparison: Performance Evaluation
Upon receiving results from all participating laboratories, the PT provider performs a statistical analysis to assess performance. The cornerstone of this evaluation is the z-score, a standardized metric that indicates how far a laboratory's result is from the assigned value.[10][11]
The z-score is calculated as: z = (x - X) / σ Where:
-
x = The result reported by the laboratory.
-
X = The assigned value, determined by the PT provider (often the robust mean or median of all participant results).[12]
-
σ = The standard deviation for proficiency assessment, a value set by the provider to represent an acceptable level of deviation.[10]
Interpretation of z-scores is standardized according to ISO 13528: [10]
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable result (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).[11]
This diagram shows how a reported result is evaluated to yield a performance score.
Caption: Decision logic for z-score based performance evaluation.
Simulated Proficiency Test Results & Discussion
To illustrate how different methodologies can impact outcomes, we present a simulated data set for a hypothetical PT round.
PT Scheme Details:
-
Analyte: this compound
-
Matrix: Methanol
-
Assigned Value (X): 15.00 mg/L
-
Standard Deviation for Proficiency Assessment (σ): 1.25 mg/L
Table 1: Simulated Inter-Laboratory Results
| Laboratory ID | Reported Value (mg/L) | Analytical Method Variation | Calculated z-score | Performance |
| Lab A | 14.55 | GC-MS with Internal Standard (IS) | -0.36 | Satisfactory |
| Lab B | 16.10 | GC-MS with Internal Standard (IS) | +0.88 | Satisfactory |
| Lab C | 17.20 | GC-MS with External Standard (No IS) | +1.76 | Satisfactory |
| Lab D | 12.15 | GC-MS with External Standard (No IS) | -2.28 | Questionable |
| Lab E | 18.90 | GC-FID with Internal Standard (IS) | +3.12 | Unsatisfactory |
Discussion of Results:
As a Senior Application Scientist, this data provides critical insights into methodological robustness.
-
The Power of the Internal Standard: Laboratories A and B, using the recommended GC-MS with an internal standard, produced results well within the satisfactory range. Their z-scores are low, indicating high accuracy relative to the assigned value. This demonstrates the method's ability to control for instrumental variability. Laboratory C, while achieving a satisfactory result without an IS, shows a greater deviation. Laboratory D's questionable result highlights the risk of external standardization; a minor injection volume error or instrument drift can lead to significant inaccuracy, which an internal standard would have corrected.
-
The Importance of Selectivity: Laboratory E's unsatisfactory result is a crucial teaching point. While GC with Flame Ionization Detection (FID) is a valid technique, it is not as selective as Mass Spectrometry. In a real-world PT sample, an unknown, co-eluting impurity could artificially inflate the analyte peak area, leading to a high positive bias. The MS in SIM mode would not have detected this impurity, demonstrating the superior selectivity and trustworthiness of the GC-MS method for this application.
An unsatisfactory result is not a failure, but an opportunity.[10] For Lab D, the "warning" signal should trigger a review of their sample injection technique and instrument stability. For Lab E, the "action" signal necessitates a root cause analysis, likely concluding with the need to either add a cleanup step to remove the interference or, more appropriately, to switch to the more selective GC-MS method.
References
-
ISO/IEC FDIS 17043:2023(E). Conformity assessment — General requirements for the competence of proficiency testing providers. International Organization for Standardization. [Link]
-
ISO/IEC 17043 – ANAB. ANSI National Accreditation Board. [Link]
-
The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. Perry Johnson Laboratory Accreditation, Inc. (PJLA). [Link]
-
ISO - IEC 17043 2023 Proficiency Testing Providers Standard Application Document SAD. NATA. [Link]
-
Statistical Process of Results and Laboratory Proficiency Evaluation of Proficiency Testing. International Journal of Science and Research (IJSR). [Link]
-
Z-Score in Proficiency Testing: Understanding ISO 13528. Shapypro.com. [Link]
-
ISO/IEC 17043:2023 - General requirements for proficiency testing. UKAS. [Link]
-
Statistics and Data Analysis in Proficiency Testing. The Royal Society of Chemistry. [Link]
-
Proficiency testing programs FLAVORS - FRAGRANCES - ESSENTIAL OILS. Bipea. [Link]
-
Evaluation of the z-score assessment used by Quasimeme. Quasimeme. [Link]
-
Z-score application in Testing Laboratory. Quality Pathshala. [Link]
-
Proficiency testing programs COSMETICS Chemistry – Contaminants – Microbiology. Bipea. [Link]
-
Proficiency testing programs reference materials. Bipea. [Link]
-
(PDF) Proficiency-testing scheme for essential oils. ResearchGate. [Link]
-
PROFICIENCY TESTING PROGRAMS. Bipea Extranet. [Link]
-
3-Nonanol, 3-methyl-. PubChem, National Institutes of Health. [Link]
-
Inter-laboratory proficiency testing (ILPT). SlidePlayer. [Link]
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. SpringerLink. [Link]
-
Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. [Link]
-
Chemometric analysis of GC-MS chemical profiles and biological activities of three citrus essential oils in Indonesia. Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. nata.com.au [nata.com.au]
- 2. ISO/IEC 17043 – ANAB [anab.ansi.org]
- 3. pjlabs.com [pjlabs.com]
- 4. verify.ukas.com [verify.ukas.com]
- 5. 3-Nonanol, 3-methyl- | C10H22O | CID 89428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 11. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 12. rsc.org [rsc.org]
evaluating the performance of different derivatization agents for 3-Methylnonan-3-ol
An Objective Guide to Derivatization Agents for the GC Analysis of 3-Methylnonan-3-ol
For researchers and analytical scientists, the gas chromatography (GC) analysis of tertiary alcohols such as this compound presents a significant analytical hurdle. The inherent polarity of the hydroxyl group and its steric hindrance lead to low volatility, poor thermal stability, and undesirable interactions with the GC column's stationary phase.[1] These factors typically manifest as poor peak shape, tailing, and reduced sensitivity, compromising the accuracy and reliability of quantitative analysis.[1][2][3]
Chemical derivatization is an essential sample preparation step to overcome these challenges.[4][5][6] By converting the polar hydroxyl (-OH) group into a less polar, more volatile, and more thermally stable functional group, derivatization "masks" the active hydrogen, leading to vastly improved chromatographic performance.[1][4] This guide provides an in-depth comparison of common derivatization agents for this compound, offering detailed protocols and a data-driven evaluation to inform your selection process.
The Challenge of Derivatizing a Tertiary Alcohol
The primary difficulty in derivatizing this compound lies in the steric hindrance around the tertiary hydroxyl group. The bulky alkyl groups surrounding the -OH group can impede the approach of the derivatizing reagent, making the reaction slower and potentially incomplete compared to primary or secondary alcohols.[7] Therefore, the choice of reagent and the optimization of reaction conditions are critical for achieving complete and reproducible derivatization.
Silylation: The Workhorse of Alcohol Derivatization
Silylation is the most prevalent derivatization method for compounds containing active hydrogens.[5][8] The reaction involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, forming a TMS ether.[4][5][9] This modification significantly reduces intermolecular hydrogen bonding, thereby increasing the analyte's volatility and thermal stability.[4][9]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
MSTFA is a highly versatile and powerful silylating agent used for a wide range of protic functional groups, including non-sterically hindered alcohols.[10] A key advantage of MSTFA is that its by-product, N-methyltrifluoroacetamide, is highly volatile, which minimizes interference with early-eluting peaks in the chromatogram.[4][10][11]
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the MSTFA molecule, leading to the formation of the TMS ether and the N-methyltrifluoroacetamide by-product.
-
Sample Preparation: Ensure the sample containing this compound is anhydrous. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To approximately 1 mg of the dry sample in a reaction vial, add 100 µL of MSTFA.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven. The elevated temperature is often necessary to overcome the steric hindrance of the tertiary alcohol.[11]
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS Catalyst
BSTFA is another powerful silylating agent, comparable in strength to MSTFA.[12] Its by-products are also volatile, making it a popular choice.[12] The key advantage of BSTFA is that its silylating power can be significantly increased by adding a catalyst, most commonly trimethylchlorosilane (TMCS).[12][13] This catalyzed reaction is particularly effective for derivatizing sterically hindered functional groups, making the BSTFA + TMCS combination a formidable choice for tertiary alcohols.[5][13]
Reaction Mechanism: BSTFA functions similarly to MSTFA. The TMCS catalyst facilitates the reaction, likely by reacting with trace amounts of moisture or the analyte itself to generate HCl in situ, which protonates the leaving group of the BSTFA, making it a better leaving group and thus accelerating the silylation of the sterically hindered alcohol.
-
Sample Preparation: As with all silylation reactions, the sample must be rigorously dried.
-
Reagent Addition: To approximately 1 mg of the dry sample, add 100 µL of a BSTFA + 1% TMCS mixture.
-
Reaction: Tightly cap the vial and heat at 70-75°C for 45-60 minutes. A slightly longer reaction time and higher temperature may be required compared to less hindered alcohols.
-
Analysis: Cool the vial to room temperature before opening and analyzing by GC-MS.
A Note on Silyl Ether Stability: The resulting TMS ethers are highly effective for GC analysis but are susceptible to hydrolysis.[14] They are labile in the presence of even trace amounts of water or acidic conditions.[14][15] Therefore, it is imperative to use anhydrous solvents and reagents and to analyze the derivatized samples promptly.
Acylation: An Alternative Path to Volatility
Acylation is another robust derivatization strategy where the hydroxyl group is converted into an ester.[9] This process also masks the polar -OH group, increasing volatility. When fluorinated acylating agents are used, the resulting derivatives exhibit excellent sensitivity with an electron capture detector (ECD).[16][17]
PFPA (Pentafluoropropionic Anhydride)
PFPA is a highly reactive perfluoroacylating agent that forms stable and volatile pentafluoropropionyl (PFP) ester derivatives with alcohols.[16][18] The resulting derivatives are well-suited for both flame ionization detection (FID) and mass spectrometry (MS), and they provide a significantly enhanced response with an ECD.[18]
Reaction Mechanism: Acylation with an anhydride like PFPA requires an acid scavenger or catalyst, such as pyridine or triethylamine (TEA), to neutralize the pentafluoropropionic acid by-product.[18] This neutralization drives the reaction to completion and prevents the acidic by-product from damaging the GC column.[18]
-
Sample Preparation: Dissolve approximately 50 µg of this compound in 0.5 mL of a suitable aprotic solvent (e.g., benzene, toluene, or ethyl acetate).
-
Reagent Addition: Add 0.1 mL of an acid scavenger (e.g., 0.05 M Triethylamine in the chosen solvent), followed by 10 µL of PFPA.
-
Reaction: Tightly cap the vial and heat at 50-65°C for 15-30 minutes.[18][19]
-
Workup (Optional but Recommended): After cooling, add 1 mL of 5% aqueous ammonia to neutralize any remaining reagent and acidic by-products. Shake for 5 minutes, allow the layers to separate, and inject an aliquot of the organic (upper) layer.[18]
-
Analysis: Analyze the organic layer by GC.
Performance Comparison Summary
| Feature | MSTFA | BSTFA + 1% TMCS | PFPA |
| Reagent Type | Silylation | Catalyzed Silylation | Acylation (Fluorinated) |
| Reaction Conditions | 70°C, 30 min | 70-75°C, 45-60 min | 50-65°C, 15-30 min |
| Reactivity w/ Tertiary ROH | Good, requires heat | Excellent, catalyst overcomes steric hindrance | Good, requires catalyst/scavenger |
| By-products | Volatile (N-methyltrifluoroacetamide) | Volatile (N-trimethylsilyl-trifluoroacetamide) | Acidic (Pentafluoropropionic acid) |
| Derivative Stability | Labile to moisture/acid[14] | Labile to moisture/acid[14] | Generally stable[16][18] |
| Advantages | Volatile by-products, no catalyst needed for many applications.[10] | Highly effective for sterically hindered groups.[13] | Forms stable derivatives, enhances ECD response.[16][18] |
| Disadvantages | May be less effective for highly hindered alcohols than catalyzed BSTFA. | Catalyst can sometimes generate artifacts. | Acidic by-product must be neutralized.[18] |
Conclusion and Expert Recommendations
The successful GC analysis of this compound is contingent upon effective derivatization. All three reagents discussed provide viable pathways to convert this challenging tertiary alcohol into a GC-amenable derivative.
-
For General Purpose Analysis (GC-FID, GC-MS): Silylation is the most direct and widely used approach. The BSTFA + 1% TMCS mixture is highly recommended as the starting point for this compound. The catalyst provides the necessary reactivity to reliably overcome the steric hindrance, ensuring complete derivatization where MSTFA alone might struggle.
-
For Trace Analysis with High Sensitivity: If the analytical goal is to achieve the lowest possible limits of detection and an Electron Capture Detector (ECD) is available, PFPA is the superior choice. The pentafluoropropionyl group imparts high electron affinity to the derivative, leading to a significant enhancement in detector response.[16][18] While the protocol involves an extra workup step to neutralize the acidic by-product, the gain in sensitivity often justifies the additional sample preparation.
Ultimately, the optimal choice depends on the specific requirements of the assay, including sensitivity needs, sample throughput, and available instrumentation. It is always recommended to validate the chosen method with standards to confirm complete derivatization and ensure accurate, reproducible results.
References
- assessing the stability of trimethylsilyl ethers to different reagents - Benchchem. (n.d.).
- Product Information - 394904 Pentafluoropropionic anhydride - Sigma-Aldrich. (n.d.).
- Application Note: Chemical Derivatization of Tertiary Alcohols for Enhanced Gas Chromatography (GC) Analysis - Benchchem. (n.d.).
- comparing the efficiency of silylation versus acylation for GC analysis of phenols - Benchchem. (n.d.).
- The Analytical Advantage: Using PFPA as a Derivatization Agent. (n.d.).
- GC Derivatization Reagents - TCI Chemicals. (n.d.).
- Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC - NIH. (2023).
- Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). (n.d.).
- Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids | Request PDF - ResearchGate. (n.d.).
- Application Notes & Protocols: Pentafluoropropionyl Derivatization for GC-MS Analysis - Benchchem. (n.d.).
- Derivatization of Drug Substances with MSTFA - Sigma-Aldrich. (n.d.).
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.).
- Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical. (n.d.).
- The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. (n.d.).
- GC Derivatization. (n.d.).
- The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. (n.d.).
- Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.).
- GC Derivatization Reagents | [Analytical Chemistry]Products - FUJIFILM Wako Chemicals. (n.d.).
- Silyl Ethers in Organic Synthesis. (n.d.).
- GC Derivatization Reagents - Obrnuta faza. (n.d.).
- Derivatization - Chemistry LibreTexts. (2023).
- MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification. (n.d.).
- Gas Chromatography of an Alcohol Mixture. (n.d.).
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH. (n.d.).
- Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed. (2023).
- Derivatization Methods in GC and GC/MS. (n.d.).
- Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed. (n.d.).
- Silylation of hydroxyl and carboxyl groups with... | Download Scientific Diagram - ResearchGate. (n.d.).
- Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples - MDPI. (2023).
- Derivatization for Gas Chromatography - Phenomenex. (n.d.).
- (PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.).
- N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (T6381) - Product Information Sheet - Sigma-Aldrich. (n.d.).
- A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA for Alcohol Derivatization - Benchchem. (n.d.).
- Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed. (2009).
- BSTFA – Knowledge and References - Taylor & Francis. (n.d.).
- Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes - ResearchGate. (n.d.).
- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
- Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - ResearchGate. (n.d.).
- Separation & Identification of Alcohols by Gas Chromatography - Odinity. (2014).
- Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. (n.d.).
- Gas chromatography of Alcohols - Delloyd's Lab-Tech Chemistry resource - 50Megs. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. purdue.edu [purdue.edu]
- 3. odinity.com [odinity.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 16. nbinno.com [nbinno.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking GC column performance for the separation of 3-Methylnonan-3-ol isomers
An In-Depth Guide to Benchmarking GC Column Performance for the Separation of 3-Methylnonan-3-ol Isomers
Introduction: The Analytical Challenge of Chiral Tertiary Alcohols
In the realms of flavor and fragrance profiling, as well as in the synthesis of pharmaceutical intermediates, the precise separation and quantification of stereoisomers are paramount. This compound, a chiral tertiary alcohol, presents a significant analytical challenge. Its enantiomers, (R)- and (S)-3-methylnonan-3-ol, possess identical physical and chemical properties in an achiral environment, making their separation by standard gas chromatography (GC) impossible. Furthermore, as a tertiary alcohol, it is susceptible to thermal degradation, specifically dehydration, in the high-temperature environment of a GC inlet.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the performance of different Gas Chromatography (GC) columns for this specific, challenging separation. We will move beyond simple method parameters to explore the causality behind experimental choices, ensuring a robust and self-validating analytical protocol.
Pillar 1: The Cornerstone of Separation - Chiral Stationary Phase Selection
The fundamental principle for separating enantiomers via GC is "chiral recognition".[1] This is achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with varying thermodynamic stabilities.[1] This difference in stability results in different retention times, allowing for their separation.
The Dominance of Cyclodextrin-Based CSPs
For the separation of chiral alcohols, cyclodextrin-based stationary phases are the industry standard and the most effective tool available.[1][2][3][4] These cyclic oligosaccharides create chiral cavities into which analyte molecules can enter. Chiral recognition occurs through a combination of interactions, including hydrogen bonding and inclusion complexation, on the interior and exterior surfaces of the cyclodextrin structure.[4]
The choice of cyclodextrin derivative is critical as it dictates the selectivity of the column.[4] For an analyte like this compound, the following are primary candidates for evaluation:
-
Derivatized Beta-Cyclodextrins (β-CD): These are the most widely used CSPs for a broad range of chiral compounds.[5][6] By modifying the hydroxyl groups on the cyclodextrin rim with various functional groups (e.g., permethyl, acetyl, trifluoroacetyl), manufacturers can fine-tune the phase's enantioselectivity.[5][7] Columns like the Rt-βDEX series or J&W Cyclodex-B are excellent starting points for method development.
-
Derivatized Gamma-Cyclodextrins (γ-CD): Featuring a larger cavity than their beta counterparts, γ-CD phases can offer unique selectivity, particularly for larger or more sterically hindered molecules.[6] If separation on a β-CD column is suboptimal, a γ-CD phase provides a logical alternative with a different selective mechanism.
While non-chiral polar phases like Polyethylene Glycol (WAX) are excellent for separating positional alcohol isomers, they lack the necessary chiral recognition capabilities for enantiomers and are therefore unsuitable for this primary objective.[2]
Pillar 2: A Self-Validating Experimental Workflow for Benchmarking
To objectively compare column performance, a systematic approach is essential. The following workflow is designed to test the critical performance attributes of each column, ensuring the final selection is based on robust, quantifiable data.
Benchmarking Workflow Diagram
Caption: Experimental workflow for GC column benchmarking.
Detailed Experimental Protocol
This protocol provides a starting point for comparing two hypothetical columns: Column A (Permethylated β-Cyclodextrin) and Column B (Trifluoroacetylated γ-Cyclodextrin) .
1. System Preparation & Configuration:
-
GC System: Agilent 8890 GC (or equivalent) with Flame Ionization Detector (FID).
-
Inlet Liner: Use a deactivated, single-taper glass liner to minimize active sites that can cause peak tailing with polar analytes like alcohols.[2]
-
Column Installation: Install Column A according to the manufacturer's guidelines. Condition the column by heating it to its maximum recommended isothermal temperature for 1-2 hours or until a stable baseline is achieved.
-
Standard Preparation: Prepare a 100 µg/mL solution of racemic this compound in a suitable solvent like hexane.
2. Method Parameter Optimization (for Column A):
-
Injector:
-
Carrier Gas: Hydrogen.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 1 minute. A low starting temperature is crucial for enantiomeric separation.[9]
-
Ramp: 2 °C/min to 120 °C. A slow temperature ramp is one of the most effective ways to improve the resolution of closely eluting compounds.[2]
-
Final Hold: Hold at 120 °C for 2 minutes.
-
-
Detector (FID):
-
Temperature: 250 °C.
-
Gas Flows: Optimize as per instrument recommendations.
-
3. Data Acquisition and Analysis:
-
Inject the standard solution using the optimized method.
-
Calculate the following Key Performance Metrics (KPMs):
-
Resolution (Rs): Use the formula Rs = 2(tR2 - tR1) / (w1 + w2), where tR is retention time and w is the peak width at the base. The goal is a baseline resolution of Rs ≥ 1.5.[10]
-
Asymmetry Factor (As): Measure at 10% of the peak height. An ideal peak has As = 1.0. Values between 0.9 and 1.3 are generally acceptable, but significant tailing (As > 1.5) can compromise quantification and resolution.[11]
-
Theoretical Plates (N): Use the formula N = 16(tR / w)². Higher N indicates greater column efficiency and sharper peaks.[12]
-
4. Repeat for Column B:
-
Replace Column A with Column B.
-
Re-condition and re-optimize the method parameters, particularly the oven temperature program, as the optimal conditions may differ between stationary phases.
-
Acquire data and calculate the same KPMs.
Pillar 3: Data Interpretation and Objective Comparison
The quantitative data gathered allows for an objective, evidence-based comparison of the columns. The results should be summarized in a clear, concise table.
Comparative Performance Data (Example)
| Performance Metric | Column A (Permethylated β-CD) | Column B (TFA γ-CD) | Ideal Value |
| Resolution (Rs) | 1.75 | 1.40 | ≥ 1.5 |
| Asymmetry Factor (As) | 1.15 | 1.35 | 1.0 |
| Efficiency (N, for 1st peak) | 115,000 | 98,000 | As high as possible |
| Analysis Time (min) | 28.5 | 32.0 | As low as possible |
Authoritative Interpretation
In this hypothetical scenario, Column A (Permethylated β-Cyclodextrin) demonstrates superior performance for the separation of this compound enantiomers.
-
Expertise & Causality: Column A achieved a baseline resolution of 1.75, exceeding the target of 1.5.[10] This indicates a highly effective chiral recognition mechanism between the permethylated β-CD stationary phase and the analyte. The slightly smaller cavity of the β-CD compared to the γ-CD may provide a more optimal steric fit for this compound, enhancing the stability difference between the transient diastereomeric complexes.
-
Trustworthiness & Validation: The better peak shape on Column A (Asymmetry = 1.15) suggests higher inertness and fewer secondary interactions that can lead to peak tailing.[2] Tailing, as seen more prominently on Column B, can obscure the valley between two closely eluting peaks and negatively impact the accuracy of integration, especially if one isomer is present in trace amounts.[11]
-
Efficiency and Speed: Column A also provided higher efficiency (more theoretical plates) and a faster analysis time, making it the more productive choice for routine analysis.
Conclusion
Benchmarking GC column performance is a systematic process that relies on quantifiable metrics rather than subjective observation. For the challenging separation of this compound enantiomers, a derivatized cyclodextrin-based chiral stationary phase is essential. By following a structured workflow that optimizes critical parameters and evaluates performance based on resolution, peak asymmetry, and efficiency, analysts can confidently select the most appropriate column for their needs. This guide demonstrates that a permethylated β-cyclodextrin column is often an excellent starting point and, in many cases, the superior choice for this specific application.
References
- Technical Support Center: Optimizing GC Column Selection for Separ
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.com. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Chiral GC Columns. Agilent. [Link]
-
Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. PubMed. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health (NIH). [Link]
-
Improving GC Performance Systematically. LCGC International. [Link]
-
Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
-
Peak Tailing and Resolution. LCGC Europe. [Link]
-
The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]
-
How Do You Improve Resolution In Gas Chromatography?. Axion Labs. [Link]
-
GC Method Development. MAC-MOD Analytical. [Link]
Sources
- 1. azom.com [azom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mac-mod.com [mac-mod.com]
- 9. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for 3-Methylnonan-3-ol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of chemical reagents is the foundation of a secure and productive laboratory environment. This guide provides a detailed operational plan for the safe handling of 3-Methylnonan-3-ol, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to be a self-validating system, ensuring that every step is grounded in established safety science to protect you and your colleagues.
Hazard Assessment: The "Why" Behind the "What"
The primary anticipated hazards are summarized below.
| Hazard Classification | GHS Hazard Code | Anticipated Risk for this compound |
| Flammable Liquid | H226 | The chemical is expected to be a flammable liquid and vapor. Vapors are likely heavier than air and can travel to an ignition source.[2][3][4] |
| Skin Irritation | H315 | Prolonged or repeated contact with long-chain alcohols can cause skin irritation and dermatitis by defatting the skin.[1][2] |
| Serious Eye Irritation | H319 | Direct contact with the liquid or its vapor is likely to cause serious eye irritation.[1][3] |
| Aspiration Hazard | H304 | If swallowed, the low viscosity may allow the liquid to enter the lungs, which can be fatal.[1][2] |
| Specific Target Organ Toxicity | H336 | Inhalation of high concentrations of vapor may cause drowsiness, dizziness, and central nervous system depression.[1][2][3] |
This table is an extrapolated hazard assessment based on structurally similar chemicals. Always treat unknown substances with a high degree of caution.
The Core PPE Protocol: Your Primary Defense
Your PPE is the last line of defense between you and a potential hazard. It must be selected and used correctly for every task. The following protocol is based on a risk assessment for handling this compound in a standard laboratory setting.
Step-by-Step PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific experimental conditions.
Caption: PPE selection workflow based on quantity and ventilation.
Eye and Face Protection
-
Standard Use: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory for handling any quantity of this compound.
-
Splash Hazard: When transferring larger volumes (>100mL) or if there is any risk of splashing, upgrade to chemical splash goggles.
-
High-Risk Operations: For procedures with a significant splash or pressurization risk, a full-face shield must be worn over chemical splash goggles.
Hand Protection: The Critical Barrier
The choice of glove material is paramount. Nitrile and Neoprene are recommended for their resistance to alcohols.[5][6] Always inspect gloves for tears or pinholes before use.
| Glove Material | Protection Level | Key Considerations |
| Nitrile | Excellent (Splash) | Provides excellent short-term splash protection against alcohols and is resistant to punctures.[6][7][8] Change gloves immediately upon any contact with the chemical. |
| Neoprene | Excellent (Splash/Immersion) | Offers robust protection against alcohols and organic acids. It is a suitable choice for tasks with a higher potential for contact.[5][6] |
| Natural Rubber (Latex) | Good (Splash) | Provides good resistance to alcohols but is not recommended if you have a latex allergy. It offers less puncture resistance than nitrile.[5][6] |
| Butyl Rubber | Excellent (Immersion) | Recommended for prolonged contact or immersion. Butyl gloves protect against a wide variety of chemicals, including alcohols.[6] |
Causality: The effectiveness of a glove is determined by its breakthrough time (BTT)—the time it takes for the chemical to permeate the material. For incidental contact, a standard nitrile glove is sufficient. For tasks involving potential immersion, a thicker glove like butyl rubber is necessary to provide a longer BTT, giving you ample time to react to a contamination event.
Body Protection
A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned with sleeves rolled down. For transfers of large volumes, a chemically resistant apron should be worn over the lab coat to provide an additional barrier against spills.
Respiratory Protection
Engineering controls are the first and most effective line of defense.
-
Primary Control: All work with this compound must be performed in a certified chemical fume hood to minimize the inhalation of flammable and potentially irritating vapors.[9]
-
Secondary Control (Emergency Use): In the event of a large spill or ventilation failure where vapor concentrations may exceed exposure limits, respiratory protection is required. Personnel must be trained and fit-tested to use a NIOSH-approved respirator with an organic vapor cartridge.[2][10]
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from preparation to disposal.
Pre-Handling Checklist (Step-by-Step)
-
Verify Fume Hood: Confirm that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.
-
Clear Workspace: Ensure the work area is free of clutter, ignition sources (hot plates, spark-generating equipment), and incompatible chemicals.[11][12]
-
Locate Safety Equipment: Verify the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher (Type B: for flammable liquids).[13]
-
Assemble Materials: Have all necessary equipment, including a designated waste container, within the fume hood before handling the chemical.
-
Don PPE: Put on all required PPE as determined by your task assessment (see diagram above).
Spill Response and Disposal Plan
Immediate and correct response to a spill is critical to prevent escalation. The procedure varies significantly based on the size of the spill.
Caption: Decision tree for responding to a chemical spill.
Chemical Waste Disposal (Step-by-Step)
Improper disposal is a serious safety and environmental hazard. All materials contaminated with this compound must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams, especially oxidizers or corrosives.[14]
-
Use Designated Containers: Collect all liquid waste and contaminated solids (gloves, absorbent pads, etc.) in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, vapor-tight lid.
-
Label Correctly: The waste label must clearly state "Hazardous Waste," list the full chemical name "this compound," and indicate the associated hazards (Flammable, Irritant).
-
Store Safely: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area, away from heat and ignition sources, until it is collected by your institution's Environmental Health & Safety (EHS) department.[14][15]
-
Arrange for Pickup: Follow your institution's specific procedures for hazardous waste disposal. Do not pour any amount of this compound down the drain.
By integrating this comprehensive PPE, operational, and disposal plan into your standard operating procedures, you build a culture of safety that protects not only yourself but the entire research community.
References
-
OSHA Compliance For Laboratories. U.S. Bio-Clean. [Link]
-
Good Practices for Flammable and Combustible Liquids. Occupational Health & Safety. [Link]
-
Flammable & Combustible Liquids - Safety Checklist Program. NIOSH/CDC. [Link]
-
Pocket Guide to Chemical Hazards Introduction. NIOSH/CDC. [Link]
-
OSHA Laboratory Standard 29 CFR 1910.1450. Occupational Safety and Health Administration. [Link]
-
Safety Data Sheet - Alcohols, C10-16, ethoxylated. Henkel. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. CUNY. [Link]
-
3-methyl-1-nonen-3-ol. The Good Scents Company. [Link]
-
This compound. Angene Chemical. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
-
Alcohols, C10-16. PubChem, National Institutes of Health. [Link]
-
OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]
-
Material Safety Data Sheet - AHCOHOL 1216. Acme-Hardesty. [Link]
-
OSHA Glove Selection Chart. University of Wisconsin-Milwaukee. [Link]
-
(3S)-8-methylnonan-3-ol. PubChem, National Institutes of Health. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
-
Chemical Resistance of Gloves. Unknown. [Link]
-
1910.106 - Flammable liquids. Occupational Safety and Health Administration. [Link]
-
CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical Inc. [Link]
-
Flammable Liquids - Safe Handling. GotSafety. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 11. ohsonline.com [ohsonline.com]
- 12. youtube.com [youtube.com]
- 13. Flammable & Combustible Liquids - Safety Checklist Program for Schools | NIOSH | CDC [cdc.gov]
- 14. usbioclean.com [usbioclean.com]
- 15. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
